molecular formula C11H11NO3 B079426 6,7-Dimethoxyquinolin-4-ol CAS No. 13425-93-9

6,7-Dimethoxyquinolin-4-ol

Katalognummer: B079426
CAS-Nummer: 13425-93-9
Molekulargewicht: 205.21 g/mol
InChI-Schlüssel: QOGPNCUTXVZQSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6,7-Dimethoxyquinolin-4-ol is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6,7-dimethoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-10-5-7-8(6-11(10)15-2)12-4-3-9(7)13/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGPNCUTXVZQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C=CN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40928537
Record name 6,7-Dimethoxyquinolin-4(1H)-one
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Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13425-93-9, 127285-54-5
Record name 6,7-Dimethoxy-4-hydroxyquinoline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dimethoxy-4-hydroxyquinoline
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Record name 6,7-Dimethoxyquinolin-4(1H)-one
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Record name 6,7-dimethoxyquinolin-4-ol
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Record name 6,7-DIMETHOXY-4-HYDROXYQUINOLINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 6,7-Dimethoxyquinolin-4-ol (CAS: 13425-93-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dimethoxyquinolin-4-ol is a key heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its quinoline core is a prevalent scaffold in a multitude of biologically active compounds. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, established synthetic routes, and its critical role as a precursor in the synthesis of targeted anticancer therapies, notably the multi-kinase inhibitors Tivozanib and Cabozantinib. This document includes detailed experimental protocols for its synthesis and subsequent transformations, alongside a summary of the biological activities of its important derivatives. Visualizations of synthetic workflows and relevant signaling pathways are provided to facilitate a deeper understanding of its application in drug discovery.

Chemical and Physical Properties

This compound, also known as 4-Hydroxy-6,7-dimethoxyquinoline, is a quinoline derivative with the chemical formula C₁₁H₁₁NO₃.[1] It typically appears as a yellowish-brown or light orange to yellow crystalline solid.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 13425-93-9[1][3]
Molecular Formula C₁₁H₁₁NO₃[1][4]
Molecular Weight 205.21 g/mol [1][4]
Appearance Yellowish-brown to light orange/yellow solid[1][2]
Melting Point 192-194 °C or 227.0 to 231.0 °C[1][2]
Boiling Point 489.3 °C at 760 mmHg (Predicted: 370.9±37.0 °C)[1][2]
Solubility Soluble in water and various organic solvents; DMSO (Slightly), Methanol (Slightly, Sonicated)[1][2]
Purity (typical) ≥98.0% (HPLC)[3]
Storage Inert atmosphere, room temperature[5]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the most common being a multi-step synthesis starting from 3,4-dimethoxyacetophenone and the Gould-Jacobs reaction.

Multi-step Synthesis from 3,4-Dimethoxyacetophenone

This synthetic route involves four key steps: nitration, condensation, reductive cyclization, and chlorination to a key intermediate.

Step 1: Nitration of 3,4-Dimethoxyacetophenone

  • In a suitable reaction vessel, dissolve 3,4-dimethoxyacetophenone in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add nitric acid dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water until neutral, and dry to yield 2-nitro-4,5-dimethoxyacetophenone.

Step 2: Condensation with DMF-DMA

  • Dissolve 2-nitro-4,5-dimethoxyacetophenone in toluene.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one, will precipitate.

  • Filter the solid and wash with cold toluene.

Step 3: Reductive Cyclization

  • Suspend the product from Step 2 in a suitable solvent such as methanol or tetrahydrofuran.

  • Add a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).

  • Pressurize the reaction vessel with hydrogen gas.

  • Heat the mixture to approximately 100 °C and stir for 1-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter off the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis_Workflow_1 A 3,4-Dimethoxyacetophenone B 2-Nitro-4,5-dimethoxyacetophenone A->B Nitration (HNO3, Acetic Acid) C 1-(4,5-Dimethoxy-2-nitrophenyl)- 3-(dimethylamino)propen-1-one B->C Condensation (DMF-DMA, Toluene) D This compound C->D Reductive Cyclization (H2, Catalyst)

Figure 1: Multi-step synthesis of this compound.
Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic method for the synthesis of 4-hydroxyquinolines.[6] It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[7]

  • Combine 3,4-dimethoxyaniline and diethyl ethoxymethylenemalonate in a reaction flask.

  • Heat the mixture to 100-130 °C for 1-2 hours to form the anilidomethylenemalonate intermediate.

  • Remove the ethanol byproduct under reduced pressure.

  • Dissolve the crude intermediate in a high-boiling point solvent (e.g., diphenyl ether).

  • Heat the solution to reflux (approximately 250 °C) for 30-60 minutes to induce cyclization.

  • Cool the reaction mixture to room temperature to precipitate the 4-hydroxy-3-carboethoxy-6,7-dimethoxyquinoline.

  • Suspend the precipitate in a 10% aqueous sodium hydroxide solution and heat to reflux for 1-2 hours to hydrolyze the ester.

  • Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid intermediate.

  • Filter and dry the solid.

  • Heat the carboxylic acid intermediate above its melting point (200-250 °C) to effect decarboxylation, yielding this compound.

  • Purify the product by recrystallization.

Gould_Jacobs_Workflow A 3,4-Dimethoxyaniline + Diethyl ethoxymethylenemalonate B Anilidomethylenemalonate intermediate A->B Condensation C 4-Hydroxy-3-carboethoxy- 6,7-dimethoxyquinoline B->C Thermal Cyclization D 4-Hydroxy-6,7-dimethoxy- quinoline-3-carboxylic acid C->D Hydrolysis E This compound D->E Decarboxylation

Figure 2: Gould-Jacobs reaction workflow for this compound.

Role as a Key Synthetic Intermediate

This compound is a crucial intermediate in the synthesis of several pharmaceuticals, most notably the anticancer drugs Tivozanib and Cabozantinib.[3][8] The first step in utilizing this intermediate is its conversion to the more reactive 4-chloro-6,7-dimethoxyquinoline.

Synthesis of 4-Chloro-6,7-dimethoxyquinoline
  • In a fume hood, charge a reaction flask with this compound.

  • Carefully add phosphorus oxychloride (POCl₃) in excess (typically 10-15 equivalents).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 4-chloro-6,7-dimethoxyquinoline by silica gel column chromatography.

Synthesis of Tivozanib and Cabozantinib

4-Chloro-6,7-dimethoxyquinoline serves as the scaffold upon which the remainder of the Tivozanib and Cabozantinib molecules are constructed through a series of condensation and substitution reactions.

Drug_Synthesis_Workflow cluster_0 Core Intermediate Synthesis cluster_1 Drug Synthesis A This compound B 4-Chloro-6,7- dimethoxyquinoline A->B Chlorination (POCl3) C Tivozanib B->C Condensation with 4-amino-3-chlorophenol & subsequent reactions D Cabozantinib B->D Condensation with 4-aminophenol & subsequent reactions

Figure 3: General synthetic pathway to Tivozanib and Cabozantinib.

Biological Activity and Applications

Anticancer Activity of Derivatives

Derivatives of 6,7-dimethoxyquinoline are potent inhibitors of several receptor tyrosine kinases (RTKs) that are crucial in cancer progression.

Tivozanib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are key mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3][8]

Cabozantinib is a multi-kinase inhibitor that targets both VEGFR and c-Met (hepatocyte growth factor receptor).[3][8] The c-Met signaling pathway is implicated in tumor cell proliferation, survival, motility, and invasion.[9]

Table 2: Anticancer Activity of 6,7-Dimethoxyquinoline Derivatives

Derivative ClassTarget(s)Observed ActivityReference(s)
TivozanibVEGFR-1, -2, -3Inhibition of angiogenesis, treatment of advanced renal cell carcinoma[3][8]
Cabozantinibc-Met, VEGFRs, AXLInhibition of tumor growth, proliferation, and invasion; treatment of medullary thyroid cancer and renal cell carcinoma[3][8]
4-Anilinoquinoline derivativesAXL kinase, c-Met kinasePotent inhibition with IC50 values as low as 3.5 nM for AXL and ~30 nM for c-Met[1]
4-Alkoxy-2-aryl-6,7-dimethoxyquinolinesTopoisomerase IPotent anticancer activity against a panel of 60 human tumor cell lines

Note: No direct quantitative biological activity data (e.g., IC50, MIC) for this compound was found in the reviewed literature.

Signaling Pathways

The anticancer effects of Tivozanib and Cabozantinib are mediated through the inhibition of key signaling cascades.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Tivozanib Tivozanib Tivozanib->VEGFR

Figure 4: Simplified VEGFR signaling pathway and the inhibitory action of Tivozanib.

cMet_Signaling_Pathway HGF HGF cMet c-Met HGF->cMet RAS RAS/MAPK Pathway cMet->RAS PI3K PI3K/Akt Pathway cMet->PI3K STAT STAT Pathway cMet->STAT Proliferation Proliferation RAS->Proliferation Survival Survival PI3K->Survival Motility Motility/Invasion STAT->Motility Cabozantinib Cabozantinib Cabozantinib->cMet

Figure 5: Simplified c-Met signaling pathway and the inhibitory action of Cabozantinib.

Conclusion

This compound is a compound of high strategic importance in the field of pharmaceutical sciences. While its intrinsic biological activity is not well-documented, its role as a pivotal precursor in the synthesis of potent, clinically approved anticancer drugs like Tivozanib and Cabozantinib is well-established. The synthetic routes to this intermediate are robust and scalable, making it an accessible building block for drug discovery and development. The continued exploration of new derivatives based on the 6,7-dimethoxyquinoline scaffold holds promise for the development of novel therapeutics targeting a range of diseases. This technical guide provides a foundational resource for researchers and scientists working with this versatile compound.

References

6,7-Dimethoxyquinolin-4-ol molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6,7-Dimethoxyquinolin-4-ol

Introduction

This compound is a heterocyclic aromatic organic compound belonging to the quinoline class. Its structure is characterized by a quinoline core substituted with two methoxy groups at the 6th and 7th positions and a hydroxyl group at the 4th position. This compound exists in tautomeric equilibrium with 6,7-dimethoxy-1H-quinolin-4-one. It is a compound of significant interest in medicinal chemistry and pharmaceutical sciences, primarily serving as a crucial building block in the synthesis of various pharmacologically active molecules.[1][2] Its most notable application lies in its role as a key intermediate in the manufacturing of several multi-kinase inhibitors used in oncology, such as Cabozantinib and Tivozanib.[1][2][3] The structural features and chemical reactivity of this compound make it a valuable precursor for developing novel therapeutic agents.[1][3]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a fused bicyclic system of a benzene ring and a pyridine ring. The specific arrangement of the methoxy and hydroxyl functional groups imparts distinct chemical properties to the molecule.[1] Below is a summary of its key quantitative data.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₁NO₃[2][4]
Molecular Weight 205.21 g/mol [1][2][4]
CAS Number 13425-93-9[1][2]
IUPAC Name This compound[4]
Synonyms 4-Hydroxy-6,7-dimethoxyquinoline, 6,7-Dimethoxy-4-quinolinol[1][5]
Appearance Slightly pale yellow to yellow solid[3][6]
Melting Point 229 °C (decomposes)[1][7]
Purity (Typical) >98.0% (HPLC)[1][3]
SMILES COC1=C(C=C2C(=C1)C(=O)C=CN2)OC[2]
InChI Key QOGPNCUTXVZQSL-UHFFFAOYSA-N[1][2]

Experimental Protocols

Synthesis of this compound

A common synthetic route for this compound starts from 3,4-dimethoxyacetophenone. The process involves several key stages:

  • Nitration: The starting material, 3,4-dimethoxyacetophenone, is treated with nitric acid. This introduces a nitro group at the ortho position relative to the acetyl group, yielding 2-nitro-4,5-dimethoxyacetophenone.[2]

  • Subsequent Steps: While the search results mention this starting point, a detailed protocol from a peer-reviewed source for the full conversion to the final product is not provided. However, another method describes the final isolation step:

    • Upon completion of the preceding reaction, the mixture is cooled to room temperature.

    • The solution is then acidified to a pH of approximately 6 using acetic acid.

    • The acidified solution is saturated with sodium chloride.

    • Extraction is performed with tetrahydrofuran (3 x 100 mL).

    • The combined organic layers are washed with brine and concentrated to yield this compound. A yield of 90% has been reported for this workup procedure.[6]

Structural Characterization

The identity and purity of synthesized this compound are confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound, which typically exceeds 98%.[1][3]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation.

    • Solvent: DMSO-d₆

    • Frequency: 400 MHz

    • Observed Peaks (δ ppm): 3.81 (s, 3H), 3.84 (s, 3H), 5.93 (d, J=7.3 Hz, 1H), 7.05 (s, 1H), 7.42 (s, 1H), 7.76 (d, J=7.3 Hz, 1H).[1][6]

  • High-Resolution Mass Spectrometry (HRMS): Determines the accurate mass.

    • Technique: ESI

    • m/z calculated for C₁₁H₁₁NO₃ [M+H]⁺: 206.0817

    • m/z found: 206.0815[1]

Role in Drug Development

This compound is a pivotal intermediate in the synthesis of potent tyrosine kinase inhibitors, which are instrumental in cancer therapy.[1]

Synthesis of 4-chloro-6,7-dimethoxyquinoline

The hydroxyl group at the 4-position of this compound is readily converted into a leaving group, typically a chloride, to facilitate subsequent nucleophilic substitution reactions. This conversion to 4-chloro-6,7-dimethoxyquinoline is a critical step in the synthesis of drugs like Cabozantinib and Tivozanib.[1][2] This chlorinated intermediate serves as a versatile substrate for constructing the final, more complex drug molecules.[1]

Application as a Precursor for Tyrosine Kinase Inhibitors

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets.[1] Derivatives of this compound have been synthesized and evaluated for their anticancer activity. For instance, a series of 6,7-dimethoxy-4-anilinoquinolines demonstrated potent inhibitory activity against the c-Met kinase, a key target in cancer therapy.[1] The availability and high purity of this compound are therefore critical for the production of these life-saving medications.[3]

Visualizations

Synthesis_Workflow Start 3,4-Dimethoxy- acetophenone Intermediate1 2-Nitro-4,5-dimethoxy- acetophenone Start->Intermediate1 Nitration (HNO₃) Cyclization Cyclization & Reduction (e.g., Gould-Jacobs) Intermediate1->Cyclization FinalProduct 6,7-Dimethoxy- quinolin-4-ol Cyclization->FinalProduct

Caption: Synthetic pathway for this compound.

Drug_Synthesis_Logic Precursor This compound Chlorination_Step Chlorination Precursor->Chlorination_Step Chloro_Intermediate 4-Chloro-6,7-dimethoxyquinoline Chlorination_Step->Chloro_Intermediate Substitution_Step Nucleophilic Substitution (with substituted aniline) Chloro_Intermediate->Substitution_Step Final_Drug Tyrosine Kinase Inhibitors (e.g., Cabozantinib, Tivozanib) Substitution_Step->Final_Drug

Caption: Role as a key intermediate in drug synthesis.

References

Synthesis of 6,7-Dimethoxyquinolin-4-ol from 3,4-dimethoxyacetophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and well-established synthetic route for the preparation of 6,7-Dimethoxyquinolin-4-ol, a key intermediate in the synthesis of various pharmaceutical compounds, from the readily available starting material, 3,4-dimethoxyacetophenone. This document details the multi-step synthesis, including nitration, condensation, and reductive cyclization, providing explicit experimental protocols, quantitative data, and visual representations of the synthetic pathway.

Introduction

This compound is a crucial building block in medicinal chemistry, notably serving as a precursor for the synthesis of several tyrosine kinase inhibitors used in oncology. Its synthesis from 3,4-dimethoxyacetophenone is a reliable and scalable process. The overall synthetic transformation is depicted below:

Overall Synthesis start 3,4-Dimethoxyacetophenone step1 Step 1: Nitration start->step1 HNO₃, Acetic Acid intermediate1 2-Nitro-4,5-dimethoxyacetophenone step1->intermediate1 step2 Step 2: Condensation intermediate1->step2 DMF-DMA intermediate2 1-(4,5-Dimethoxy-2-nitrophenyl)- 3-(dimethylamino)propen-1-one step2->intermediate2 step3 Step 3: Reductive Cyclization intermediate2->step3 Fe, Acetic Acid final_product This compound step3->final_product

Figure 1: Overall synthetic workflow from 3,4-dimethoxyacetophenone to this compound.

Detailed Synthetic Protocol

The synthesis is performed in three distinct steps, each with its own specific conditions and work-up procedures.

Step 1: Nitration of 3,4-dimethoxyacetophenone

The first step involves the regioselective nitration of the aromatic ring of 3,4-dimethoxyacetophenone to yield 2-nitro-4,5-dimethoxyacetophenone.

Step1_Workflow start_material 3,4-Dimethoxyacetophenone reagents Glacial Acetic Acid, Red Fuming Nitric Acid start_material->reagents conditions Ice-water bath (0-5 °C) 20 minutes reagents->conditions Reaction workup Pour into water, Filter, Recrystallize from Ethanol conditions->workup product 2-Nitro-4,5-dimethoxyacetophenone workup->product

Figure 2: Experimental workflow for the nitration of 3,4-dimethoxyacetophenone.

Experimental Protocol:

To a solution of 3,4-dimethoxyacetophenone (20.0 g, 111 mmol) in 45 ml of glacial acetic acid, red fuming nitric acid (22.0 ml) is added dropwise while maintaining the temperature with an ice-water bath. After the addition is complete, the reaction mixture is stirred for an additional 20 minutes. The mixture is then poured into water, leading to the precipitation of the product. The precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield 2-nitro-4,5-dimethoxyacetophenone.[1]

ParameterValueReference
Yield58%[1]
Melting Point134 °C[1]
¹H NMR (CDCl₃, 80 MHz) δ 7.60 (s, 1H), 6.75 (s, 1H), 3.93 (s, 6H), 2.42 (s, 3H)[1]
IR (cm⁻¹) 1680 (C=O)[1]
Step 2: Condensation with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

The intermediate, 2-nitro-4,5-dimethoxyacetophenone, is then condensed with DMF-DMA to form the corresponding enaminone.

Step2_Workflow start_material 2-Nitro-4,5-dimethoxyacetophenone reagents DMF-DMA, Toluene start_material->reagents conditions Heat to 105-110 °C ~20 hours reagents->conditions Reaction workup Cool to 20-25 °C, Filter, Wash with Toluene conditions->workup product 1-(4,5-Dimethoxy-2-nitrophenyl)- 3-(dimethylamino)propen-1-one workup->product

Figure 3: Experimental workflow for the condensation with DMF-DMA.

Experimental Protocol:

A mixture of 2-nitro-4,5-dimethoxyacetophenone and toluene is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction mixture is heated to 105-110 °C and stirred for approximately 20 hours. After cooling to room temperature, the solid product is collected by filtration and washed with toluene.

ParameterValueReference
Representative Yield99% (for a similar reaction)

Note: While a specific yield for this step was not found, a yield of 99% has been reported for a closely related condensation reaction involving a substituted acetophenone and DMF-DMA.

Step 3: Reductive Cyclization

The final step involves the reduction of the nitro group of the enaminone intermediate, followed by an intramolecular cyclization to form the desired this compound. A common and effective method for this transformation is the use of iron powder in acetic acid.

Step3_Workflow start_material 1-(4,5-Dimethoxy-2-nitrophenyl)- 3-(dimethylamino)propen-1-one reagents Iron Powder, Acetic Acid start_material->reagents conditions Reflux reagents->conditions Reaction workup Cool, Filter, Neutralize, Extract, Concentrate conditions->workup product This compound workup->product

Figure 4: Experimental workflow for the reductive cyclization.

Experimental Protocol:

To a solution of 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one in acetic acid, iron powder is added. The mixture is heated to reflux with stirring. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and filtered to remove the iron salts. The filtrate is then neutralized with a base (e.g., sodium hydroxide or sodium carbonate solution) and the product is extracted with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol). The combined organic layers are dried over a drying agent (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed under reduced pressure to afford this compound.

ParameterValue
Melting Point 277-281 °C
¹H NMR (DMSO-d₆, 400 MHz) δ 11.5 (br s, 1H), 7.85 (d, 1H), 7.40 (s, 1H), 7.10 (s, 1H), 5.95 (d, 1H), 3.85 (s, 3H), 3.80 (s, 3H)
Molecular Weight 205.21 g/mol

Summary of Quantitative Data

The following table summarizes the key quantitative data for the starting material, intermediates, and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3,4-DimethoxyacetophenoneC₁₀H₁₂O₃180.2049-51
2-Nitro-4,5-dimethoxyacetophenoneC₁₀H₁₁NO₅225.20134[1]
1-(4,5-Dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-oneC₁₄H₁₈N₂O₅294.31Not available
This compoundC₁₁H₁₁NO₃205.21277-281

Conclusion

The synthesis of this compound from 3,4-dimethoxyacetophenone via a three-step sequence of nitration, condensation, and reductive cyclization is a practical and efficient method. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. The use of readily available reagents and well-established reaction conditions makes this synthetic route amenable to scale-up for the production of this important pharmaceutical intermediate.

References

A Comprehensive Technical Guide to the Classical Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough examination of the core classical methods for the synthesis of quinoline and its derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, making a deep understanding of its synthetic routes essential for innovation. This document details the fundamental named reactions, providing clear, step-by-step experimental protocols, quantitative data for comparative analysis, and visual representations of reaction mechanisms to facilitate comprehension and application in a research and development setting.

The Skraup Synthesis

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a cornerstone of quinoline synthesis.[1] It involves the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[1][2] The reaction is known to be highly exothermic.[3]

Reaction Mechanism

The mechanism of the Skraup synthesis begins with the dehydration of glycerol by sulfuric acid to form acrolein.[1][4] The aniline then undergoes a Michael addition to the acrolein. Following this, an acid-catalyzed cyclization and subsequent dehydration yield a 1,2-dihydroquinoline intermediate, which is then oxidized to the final quinoline product.[2][4]

Skraup_Synthesis Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O (Dehydration) H2SO4 H₂SO₄ Oxidant Oxidizing Agent (e.g., Nitrobenzene) Quinoline Quinoline Acrolein->Michael_Adduct + Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & -H₂O Dihydroquinoline->Quinoline Oxidation Doebner_von_Miller Aniline Aniline Conjugate_Adduct Conjugate Adduct Aniline->Conjugate_Adduct Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Conjugate_Adduct + Acid Acid Catalyst Dihydroquinoline Substituted Dihydroquinoline Conjugate_Adduct->Dihydroquinoline Substituted_Quinoline Substituted Quinoline Dihydroquinoline->Substituted_Quinoline Oxidation Combes_Synthesis Aniline Aniline Enamine Enamine Aniline->Enamine Beta_Diketone β-Diketone Beta_Diketone->Enamine + Acid Acid Catalyst Disubstituted_Quinoline 2,4-Disubstituted Quinoline Enamine->Disubstituted_Quinoline Acid-catalyzed Cyclization & Dehydration Conrad_Limpach_Knorr Aniline Aniline Beta_Aminoacrylate β-Aminoacrylate Aniline->Beta_Aminoacrylate Kinetic Control Beta_Ketoanilide β-Ketoanilide Aniline->Beta_Ketoanilide Thermodynamic Control Beta_Ketoester β-Ketoester Four_Quinolone 4-Quinolone Beta_Aminoacrylate->Four_Quinolone Cyclization Two_Quinolone 2-Quinolone Beta_Ketoanilide->Two_Quinolone Friedlander_Synthesis Aminoaryl_Ketone 2-Aminoaryl Aldehyde/Ketone Aldol_Adduct Aldol Adduct (Base-catalyzed) Aminoaryl_Ketone->Aldol_Adduct Schiff_Base Schiff Base (Acid-catalyzed) Aminoaryl_Ketone->Schiff_Base Methylene_Compound α-Methylene Compound Methylene_Compound->Aldol_Adduct + Methylene_Compound->Schiff_Base + Catalyst Acid or Base Catalyst Substituted_Quinoline Substituted Quinoline Aldol_Adduct->Substituted_Quinoline Cyclization & Dehydration Schiff_Base->Substituted_Quinoline Cyclization & Dehydration Pfitzinger_Synthesis Isatin Isatin Isatinate Isatinate Isatin->Isatinate Ring Opening Carbonyl_Compound Carbonyl Compound (with α-methylene) Schiff_Base Schiff Base Carbonyl_Compound->Schiff_Base + Condensation Base Base (e.g., KOH) Isatinate->Schiff_Base Enamine Enamine Schiff_Base->Enamine Tautomerization Quinoline_Carboxylic_Acid Quinoline-4-carboxylic Acid Enamine->Quinoline_Carboxylic_Acid Cyclization & Dehydration

References

The Pivotal Role of the 6,7-Dimethoxyquinolin-4-ol Scaffold in Modern Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethoxyquinolin-4-ol is a heterocyclic aromatic compound that has emerged as a critical structural motif in the development of targeted anticancer therapies. While the compound itself displays limited direct biological activity, its rigid quinoline core, substituted with methoxy groups at the 6 and 7 positions and a hydroxyl group at the 4-position, provides an ideal scaffold for the synthesis of potent and selective inhibitors of key oncogenic signaling pathways. This technical guide delves into the significant biological activities of derivatives built upon the this compound core, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways and experimental workflows. The primary focus of this guide is on the anticancer properties of these derivatives, which predominantly function as inhibitors of crucial protein kinases and topoisomerase I.

Core Biological Activities of this compound Derivatives

The main therapeutic potential of compounds derived from this compound lies in their anticancer activity. This is achieved through the inhibition of several key molecular targets involved in tumor growth, proliferation, angiogenesis, and metastasis.

Kinase Inhibition

A significant number of derivatives have been synthesized and evaluated as potent inhibitors of various protein kinases, particularly receptor tyrosine kinases (RTKs).

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways such as the RAS-MAPK and PI3K-Akt pathways, promoting cell proliferation, survival, and motility.[1][2] Aberrant c-Met signaling is implicated in numerous cancers. Derivatives of 6,7-dimethoxy-4-anilinoquinoline have shown potent inhibitory activity against c-Met. For instance, compound 12n , a 6,7-dimethoxy-4-anilinoquinoline derivative possessing a benzimidazole moiety, exhibited a half-maximal inhibitory concentration (IC50) of 0.030 ± 0.008 µM against c-Met kinase.[1][2]

Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and AXL receptor tyrosine kinase are also critical targets in cancer therapy, primarily due to their roles in angiogenesis and tumor progression. The multi-kinase inhibitor Cabozantinib, which is synthesized from a 6,7-dimethoxyquinoline core, is a potent inhibitor of VEGFR2 (IC50 = 0.035 nM), c-Met (IC50 = 1.3 nM), and AXL (IC50 = 7 nM).[3]

Topoisomerase I Inhibition

Topoisomerase I (TOP1) is a nuclear enzyme that relaxes DNA supercoiling during replication and transcription.[4] Certain molecules can stabilize the TOP1-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells.[4] A novel series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines has been identified as potent TOP1 inhibitors.[5][6] Compound 14m from this series demonstrated significant in vitro anticancer activity across a panel of 60 human cancer cell lines, with a full panel mean-graph midpoint (MG-MID) for growth inhibition (GI50) of 1.26 μM.[5][6] This compound was particularly effective against leukemia, colon cancer, and melanoma cell lines.[5][6]

Quantitative Data Summary

The following tables summarize the in vitro biological activity of representative derivatives based on the 6,7-dimethoxyquinoline scaffold.

Table 1: c-Met Kinase Inhibitory Activity and In Vitro Anticancer Activity of 6,7-Dimethoxy-4-anilinoquinoline Derivatives

CompoundTargetIC50 (µM)Cancer Cell LineGI50 (µM)Reference
12nc-Met0.030 ± 0.008A549 (Lung)-[1][2]
MCF-7 (Breast)-[1][2]
MKN-45 (Gastric)-[1][2]

Table 2: In Vitro Anticancer Activity of 4-Alkoxy-2-aryl-6,7-dimethoxyquinoline Derivative (Compound 14m) as a Topoisomerase I Inhibitor

Cancer TypeCell LineGI50 (µM)Reference
Full Panel MG-MID - 1.26 [5][6]
LeukemiaSR0.133[5]
Non-Small Cell Lung CancerNCI-H2260.343[5]
Colon CancerCOLO 2050.401[5]
CNS CancerSF-2950.328[5]
MelanomaLOX IMVI0.116[5]
SK-MEL-50.247[5]
Ovarian CancerNCI/ADR-RES0.458[5]
Renal CancerCAKI-10.188[5]
Breast CancerT-47D0.472[5]

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by 6,7-dimethoxyquinoline derivatives.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization GRB2 GRB2 cMet->GRB2 Phosphorylation PI3K PI3K cMet->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Motility) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Quinoline_Derivative 6,7-Dimethoxy-4-anilinoquinoline Derivative (e.g., 12n) Quinoline_Derivative->cMet Inhibition

Caption: Inhibition of the c-Met signaling pathway by a 6,7-dimethoxy-4-anilinoquinoline derivative.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Phosphorylation PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Quinoline_Derivative 6,7-Dimethoxyquinoline Derivative (e.g., Cabozantinib) Quinoline_Derivative->VEGFR Inhibition

Caption: Inhibition of the VEGFR signaling pathway by a 6,7-dimethoxyquinoline derivative.

Topoisomerase_I_Inhibition cluster_dna_interaction Topoisomerase I Catalytic Cycle TOP1_binds_DNA 1. TOP1 binds to supercoiled DNA DNA_cleavage 2. TOP1 creates a single-strand break and forms a covalent TOP1-DNA complex TOP1_binds_DNA->DNA_cleavage Strand_rotation 3. DNA strand rotates to relieve supercoiling DNA_cleavage->Strand_rotation Religation 4. TOP1 religates the DNA backbone Strand_rotation->Religation TOP1_dissociates 5. TOP1 dissociates from relaxed DNA Religation->TOP1_dissociates Quinoline_Derivative 4-Alkoxy-2-aryl-6,7-dimethoxyquinoline Derivative (e.g., 14m) Quinoline_Derivative->DNA_cleavage Stabilizes complex, preventing religation

Caption: Mechanism of Topoisomerase I inhibition by a 4-alkoxy-2-aryl-6,7-dimethoxyquinoline derivative.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of research findings. The following sections provide overviews of common experimental protocols used to evaluate the biological activity of 6,7-dimethoxyquinoline derivatives.

In Vitro Kinase Inhibition Assay (c-Met Example)

This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Kinase_Inhibition_Assay_Workflow cluster_workflow In Vitro c-Met Kinase Inhibition Assay Workflow Reagent_Prep 1. Reagent Preparation - Kinase (c-Met) - Substrate (e.g., Poly(Glu,Tyr)) - ATP - Test Compound (Quinoline Derivative) Reaction_Setup 2. Reaction Setup (in microplate) - Add kinase, substrate, and test compound Reagent_Prep->Reaction_Setup Initiation 3. Initiate Reaction - Add ATP Reaction_Setup->Initiation Incubation 4. Incubation - Allow reaction to proceed at a controlled temperature Initiation->Incubation Termination 5. Terminate Reaction - Add stop solution (e.g., EDTA) Incubation->Termination Detection 6. Detection - Measure kinase activity (e.g., luminescence, fluorescence) Termination->Detection Data_Analysis 7. Data Analysis - Calculate % inhibition and determine IC50 Detection->Data_Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol Overview:

  • Reagent Preparation: Prepare solutions of recombinant c-Met kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound (a 6,7-dimethoxyquinoline derivative) in an appropriate kinase assay buffer.[7][8]

  • Reaction Setup: In a microplate, combine the c-Met kinase, substrate, and various concentrations of the test compound.[7]

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate the plate at a controlled temperature for a specific duration.[8]

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as measuring the amount of ATP consumed (e.g., Kinase-Glo® assay) or detecting the phosphorylated substrate using a specific antibody (e.g., TR-FRET or ELISA).[7][9]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow cluster_workflow MTT Cytotoxicity Assay Workflow Cell_Seeding 1. Cell Seeding - Plate cancer cells in a 96-well plate and allow to attach Compound_Treatment 2. Compound Treatment - Add serial dilutions of the quinoline derivative Cell_Seeding->Compound_Treatment Incubation_Treatment 3. Incubation - Incubate for a specified period (e.g., 48-72 hours) Compound_Treatment->Incubation_Treatment MTT_Addition 4. Add MTT Reagent - Incubate to allow formazan crystal formation in viable cells Incubation_Treatment->MTT_Addition Solubilization 5. Solubilization - Add a solvent (e.g., DMSO) to dissolve the formazan crystals MTT_Addition->Solubilization Absorbance_Measurement 6. Absorbance Measurement - Read absorbance at ~570 nm using a plate reader Solubilization->Absorbance_Measurement Data_Analysis 7. Data Analysis - Calculate % cell viability and determine GI50 Absorbance_Measurement->Data_Analysis

Caption: General workflow for an MTT cytotoxicity assay.

Protocol Overview:

  • Cell Culture: Culture the desired cancer cell lines in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 6,7-dimethoxyquinoline derivative. Include appropriate controls (e.g., vehicle control, positive control).

  • Incubation: Incubate the plates for a defined period (typically 48-72 hours).

  • MTT Addition and Incubation: Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Topoisomerase I DNA Cleavage Assay

This assay is used to identify compounds that stabilize the TOP1-DNA cleavage complex, a hallmark of TOP1 inhibitors.

DNA_Cleavage_Assay_Workflow cluster_workflow Topoisomerase I DNA Cleavage Assay Workflow Substrate_Prep 1. DNA Substrate Preparation - Radiolabel a DNA fragment (e.g., with ³²P) Reaction_Setup 2. Reaction Setup - Incubate radiolabeled DNA with TOP1 enzyme and the test compound Substrate_Prep->Reaction_Setup Reaction_Termination 3. Terminate Reaction - Stop the reaction (e.g., by adding SDS) Reaction_Setup->Reaction_Termination Electrophoresis 4. Gel Electrophoresis - Separate the DNA fragments on a denaturing polyacrylamide gel Reaction_Termination->Electrophoresis Visualization 5. Visualization - Visualize the radiolabeled DNA fragments (e.g., by autoradiography) Electrophoresis->Visualization Analysis 6. Analysis - Increased cleavage products indicate TOP1 inhibition Visualization->Analysis

Caption: General workflow for a Topoisomerase I DNA cleavage assay.

Protocol Overview:

  • DNA Substrate Preparation: A DNA fragment, often a supercoiled plasmid or a specific oligonucleotide, is radiolabeled (e.g., at the 3'-end with ³²P).[10][11][12][13]

  • Reaction Mixture: The radiolabeled DNA substrate is incubated with purified human TOP1 enzyme in the presence of various concentrations of the test compound (a 4-alkoxy-2-aryl-6,7-dimethoxyquinoline derivative).[10][12]

  • Reaction Termination: The reaction is stopped, typically by the addition of a denaturing agent like sodium dodecyl sulfate (SDS), which traps the TOP1 covalently bound to the DNA.[10]

  • Gel Electrophoresis: The DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.[10][11]

  • Visualization and Analysis: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA bands. An increase in the amount of cleaved DNA fragments compared to the control indicates that the compound stabilizes the TOP1-DNA cleavage complex.[10][12]

Conclusion

The this compound scaffold is a cornerstone in the design and synthesis of a new generation of targeted anticancer agents. While the parent molecule itself is not the primary active agent, its structural framework has proven to be exceptionally versatile for developing potent inhibitors of key oncogenic drivers, including c-Met, VEGFR, and Topoisomerase I. The derivatives of this compound have demonstrated significant efficacy in preclinical studies, with some, like Cabozantinib, achieving clinical success. The continued exploration of this privileged scaffold holds great promise for the discovery of novel and more effective cancer therapeutics. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these important compounds, offering valuable insights for researchers and drug development professionals in the field of oncology.

References

The Core Mechanism of Action of 6,7-Dimethoxyquinolin-4-ol Derivatives in Oncology: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dimethoxyquinolin-4-ol serves as a foundational scaffold in the synthesis of numerous potent anti-cancer agents. While the parent compound is primarily a key intermediate, its derivatives have been extensively studied to elucidate their mechanisms of action in cancer cells.[1][2] This technical guide provides an in-depth analysis of the core anti-neoplastic activities stemming from the 6,7-dimethoxyquinoline framework, focusing on the inhibition of critical signaling pathways, induction of apoptosis, and cell cycle arrest. This document synthesizes quantitative data, details experimental methodologies, and visualizes complex biological processes to offer a comprehensive resource for oncology researchers and drug development professionals.

Introduction: The 6,7-Dimethoxyquinoline Scaffold in Cancer Therapy

The quinoline ring system is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant efficacy as anti-cancer agents.[3] The 6,7-dimethoxyquinoline core, in particular, is a crucial structural motif found in multi-kinase inhibitors such as Cabozantinib and Tivozanib.[1][2] These drugs target a range of receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis. The versatility of the this compound structure allows for chemical modifications that yield derivatives with diverse and potent anti-cancer activities, including the inhibition of topoisomerase I and tubulin polymerization.[1][3] This whitepaper will dissect the primary mechanisms through which these derivatives exert their cytotoxic effects on cancer cells.

Core Mechanisms of Action

The anti-cancer properties of 6,7-dimethoxyquinoline derivatives are primarily attributed to their ability to interfere with several key cellular processes essential for cancer cell proliferation and survival.

Multi-Targeted Kinase Inhibition

A prominent mechanism of action for 6,7-dimethoxyquinoline derivatives is the inhibition of multiple receptor tyrosine kinases.

  • c-Met (HGF Receptor) Inhibition: The HGF/c-Met signaling pathway is a critical driver in many cancers, promoting cell proliferation, survival, and motility. Derivatives of 6,7-dimethoxyquinoline, specifically 6,7-dimethoxy-4-anilinoquinolines, have shown potent inhibitory activity against c-Met kinase.[1]

  • AXL Kinase Inhibition: AXL kinase is a receptor tyrosine kinase implicated in tumor growth, metastasis, and the development of drug resistance.[1] Several derivatives have been identified as potent inhibitors of AXL kinase.[1]

  • VEGFR Inhibition: Tivozanib, a derivative of this compound, is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), playing a critical role in angiogenesis.[2]

  • Other Kinase Targets: The quinoline scaffold has also been leveraged to develop inhibitors of other kinases such as FLT3 and c-KIT.[4]

Topoisomerase I (TOP1) Inhibition

Certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as a novel class of topoisomerase I (TOP1) inhibitors.[1][3] These compounds stabilize the TOP1-DNA cleavage complex, which leads to DNA damage and subsequent cell death, particularly in rapidly dividing cancer cells where TOP1 levels are elevated.[3]

Interference with Tubulin Polymerization

The 6,7-dimethoxyquinoline framework has been explored as a scaffold for developing agents that disrupt tubulin polymerization.[1] Tubulin is essential for the formation of microtubules and the mitotic spindle, which are necessary for cell division. By interfering with tubulin dynamics, these derivatives can induce cell cycle arrest and apoptosis.[1]

Induction of Apoptosis

A common outcome of treatment with 6,7-dimethoxyquinoline derivatives is the induction of apoptosis. This is often evidenced by morphological changes, DNA fragmentation (TUNEL assay), and the modulation of apoptosis-related proteins.[5] Studies have shown a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, as well as an increase in p53 levels.[5]

Cell Cycle Arrest

Derivatives of the 6,7-dimethoxyquinoline scaffold have been shown to induce cell cycle arrest at different phases. For instance, some derivatives cause G2/M arrest through the downregulation of cyclin B1 and cdk1.[5] Others have been observed to block the cell cycle in the G0/G1 phase.[6][7]

Quantitative Data: In Vitro Efficacy

The following tables summarize the in vitro anti-cancer activity of various 6,7-dimethoxyquinoline derivatives across a range of human cancer cell lines.

Table 1: IC50 and GI50 Values of 6,7-Dimethoxyquinoline Derivatives as Kinase Inhibitors

DerivativeTarget Kinase(s)Cancer Cell LineIC50/GI50 (µM)Reference
Compound 12nc-MetNot Specified0.030 ± 0.008[1][4]
Unnamed DerivativeAXLNot Specified0.0035[4]
Unnamed DerivativeAXLNot Specified0.01[1]
4-anilinoquinoline derivativec-MetNot Specified~0.030[4]

Table 2: GI50 Values of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as Topoisomerase I Inhibitors

DerivativeCancer TypeCell LineGI50 (µM)Reference
Compound 14m Full Panel MG-MID NCI-60 1.26 [1][3][8]
Colon CancerCOLO2050.401[3]
LeukemiaSR0.133[3][4]
MelanomaLOX IMVI0.116 - 0.227[1][3][8]
Non-Small Cell Lung CancerNCI-H2260.343[3][4]
Ovarian CancerNCI/ADR-RES0.247[3]
Renal CancerCAKI-10.458[3]
Breast CancerT-47D0.472[3]
CNS CancerSF-2950.328[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of 6,7-dimethoxyquinoline derivatives.

Cell Viability and Cytotoxicity Assay (SRB Assay)
  • Cell Plating: Cancer cell lines are seeded in 96-well plates at an appropriate density and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: The supernatant is discarded, and cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. Cells are then stained with 0.4% sulforhodamine B (SRB) solution for 30 minutes at room temperature.

  • Washing: The unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis: The GI50 (50% growth inhibition) values are calculated from dose-response curves.[3]

Apoptosis Analysis (TUNEL-DAPI Double Staining)
  • Cell Culture and Treatment: Cells are grown on coverslips and treated with the test compound.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate.

  • TUNEL Reaction: The cells are incubated with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and FITC-labeled dUTP) according to the manufacturer's protocol to label the 3'-OH ends of fragmented DNA.

  • DAPI Staining: The cells are then counterstained with DAPI (4',6-diamidino-2-phenylindole) to visualize the cell nuclei.

  • Microscopy: The stained cells are observed under a fluorescence microscope. Apoptotic cells will show green fluorescence (TUNEL positive), while all cell nuclei will show blue fluorescence (DAPI positive).[5]

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Cancer cells are treated with the compound for the desired time, then harvested by trypsinization.

  • Fixation: The cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the intensity of PI fluorescence.[5]

Western Blot Analysis
  • Protein Extraction: Following treatment with the test compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, p53, Cyclin B1, cdk1) overnight at 4°C.

  • Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by 6,7-dimethoxyquinoline derivatives.

G cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cMet c-Met PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AXL AXL AXL->PI3K VEGFR VEGFR VEGFR->PI3K VEGFR->RAS Angiogenesis Angiogenesis VEGFR->Angiogenesis inhibitor 6,7-DMQ Derivatives inhibitor->cMet Inhibition inhibitor->AXL Inhibition inhibitor->VEGFR Inhibition Tubulin Tubulin inhibitor->Tubulin Inhibition Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis Cell_Division Cell Division Tubulin->Cell_Division

Figure 1: Inhibition of Receptor Tyrosine Kinase (RTK) and Tubulin Pathways.

G cluster_nucleus Nucleus cluster_inhibitor cluster_apoptosis DNA Supercoiled DNA TOP1 Topoisomerase I DNA->TOP1 Binding Cleavage_Complex TOP1-DNA Cleavage Complex TOP1->Cleavage_Complex DNA Cleavage Religated_DNA Religated DNA Cleavage_Complex->Religated_DNA Re-ligation DNA_Damage DNA Damage Cleavage_Complex->DNA_Damage inhibitor 6,7-DMQ Derivatives inhibitor->Cleavage_Complex Stabilization Apoptosis Apoptosis DNA_Damage->Apoptosis

Figure 2: Mechanism of Topoisomerase I Inhibition.

G cluster_inhibitor cluster_pathway Apoptotic Pathway inhibitor 6,7-DMQ Derivatives Bcl2 Bcl-2 (Anti-apoptotic) inhibitor->Bcl2 Downregulation Bax Bax (Pro-apoptotic) inhibitor->Bax Upregulation p53 p53 inhibitor->p53 Upregulation Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria p53->Bax Caspases Caspases Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 3: Induction of the Intrinsic Apoptotic Pathway.

Conclusion

This compound is a vital structural starting point for the development of potent and clinically relevant anti-cancer drugs. The derivatives synthesized from this core scaffold exhibit a multi-faceted mechanism of action, targeting key oncogenic drivers and cellular processes. Their ability to inhibit critical tyrosine kinases, disrupt DNA replication and repair via topoisomerase I inhibition, interfere with cell division, and induce programmed cell death underscores the therapeutic potential of the 6,7-dimethoxyquinoline framework. This technical guide provides a foundational understanding for researchers and scientists to further explore and exploit this versatile scaffold in the design of next-generation oncology therapeutics.

References

An In-depth Technical Guide on the Solubility and Stability of 6,7-Dimethoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dimethoxyquinolin-4-ol (CAS No: 13425-93-9) is a pivotal intermediate in the synthesis of several multi-kinase inhibitors used in oncology.[1] Its physicochemical properties, particularly solubility and stability, are critical parameters that influence its handling, reaction kinetics, and the purity of final active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, offers detailed experimental protocols for their determination, and explores the biological context of its derivatives through signaling pathway diagrams.

Core Chemical and Physical Properties

This compound is a quinoline derivative with a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol .[2] The molecule's structure, featuring two methoxy groups at positions 6 and 7 and a hydroxyl group at position 4, imparts specific chemical properties that are foundational to its role as a synthetic precursor.[3] It typically appears as a light orange to yellow crystalline powder.[4]

PropertyValueSource(s)
CAS Number 13425-93-9[2]
Molecular Formula C₁₁H₁₁NO₃[2]
Molecular Weight 205.21 g/mol [2]
Physical Form Solid, powder to crystal[4]
Color Light orange to Yellow to Green[4]
Melting Point 227.0 to 231.0 °C[4]
pKa (Predicted) 4.26 ± 0.40[4]

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in publicly available literature. A Material Safety Data Sheet (MSDS) indicates that no data is available for water solubility. However, qualitative assessments suggest it is slightly soluble in specific organic solvents. The strategic placement of the 6,7-dimethoxy substituents is noted to enhance solubility compared to unsubstituted quinoline derivatives.[3]

SolventSolubilityNotesSource(s)
Water No data available-[5]
DMSO Slightly Soluble-[4]
Methanol Slightly SolubleSonication may be required[4]
Experimental Protocols for Solubility Determination

To address the lack of quantitative data, researchers can employ standardized methods to determine both kinetic and thermodynamic solubility.

This method determines the equilibrium solubility of a compound, which is crucial for pre-formulation and understanding its behavior in a saturated state.[6][7]

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at equilibrium.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Phosphate Buffer pH 7.4, Methanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or vial roller system

  • Centrifuge

  • HPLC-UV system

  • Analytical balance

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation: Accurately weigh an excess amount of solid this compound (e.g., 2-5 mg) into a glass vial. This ensures that a saturated solution is achieved.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker or roller system at a constant ambient temperature (e.g., 25°C). Agitate for a sufficient period to reach equilibrium (typically 24-48 hours).[6]

  • Phase Separation: After incubation, allow the vials to stand to let undissolved solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a 0.45 µm syringe filter to remove any fine particulates.

  • Quantification: Dilute the filtrate with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Reporting: Express the solubility in units of µg/mL or µM.

G Workflow for Thermodynamic Solubility Determination cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Weigh excess solid This compound B Add precise volume of solvent A->B C Seal and agitate (24-48h at 25°C) B->C D Centrifuge to pellet solid C->D E Filter supernatant (0.45 µm filter) D->E F Quantify concentration via HPLC-UV E->F G Calculate and report solubility (µg/mL) F->G

Caption: General workflow for thermodynamic solubility determination.

Stability Profile and Degradation Pathways

This compound is reported to be stable under recommended storage conditions, which include storage at room temperature in a tightly sealed container under an inert atmosphere.[5] However, forced degradation studies on structurally similar quinoline-based kinase inhibitors suggest potential degradation pathways.

Stress ConditionExpected Stability/Degradation PathwayRecommended Storage Practice
Hydrolysis Susceptible to degradation under acidic or basic conditions.Store in a desiccator; avoid acidic/basic conditions.
Oxidation The electron-rich dimethoxy groups may be prone to oxidation.Store under an inert atmosphere (e.g., nitrogen, argon).
Photodegradation The quinoline core is susceptible to light-induced degradation.Store in light-resistant containers (e.g., amber vials).
Thermal Generally stable at recommended storage temperatures.Store at room temperature (long-term at 2-8°C or -20°C).

Note: This data is extrapolated from studies on closely related 4-phenoxy-quinoline derivatives and serves as a general guide.[8]

Experimental Protocol for Forced Degradation Study

This protocol outlines a systematic approach to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[9][10]

Objective: To investigate the intrinsic stability of this compound under various stress conditions as mandated by ICH guidelines.

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)

  • pH meter, heating block or oven, photostability chamber

  • Stability-indicating HPLC-UV/MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60-80°C for a defined period (e.g., 8 hours), taking samples at intermediate time points. Neutralize before analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for a defined period (e.g., 4 hours), taking samples at intermediate time points. Neutralize before analysis.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3-30% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C) for a set period (e.g., 24-48 hours).

    • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify the parent compound and any degradation products.

  • Data Interpretation:

    • Calculate the percentage of degradation. The target degradation is typically between 5-20% to ensure that the method is challenged without generating secondary or irrelevant degradants.[11]

    • Perform a mass balance calculation to account for all material.

    • Characterize the structure of significant degradation products.

Biological Context: Role in Signaling Pathways

This compound is a crucial building block for synthesizing potent tyrosine kinase inhibitors that target key signaling pathways implicated in cancer.[1] Derivatives of this compound are known to inhibit AXL kinase and modulate the HGF/c-Met pathway, both of which are critical for cancer cell growth, survival, and metastasis.

AXL Kinase Signaling Pathway

AXL is a receptor tyrosine kinase that, upon activation by its ligand Gas6, triggers several downstream pathways, including PI3K/AKT and MAPK/ERK, which promote cell survival, proliferation, and resistance to therapy.[3][5]

G AXL Kinase Signaling Pathway Gas6 Gas6 (Ligand) AXL AXL Receptor Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K MAPK MAPK/ERK AXL->MAPK Inhibitor AXL Inhibitor (e.g., DMQ Derivative) Inhibitor->AXL Blocks Activation AKT AKT PI3K->AKT Survival Cell Survival, Proliferation, Migration AKT->Survival MAPK->Survival

Caption: AXL kinase signaling and point of inhibition.

HGF/c-Met Signaling Pathway

The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, initiates a signaling cascade involving pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, which are crucial for oncogenesis. Inhibitors derived from the 6,7-dimethoxyquinoline scaffold can block the ATP-binding site of the c-Met kinase.[12]

G HGF/c-Met Signaling Pathway cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates RAS RAS-RAF-MEK-ERK cMet->RAS PI3K PI3K-AKT-mTOR cMet->PI3K Inhibitor c-Met Inhibitor (e.g., Cabozantinib) Inhibitor->cMet Blocks Kinase Activity Growth Cell Growth, Survival, Angiogenesis RAS->Growth PI3K->Growth

Caption: HGF/c-Met signaling and point of inhibition.

Conclusion

While quantitative data on the solubility of this compound is sparse, its qualitative profile and the stability characteristics inferred from related compounds provide a solid foundation for its use in research and development. The provided experimental protocols offer a clear path for researchers to generate precise, quantitative data essential for process optimization and formulation development. Understanding its role as a precursor to potent kinase inhibitors that modulate critical oncogenic pathways like AXL and c-Met underscores its significance in modern drug discovery. Rigorous characterization of its solubility and stability is a crucial step in the successful synthesis of next-generation cancer therapeutics.

References

An In-depth Technical Guide to the Gould-Jacobs Reaction: Synthesis of Quinolines and their Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Gould-Jacobs reaction, a cornerstone in heterocyclic chemistry, provides a robust and versatile methodology for the synthesis of quinolines and their 4-hydroxy derivatives. First described by R. Gordon Gould and Walter A. Jacobs in 1939, this reaction has become indispensable in the synthesis of a wide array of biologically active compounds, including antimalarials, antibacterial agents, and other pharmaceuticals. This technical guide provides a comprehensive overview of the Gould-Jacobs reaction, including its mechanism, modern adaptations, quantitative data, and detailed experimental protocols.

Core Principles: The Reaction Mechanism

The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline with an alkoxymethylenemalonic ester, typically diethyl ethoxymethylenemalonate (DEEM).[1] The reaction proceeds through the following key stages:

  • Condensation: The reaction is initiated by a nucleophilic attack of the aniline nitrogen onto the β-carbon of the malonic ester derivative, followed by the elimination of an alcohol (e.g., ethanol) to form an anilinomethylenemalonate intermediate.[1]

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization, a 6-electron electrocyclization, to form the quinoline ring system. This step typically requires temperatures above 250 °C.[1]

  • Saponification: The resulting ethyl 4-hydroxyquinoline-3-carboxylate is then hydrolyzed, usually with a strong base like sodium hydroxide, to the corresponding carboxylic acid.[1]

  • Decarboxylation: Finally, the 4-hydroxyquinoline-3-carboxylic acid is heated to induce decarboxylation, yielding the desired 4-hydroxyquinoline product.[1]

The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[1]

Visualizing the Pathway: Reaction Mechanism Diagram

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification cluster_step4 Step 4: Decarboxylation Aniline Aniline Intermediate1 Anilinomethylenemalonate Aniline->Intermediate1 + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate Intermediate2 Ethyl 4-hydroxyquinoline-3-carboxylate Intermediate1->Intermediate2 Heat (>250°C) (Electrocyclization) Intermediate3 4-Hydroxyquinoline-3-carboxylic acid Intermediate2->Intermediate3 1. NaOH 2. H3O+ Product 4-Hydroxyquinoline Intermediate3->Product Heat - CO2

Caption: The four main stages of the Gould-Jacobs reaction.

Quantitative Data: A Comparative Analysis

The efficiency of the Gould-Jacobs reaction is highly dependent on the reaction conditions, particularly temperature and reaction time, as well as the electronic nature of the substituents on the aniline ring. Modern microwave-assisted synthesis has shown significant advantages over classical conventional heating methods in terms of reduced reaction times and often improved yields.

Table 1: Microwave-Assisted Gould-Jacobs Reaction of Aniline and DEEM

The following table summarizes the results from a study comparing different microwave conditions for the reaction of aniline and diethyl ethoxymethylenemalonate (DEEM).

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
125010151
2300102437
325020151
4300202428
530052047

Data sourced from a Biotage application note.[2]

Analysis of this data indicates that higher temperatures are crucial for the intramolecular cyclization.[2] At 250 °C, the yield remains very low even after 20 minutes. Increasing the temperature to 300 °C significantly improves the yield. However, prolonged reaction times at this high temperature can lead to product degradation, as seen in the drop in yield from 10 to 20 minutes.[2] The optimal condition in this study was found to be 300 °C for 5 minutes, which provided the highest isolated yield of 47%.[2]

Table 2: Conventional Heating Gould-Jacobs Reaction with Substituted Anilines

Data for the conventional heating method is compiled from various sources and demonstrates the influence of aniline substituents on the yield of the cyclized product (ethyl 4-hydroxyquinoline-3-carboxylate derivative). The reaction is typically carried out in a high-boiling solvent like diphenyl ether at temperatures around 250-260 °C.

Aniline DerivativeSubstituent NatureTypical Yield (%)
m-ToluidineElectron-donating~70-80
p-AnisidineElectron-donating~85-95
p-ChloroanilineElectron-withdrawing (weakly deactivating)~55-65
m-NitroanilineElectron-withdrawing (strongly deactivating)Low to moderate

Yields are approximate and can vary based on specific reaction conditions and work-up procedures.

As the data suggests, anilines with electron-donating groups, such as methyl (-CH₃) and methoxy (-OCH₃), generally provide good to excellent yields of the cyclized product. Conversely, anilines with electron-withdrawing groups, like nitro (-NO₂), tend to give lower yields under conventional heating conditions.

Experimental Protocols

The following are detailed methodologies for performing the Gould-Jacobs reaction using both conventional heating and modern microwave-assisted techniques.

Protocol 1: Classical Thermal Synthesis of 4-Hydroxyquinolines

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.

Step 1: Condensation

  • In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 100-130 °C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization.

Step 2: Cyclization

  • Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.

  • Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should cause the 4-hydroxy-3-carboethoxyquinoline product to precipitate.

  • Add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation.

  • Collect the solid by filtration, wash with the non-polar solvent, and dry.

Step 3: Saponification

  • Suspend the dried 4-hydroxy-3-carboethoxyquinoline in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 4: Decarboxylation

  • Place the dried quinoline-3-carboxylic acid in a suitable flask.

  • Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.

  • The resulting crude 4-hydroxyquinoline can be purified by recrystallization from an appropriate solvent (e.g., ethanol or water).

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol offers a significant improvement in reaction time and often in yield, using a dedicated microwave synthesis system.[2]

Materials:

  • Aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (3.0 eq)

  • Microwave vial (e.g., 2.5 mL) with a magnetic stirring bar

  • Microwave synthesis system

  • Acetonitrile (for washing)

Procedure:

  • To a microwave vial, add the aniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 6.0 mmol).[2]

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to the desired temperature (e.g., 300 °C) and hold for the specified time (e.g., 5 minutes).[2]

  • After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Filter the solid product and wash it with ice-cold acetonitrile (e.g., 3 mL).[2]

  • Dry the resulting solid under vacuum.

  • The product can be analyzed by HPLC-MS to determine purity and confirm its identity.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of quinolones via the Gould-Jacobs reaction.

Gould_Jacobs_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Start Start: Aniline + DEEM Condensation Condensation (100-130°C or Microwave) Start->Condensation Cyclization Cyclization (>250°C Conventional or Microwave) Condensation->Cyclization Cooling Cooling to Room Temperature Cyclization->Cooling Precipitation Precipitation (add non-polar solvent if needed) Cooling->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Cold Solvent Filtration->Washing Drying Drying under Vacuum Washing->Drying Analysis Product Analysis (HPLC, MS, NMR) Drying->Analysis End Final Product: 4-Hydroxyquinoline Derivative Analysis->End

Caption: A generalized workflow for the Gould-Jacobs synthesis.

Applications in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, and the Gould-Jacobs reaction has been instrumental in the synthesis of numerous pharmaceutical agents. Some notable examples include:

  • Antimalarials: The synthesis of 4,7-dichloroquinoline, a key intermediate for the production of chloroquine and hydroxychloroquine, can be achieved using the Gould-Jacobs reaction.[3]

  • Antibacterial Agents: Several quinolone and fluoroquinolone antibiotics, which are broad-spectrum antibacterial drugs, are synthesized using methodologies derived from the Gould-Jacobs reaction.

  • Anti-inflammatory Drugs: The non-steroidal anti-inflammatory drugs (NSAIDs) glafenine and floctafenine are synthesized using this reaction.[1]

Conclusion

The Gould-Jacobs reaction remains a powerful and relevant tool in synthetic organic chemistry. Its ability to construct the quinoline ring system has made it a vital reaction in the development of a wide range of pharmaceuticals. While the classical high-temperature protocol is effective, modern advancements, particularly the use of microwave irradiation, have significantly improved the efficiency and speed of this important transformation, making it more amenable to the demands of modern drug discovery and development. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers and scientists working in the field.

References

The 6,7-Dimethoxyquinoline Scaffold: A Versatile Core for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The quinoline ring system, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Among its many derivatives, the 6,7-dimethoxyquinoline scaffold has emerged as a particularly fruitful starting point for the development of potent and selective modulators of critical cellular targets, primarily in the realm of oncology, with burgeoning potential in neuroprotection and anti-inflammatory applications. Its synthetic accessibility and the amenability of its structure to modification have allowed for the generation of a diverse library of compounds with significant therapeutic promise.[1]

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of the 6,7-dimethoxyquinoline core, with a focus on quantitative data, detailed experimental methodologies, and visualization of key molecular pathways.

Therapeutic Applications

The primary therapeutic application of the 6,7-dimethoxyquinoline scaffold investigated to date is in oncology . Derivatives have been developed as potent inhibitors of several key targets involved in cancer cell proliferation, survival, migration, and DNA replication.[2] Emerging research also points towards potential applications in neurodegenerative diseases and inflammatory conditions .

Anticancer Activity

The anticancer properties of 6,7-dimethoxyquinoline derivatives stem from their ability to inhibit crucial enzymes and disrupt signaling pathways that are frequently dysregulated in cancer.

1. c-Met Kinase Inhibition: The HGF/c-Met signaling pathway is a critical driver of tumorigenesis and metastasis.[2] A number of 6,7-dimethoxy-4-anilinoquinoline derivatives have been synthesized and identified as potent inhibitors of the c-Met tyrosine kinase.[2][3] One notable example, compound 12n , demonstrated a potent inhibitory activity against c-Met with an IC50 value of 0.030 ± 0.008 µM.[3]

2. Topoisomerase I (TOP1) Inhibition: Topoisomerase I is an essential enzyme that relaxes DNA supercoils during replication and transcription.[1] Certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines function as TOP1 inhibitors by stabilizing the enzyme-DNA cleavage complex, which leads to DNA damage and apoptosis in cancer cells.[4] Compound 14m from this class has shown potent anticancer activity against a panel of 60 cancer cell lines, with GI50 values in the sub-micromolar range for numerous lines, including leukemia (SR, GI50 = 0.133 µM) and melanoma (LOX IMVI, GI50 = 0.116 µM).[4]

3. Aurora Kinase B (AURKB) Relocation Blockade: Aurora Kinase B is a key regulator of mitosis, and its overexpression is common in many cancers.[5] A brominated 4-phenoxy-quinoline derivative, LXY18 , acts not by inhibiting the kinase activity of AURKB, but by preventing its proper localization during mitosis.[5][6] This disruption of AURKB relocation leads to mitotic catastrophe and apoptosis in cancer cells, with LXY18 showing a minimum effective concentration (MEC) of 3.5 nM for inducing polyploidy.[5][6]

Potential Neuroprotective Applications

While direct studies on 6,7-dimethoxyquinoline for neuroprotection are limited, related structures like 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have shown promise. These compounds are being investigated for their potential in treating neurodegenerative disorders like Parkinson's disease.[7][8] The neuroprotective mechanisms of related heterocyclic compounds often involve the modulation of pathways related to oxidative stress, neuroinflammation, and apoptosis, suggesting a potential avenue for future research into the 6,7-dimethoxyquinoline scaffold.[9][10]

Potential Anti-inflammatory and Cardiovascular Applications

Quinoline derivatives, in general, have been explored for a wide range of biological activities, including anti-inflammatory and cardiovascular effects.[6] For instance, some 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives (a closely related scaffold) have been synthesized and shown to possess anti-inflammatory activity, with one compound exhibiting an IC50 value of 1.772 µg/ml in an in-vitro protein denaturation assay.[11] Some quinoline-embelin derivatives have also been investigated for cardioprotective effects against doxorubicin-induced cardiotoxicity by acting on oxidative stress and apoptosis.[12] These findings suggest that the 6,7-dimethoxyquinoline scaffold may also warrant investigation for these therapeutic areas.

Quantitative Data Summary

The following tables summarize the in vitro activities of representative 6,7-dimethoxyquinoline derivatives against various molecular targets and cancer cell lines.

Table 1: c-Met Kinase Inhibition and Anticancer Activity of 6,7-Dimethoxy-4-anilinoquinolines [2]

Compoundc-Met IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)MKN-45 IC50 (µM)
12n 0.030 ± 0.0087.3 ± 1.06.1 ± 0.613.4 ± 0.5
Cabozantinib0.005 ± 0.001N/AN/AN/A
Data for Cabozantinib (a known c-Met inhibitor) is provided for reference. N/A: Not Available.

Table 2: Anticancer Activity (GI50) of 4-Alkoxy-2-aryl-6,7-dimethoxyquinoline Topoisomerase I Inhibitors (µM) [4]

CompoundLeukemia (SR)Non-Small Cell Lung (NCI-H226)Colon (COLO205)Melanoma (LOX IMVI)Breast (T-47D)
14m 0.1330.3430.4010.1160.472
14e N/AN/AN/A0.227N/A
GI50 is the concentration required to inhibit cell growth by 50%. N/A: Not Available in the cited source.

Table 3: Activity of Aurora Kinase B Relocation Blockers [5][6][13]

CompoundTarget ActionMEC (Polyploidy)CYP2C19 Inhibition IC50
LXY18 AURKB Relocation Blocker3.5 nM290 nM
MEC: Minimum Effective Concentration.

Signaling Pathways and Mechanisms of Action

cMet_Signaling_Pathway c-Met Signaling Pathway Inhibition cluster_membrane Cell Membrane cMet_Receptor c-Met Receptor PI3K PI3K cMet_Receptor->PI3K RAS RAS cMet_Receptor->RAS HGF HGF (Ligand) HGF->cMet_Receptor Binds & Activates Inhibitor 6,7-Dimethoxyquinoline Derivative Inhibitor->cMet_Receptor Inhibits (ATP-competitive) AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Inhibition of the c-Met signaling cascade.

Topoisomerase_Inhibition Topoisomerase I Inhibition Mechanism Supercoiled_DNA Supercoiled DNA Cleavage_Complex TOP1-DNA Cleavage Complex Supercoiled_DNA->Cleavage_Complex Binding & Cleavage TOP1 Topoisomerase I (TOP1) TOP1->Cleavage_Complex Stabilized_Complex Stabilized Ternary Complex Cleavage_Complex->Stabilized_Complex Re-ligation Re-ligation Cleavage_Complex->Re-ligation Normal Function Inhibitor 6,7-Dimethoxyquinoline Derivative Inhibitor->Stabilized_Complex Traps Complex DNA_Damage DNA Double-Strand Breaks (Replication Fork Collision) Stabilized_Complex->DNA_Damage Relaxed_DNA Relaxed DNA Re-ligation->Relaxed_DNA Apoptosis Apoptosis DNA_Damage->Apoptosis

Mechanism of Topoisomerase I inhibition.

AuroraB_Localization Aurora B Kinase Relocation Disruption cluster_metaphase Metaphase cluster_anaphase Anaphase (Normal) cluster_anaphase_inhibited Anaphase (with LXY18) AURKB_Meta AURKB localizes to Centromeres AURKB_Ana AURKB relocates to Central Spindle AURKB_Meta->AURKB_Ana Normal Transition AURKB_Inhibited AURKB fails to relocate AURKB_Meta->AURKB_Inhibited Transition Blocked Cytokinesis Successful Cytokinesis AURKB_Ana->Cytokinesis Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis AURKB_Inhibited->Mitotic_Catastrophe Mitotic_Progression Mitotic Progression Mitotic_Progression->AURKB_Meta LXY18 LXY18 LXY18->AURKB_Inhibited

Disruption of Aurora B Kinase relocation by LXY18.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel 6,7-dimethoxyquinoline derivatives.

Synthesis of 6,7-Dimethoxy-4-phenoxy-quinoline Derivatives

A general and robust method for synthesizing the target scaffold involves a two-step process starting from 4-hydroxy-6,7-dimethoxyquinoline.

Synthesis_Workflow General Synthesis Workflow Start 4-hydroxy-6,7- dimethoxyquinoline Chlorination Step 1: Chlorination Reagents: POCl₃ Conditions: Reflux (105-110°C), 4-6h Start->Chlorination Intermediate 4-chloro-6,7- dimethoxyquinoline Chlorination->Intermediate Substitution Step 2: Nucleophilic Substitution Reagents: Substituted Phenol, K₂CO₃, DMF Conditions: 115°C, 12h Intermediate->Substitution Workup Work-up (Extraction, Washing, Drying) Substitution->Workup Purification Purification (Silica Gel Column Chromatography) Workup->Purification End Final Product: 6,7-Dimethoxy-4-phenoxy- quinoline Derivative Purification->End

Workflow for the synthesis of target compounds.

Protocol 1: Synthesis of 4-chloro-6,7-dimethoxyquinoline (Intermediate) [14]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-hydroxy-6,7-dimethoxyquinoline (1 equivalent).

  • Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 10-15 equivalents).

  • Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Work-up: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (gradient of ethyl acetate in hexanes) to afford the solid product.

Protocol 2: Synthesis of 6,7-Dimethoxy-4-phenoxy-quinoline Derivative (Final Product) [14]

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-chloro-6,7-dimethoxyquinoline (1 equivalent), the desired substituted phenol (1.2 equivalents), and potassium carbonate (K₂CO₃, 2 equivalents).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF).

  • Heating: Heat the reaction mixture to 115 °C and stir for 12 hours. Monitor reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water (2 x 50 mL) and then brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the final compound.

Biological Assay Protocols

Protocol 3: In Vitro c-Met Kinase Inhibition Assay (Caliper Mobility Shift Assay) [12] This assay measures the enzymatic activity of c-Met kinase and its inhibition by test compounds.

  • Reagent Preparation: Prepare solutions of recombinant c-Met kinase, a suitable peptide substrate, and ATP in a kinase buffer.

  • Compound Preparation: Serially dilute test compounds to desired concentrations. A positive control (e.g., Cabozantinib) should be included.

  • Reaction: In a microplate, combine the c-Met kinase, substrate, and test compound (or vehicle control).

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and quantify the phosphorylated substrate using a Caliper mobility shift assay system, which measures the change in charge between the substrate and the phosphorylated product.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Topoisomerase I DNA Relaxation Assay [15][16] This assay determines if a compound can inhibit the ability of TOP1 to relax supercoiled DNA.

  • Reaction Setup: On ice, prepare a reaction mixture in a microcentrifuge tube containing 10x TOP1 reaction buffer (e.g., 200 mM Tris-HCl, 2 M NaCl, 2.5 mM EDTA, 50% glycerol), supercoiled plasmid DNA (e.g., pBR322, 200 ng), and distilled water to a final volume of 18 µL.

  • Compound Addition: Add 1 µL of the test compound at various concentrations (dissolved in DMSO) or DMSO alone (for control).

  • Enzyme Addition: Add 1 µL of purified human topoisomerase I enzyme.

  • Incubation: Incubate the reaction for 30 minutes at 37°C.

  • Termination: Stop the reaction by adding 5 µL of 5x loading dye (containing SDS to dissociate the enzyme from DNA).

  • Electrophoresis: Load the samples onto a 0.8% agarose gel containing ethidium bromide.

  • Visualization: Run the gel at 5-10 V/cm for 2-3 hours. Visualize the DNA bands under UV light. Inhibitors will prevent the conversion of supercoiled DNA (faster migrating) to relaxed DNA (slower migrating).

Protocol 5: Immunofluorescence for Aurora B Kinase Localization [17][18] This protocol is used to visualize the subcellular localization of AURKB in response to treatment with a test compound.

  • Cell Culture: Plate cells (e.g., HeLa) on glass coverslips and grow to an appropriate confluency.

  • Treatment: Treat cells with the test compound (e.g., LXY18) or vehicle for a specified time.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.

  • Primary Antibody: Incubate with a primary antibody against Aurora B kinase diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody: Wash with PBST and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstaining: Counterstain the nuclei with DAPI.

  • Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope. Analyze the localization of Aurora B in mitotic cells (e.g., at centromeres in metaphase vs. the central spindle in anaphase).

Conclusion

The 6,7-dimethoxyquinoline scaffold is a remarkably versatile and productive core in medicinal chemistry, particularly for the development of novel anticancer agents. Its synthetic tractability has enabled the creation of potent and selective inhibitors targeting a range of clinically validated oncogenic drivers, including c-Met, Topoisomerase I, and Aurora Kinase B. The extensive quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to build upon this promising foundation. Furthermore, preliminary evidence from related heterocyclic structures suggests that the therapeutic potential of the 6,7-dimethoxyquinoline core may extend beyond oncology into areas such as neuroprotection and anti-inflammatory therapies, marking it as a scaffold of significant interest for future drug discovery endeavors.

References

Spectroscopic Profile of 6,7-Dimethoxyquinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6,7-Dimethoxyquinolin-4-ol, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.76d (J=7.3 Hz)1HH-5
7.42s1HH-8
7.05s1HH-2
5.93d (J=7.3 Hz)1HH-3
3.84s3HOCH3
3.81s3HOCH3

Solvent: DMSO-d6, Frequency: 400 MHz[1]

Table 2: 13C NMR Spectroscopic Data

Table 3: Mass Spectrometry Data

ParameterValue
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol [2]
Exact Mass205.0739 g/mol [2]

Table 4: Infrared (IR) Spectroscopy Data

Specific IR absorption data for this compound is not detailed in the available literature. However, the expected characteristic absorption bands would include:

Functional GroupExpected Absorption Range (cm-1)
O-H stretch (hydroxyl)3200-3600 (broad)
N-H stretch3300-3500
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic, -OCH3)2850-3000
C=O stretch (keto tautomer)1650-1700
C=C stretch (aromatic)1450-1600
C-O stretch (ether)1000-1300

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These can be adapted by researchers for the specific instrumentation and conditions available in their laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4). Transfer the solution to a 5 mm NMR tube.

  • 1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • 13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of 13C, a greater number of scans and a longer acquisition time are typically required compared to 1H NMR.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample using one of the following methods:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Nujol Mull: Grind the solid sample with a few drops of Nujol (mineral oil) to form a paste, and then press it between two salt plates (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the desired wavenumber range (typically 4000-400 cm-1).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods for this type of molecule.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Analyze NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data Analyze IR Spectrum (Functional Groups) IR->IR_Data MS_Data Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Introduction to Tautomerism in 4-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxyquinoline Derivatives

Derivatives of 4-hydroxyquinoline are a pivotal class of heterocyclic compounds with a broad spectrum of applications, most notably in the realm of medicinal chemistry. Their biological activity is intrinsically linked to their molecular structure, which is characterized by a fascinating tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the quinolin-4(1H)-one (keto) form.[1][2] This dynamic equilibrium between two or more interconvertible isomers is a fundamental concept in organic chemistry with profound implications for the chemical and biological properties of molecules.[1]

The principal tautomeric relationship in this class of compounds is the keto-enol equilibrium between the aromatic 4-hydroxyquinoline (enol form) and the non-aromatic quinolin-4(1H)-one (keto form).[1][2] The position of this equilibrium is not static; it is influenced by a delicate interplay of various factors including the electronic nature of substituents on the quinoline ring, the polarity of the solvent, temperature, and pH.[1][3] Generally, the keto tautomer is the more stable and predominant form in solid and solution phases, a preference driven by the thermodynamic stability of the cyclic amide structure.[4][5]

Structural Characterization and Quantitative Analysis

The definitive identification and characterization of the enol and keto tautomers of 4-hydroxyquinoline derivatives rely on a combination of spectroscopic techniques and computational modeling.[1]

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are powerful tools for distinguishing between the keto and enol forms. In the ¹H NMR spectrum, the keto form shows a characteristic signal for the N-H proton (typically >11 ppm in DMSO-d6), while the enol form would display a signal for the hydroxyl proton (-OH). A key indicator in ¹³C NMR is the chemical shift of the C4 carbon. In the keto tautomer, this carbonyl carbon resonates significantly downfield (typically > 170 ppm), whereas in the enol form, it is an oxygen-bearing aromatic carbon and appears at a more upfield position.[1][6]

  • Infrared (IR) Spectroscopy : IR spectroscopy provides valuable information about the functional groups. The keto form is characterized by a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1620-1680 cm⁻¹. The enol form, conversely, exhibits a characteristic broad O-H stretching band.[1]

  • X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. It allows for the precise determination of bond lengths and angles, confirming the presence of either a C=O double bond (keto form) or a C-O single bond and an O-H group (enol form).[3]

Computational Chemistry

Density Functional Theory (DFT) calculations are widely employed to predict the relative stabilities of the tautomers in the gas phase and in various solvents.[7][8] By calculating the Gibbs free energy of each tautomer, the equilibrium constant (K_T) can be estimated, providing theoretical insight that complements experimental data.[9]

The tautomeric equilibrium between the enol and keto forms is a central feature of 4-hydroxyquinoline chemistry.

Caption: Tautomeric equilibrium of 4-hydroxyquinoline.

Data Presentation

The position of the tautomeric equilibrium can be quantified by the equilibrium constant, K_T = [enol]/[keto], or by the relative energy difference between the two forms (ΔG).

Table 1: Spectroscopic Data for Tautomer Identification
Spectroscopic MethodKeto Form (Quinolin-4(1H)-one)Enol Form (4-Hydroxyquinoline)
¹H NMR (in DMSO-d6) N-H proton signal (~11.9 ppm)[6]O-H proton signal (variable)
C2-H proton signal (~6.1 ppm)[6]C2-H proton signal (different shift)
¹³C NMR C4 (carbonyl) signal > 170 ppm[1][4]C4 (aromatic C-O) signal < 160 ppm
IR Spectroscopy Strong C=O stretch (1620-1680 cm⁻¹)[1]Broad O-H stretch (~3200-3600 cm⁻¹)
Data compiled from various sources and may vary depending on the specific derivative and experimental conditions.
Table 2: Calculated Relative Gibbs Free Energy (ΔG, kcal/mol) for Tautomers

This table presents DFT (B3LYP/6-311++G(d,p)) calculated relative Gibbs free energies, where a positive value indicates the keto form is more stable than the enol form.

Derivative (Substituent at C5)ΔG in Gas Phase (kcal/mol)ΔG in Benzene (kcal/mol)ΔG in Water (kcal/mol)
-H 1.834.806.55
-NO₂ 4.457.238.87
-Cl 2.595.567.31
-OH -0.113.124.96
-CH₃ 1.634.636.43
Data adapted from computational studies on 4-hydroxyquinoline derivatives. The keto form is favored in all listed cases except for the 5-OH derivative in the gas phase.

Experimental and Computational Protocols

A combined approach is essential for a thorough investigation of the tautomeric equilibrium.

experimental_workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis arrow arrow final final arrow->final Determine Predominant Tautomer & Equilibrium Position synthesis Synthesis of Derivative nmr Quantitative NMR Spectroscopy synthesis->nmr Characterization ir IR Spectroscopy synthesis->ir Characterization xray X-Ray Crystallography (if solid) synthesis->xray Characterization nmr->arrow ir->arrow xray->arrow build Build Tautomer Structures dft DFT Optimization & Frequency Calculation build->dft energy Calculate Gibbs Free Energy (ΔG) dft->energy energy->arrow

Caption: Workflow for tautomer characterization.

Protocol 1: Quantitative NMR Spectroscopy for Tautomeric Analysis
  • Sample Preparation : Dissolve a precisely weighed amount of the 4-hydroxyquinoline derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 5-10 mg/mL.[1] For absolute quantification, add a known amount of an internal standard that does not have overlapping signals.[10]

  • Instrument Setup : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly shimmed to obtain optimal resolution. Determine the 90° pulse width for the sample.

  • Relaxation Delay Optimization : Measure the spin-lattice relaxation time (T₁) for the protons of interest in both tautomeric forms using an inversion-recovery pulse sequence. To ensure accurate integration for quantification, set the relaxation delay (D1) to be at least 7 times the longest measured T₁.[11]

  • Data Acquisition : Acquire the ¹H NMR spectrum using a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[10] Use an inverse-gated decoupling sequence to suppress the nuclear Overhauser effect (nOe) if necessary for accurate integration.[12]

  • Data Processing and Analysis : Process the spectrum with an appropriate line-broadening factor. Perform careful phasing and baseline correction over the regions to be integrated. Integrate the distinct, well-resolved signals corresponding to the keto and enol tautomers. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.

Protocol 2: DFT Calculation of Tautomeric Equilibrium
  • Structure Building : Construct the 3D structures of the keto and enol tautomers using molecular modeling software.

  • Geometry Optimization and Frequency Calculation : Perform full geometry optimization for each tautomer in the gas phase and/or with a solvent model (e.g., Polarizable Continuum Model, PCM). Use a suitable DFT functional and basis set, such as B3LYP/6-311++G(d,p) or M06-2X/6-311++G(d,p).[7][8][13] A subsequent frequency calculation at the same level of theory is crucial to obtain thermochemical data (Gibbs free energy) and to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies).[14]

  • Energy Calculation : Extract the total Gibbs free energies (G) for both the enol (G_enol) and keto (G_keto) tautomers from the output files.

  • Equilibrium Constant Calculation :

    • Calculate the relative free energy: ΔG = G_enol - G_keto.

    • Use the calculated ΔG to estimate the tautomeric equilibrium constant: K_T = exp(-ΔG / RT), where R is the gas constant and T is the temperature in Kelvin.[9]

Biological Relevance: Mechanism of Quinolone Antibiotics

The prevalence of the keto tautomer is not merely a physicochemical curiosity; it is fundamental to the biological activity of the widely used quinolone class of antibiotics. The keto form of these derivatives is the biologically active tautomer responsible for their antibacterial effect.[1] They function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are crucial for DNA replication, repair, and recombination.[1]

mechanism_of_action cluster_process quinolone Quinolone Antibiotic (Keto Tautomer) enzyme_complex DNA-Enzyme Complex (DNA Gyrase / Topo IV) quinolone->enzyme_complex Binds to dna_cleavage Transient DNA Double-Strand Break enzyme_complex->dna_cleavage dna_ligation Re-ligation of DNA enzyme_complex->dna_ligation Inhibits dna_passage Strand Passage dna_cleavage->dna_passage dna_passage->dna_ligation replication_block DNA Replication Block dna_ligation->replication_block Failure leads to cell_death Bacterial Cell Death dna_ligation->cell_death Failure leads to

Caption: Mechanism of 4-quinolone antibacterial action.

Conclusion

The tautomerism of 4-hydroxyquinoline derivatives is a critical aspect that governs their chemical behavior and biological function. A thorough understanding of the keto-enol equilibrium and the factors that influence it is essential for the rational design of novel therapeutic agents. This guide has provided a comprehensive overview of the structural characterization, quantitative analysis, and experimental and computational methodologies for studying this important chemical phenomenon. The clear predominance of the biologically active keto tautomer underscores the importance of such fundamental studies in drug development.

References

The Methoxy Group's Pivotal Role in Kinase Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has transformed patient outcomes, and a deep understanding of structure-activity relationships (SAR) is paramount to this success. Among the vast chemical functionalities employed by medicinal chemists, the seemingly simple methoxy group (-OCH₃) holds a position of profound importance. It is prevalent in both natural products and synthetic drugs, where it exerts a complex and multifaceted influence on ligand-target binding, physicochemical properties, and pharmacokinetic parameters.[3]

This technical guide provides an in-depth exploration of the role of methoxy groups in modulating kinase binding affinity. We will dissect its key interactions, present quantitative data from case studies, detail relevant experimental protocols, and visualize its function within critical signaling pathways to offer a comprehensive resource for professionals in drug discovery and development.

Section 1: Key Molecular Interactions Driven by the Methoxy Group

The influence of a methoxy group extends beyond its small size, stemming from its unique electronic and physical properties that enable several types of critical interactions within a kinase binding pocket.

  • Canonical Hydrogen Bonding: The oxygen atom of the methoxy group is electronegative and can act as a hydrogen bond acceptor (HBA). This allows it to form crucial interactions with hydrogen bond donors, such as the backbone N-H groups of residues in the kinase hinge region, which is a common anchoring point for ATP-competitive inhibitors.[4][5][6]

  • Non-Canonical C-H···O Hydrogen Bonds: A more subtle but significant interaction is the C-H···O hydrogen bond. In this case, a polarized C-H bond on the inhibitor—often from an aromatic or heterocyclic ring—donates a weak hydrogen bond to a backbone carbonyl oxygen in the kinase hinge.[4][7] The methyl group of the methoxy substituent can also participate in these interactions, contributing to the overall binding affinity.[8] The energetic contribution of these bonds, though weaker than classical hydrogen bonds (typically 0.5–2.5 kcal/mol), can be substantial in aggregate and are critical for stabilizing the ligand-protein complex.[7]

  • Hydrophobic and van der Waals Interactions: The methyl portion of the group is hydrophobic and engages in favorable van der Waals interactions within lipophilic pockets of the kinase active site. Strategically placing a methoxy group can optimize the inhibitor's fit and maximize these contacts.

  • Displacement of Unfavorable Water Molecules: Well-ordered water molecules in a binding pocket can be energetically unfavorable to displace. A strategically positioned methoxy group can occupy the space of such a water molecule, potentially leading to a significant gain in binding enthalpy and entropy.

dot

Caption: Methoxy group interactions within a kinase binding pocket.

Section 2: Impact on Physicochemical Properties and Drug Design

The decision to incorporate a methoxy group is often a strategic choice to fine-tune a molecule's drug-like properties.

  • Lipophilicity and Ligand Efficiency: On aromatic systems, the methoxy group is considered "non-lipophilic," having a negligible effect on the calculated LogP.[3] This is a significant advantage as it allows medicinal chemists to probe for new interactions and improve potency without increasing the overall lipophilicity of the compound, which can negatively impact ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This directly improves the Lipophilic Ligand Efficiency (LLE).

  • Polar Surface Area (PSA): High PSA is often associated with poor oral bioavailability. The methoxy group, while containing a polar oxygen atom, contributes minimally to a molecule's PSA (approx. 9 Ų). This makes it an excellent, low-PSA replacement for other hydrogen bonding motifs like hydroxyls (PSA ≈ 20 Ų) or carbonyls.[3]

  • Metabolic Stability: The primary drawback of the methoxy group is its susceptibility to metabolic O-demethylation by cytochrome P450 (CYP) enzymes.[3][9] This biotransformation to a hydroxyl group can alter the compound's activity, clearance, and potential for further conjugation.[10][11][12] Strategies to mitigate this liability include:

    • Steric Shielding: Placing bulky groups adjacent to the methoxy group to hinder enzyme access.[3]

    • Electronic Modification: Attaching the methoxy group to an electron-deficient ring (like pyridine) can slow the rate of oxidation.[3]

    • Bioisosteric Replacement: Replacing the -OCH₃ group with metabolically more stable isosteres such as a fluoro (-F), difluoromethoxy (-OCHF₂), or trifluoromethoxy (-OCF₃) group.

Section 3: Quantitative Analysis and Structure-Activity Relationship (SAR) Case Studies

The effect of a methoxy group is highly context-dependent. Its position determines whether it contributes positively to binding or introduces detrimental steric clashes. The following table summarizes quantitative data from several studies, illustrating the diverse impact of methoxy substitutions.

Kinase TargetCompound/ModificationIC₅₀ / Kᵢ / KₔKey FindingReference(s)
VEGF Receptor (KDR) 4-anilinoquinazoline with C-7 methoxyethoxy< 2 nMA methoxy-containing side chain at the C-7 position led to very potent inhibition.[13]
p38α MAP Kinase BIRB 796 analogue with morpholine groupKₔ = 50-100 pMThe ethoxy linker (part of a morpholino-ethoxy group) directs the morpholine into the ATP-binding domain, contributing to exceptionally high affinity.[14]
KRAS G12D (GTPase) BDBM573509 vs. Modified Compound 1pIC₅₀ = 5.57 vs 7.98Replacing a methoxy group with a hydroxy group and a trifluoromethoxy with an alkyne group significantly increased inhibitory activity.[15]
Sphingosine Kinase 1 (SK1) Replacement of 4-hydroxyl with a methoxy groupEliminated activityThe methoxy group lacks the hydrogen bond donating capacity of the original hydroxyl group, which was critical for binding, thus ablating activity.[16]
MKP5 (Phosphatase) Compound 5f with C-8 methoxy groupAblated inhibitionThe introduction of a methoxy group at this specific position caused a steric clash with a nearby threonine residue (Thr432), completely eliminating inhibitory activity.[17]

Section 4: Experimental Protocols for Characterization

A multi-faceted experimental approach is required to fully elucidate the role of a methoxy group in kinase binding. This involves biochemical assays to measure potency, biophysical methods to define the thermodynamics of binding, and structural biology to visualize the precise interactions.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method to determine the IC₅₀ of an inhibitor by measuring ATP consumption during the kinase reaction.[18][19][20][21]

  • Compound Preparation: Prepare a 10-point 1:3 serial dilution of the test inhibitor in 100% DMSO. A "no inhibitor" control (DMSO only) and a positive control inhibitor (e.g., Staurosporine) should be included.[18]

  • Kinase Reaction Setup: In a 384-well plate, add the test compound dilutions. Add the kinase enzyme and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiation: Initiate the kinase reaction by adding a mixture of the kinase's specific peptide substrate and ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add a luminescence-based detection reagent (e.g., ADP-Glo™). This reagent first quenches the kinase reaction and depletes remaining ATP, then converts the ADP produced into a luminescent signal.[18][19]

  • Data Analysis: Measure luminescence using a plate reader. The signal is proportional to kinase activity. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[22]

dot

G A Prepare Serial Dilution of Inhibitor in DMSO B Add Inhibitor and Kinase Enzyme to Plate A->B C Pre-incubate to Allow Inhibitor Binding B->C D Initiate Reaction with Substrate/ATP Mixture C->D E Incubate at 30°C (e.g., 60 min) D->E F Add ADP Detection Reagent (Stops Reaction) E->F G Incubate for Signal Development F->G H Measure Luminescence on Plate Reader G->H I Calculate IC50 from Dose-Response Curve H->I

Caption: Workflow for a luminescence-based kinase inhibition assay.

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kₔ, ΔH, ΔS) of the interaction.[22][23][24][25][26][27][28]

  • Sample Preparation: Prepare the purified kinase protein (typically in the sample cell) and the inhibitor (in the titration syringe) in identical, thoroughly degassed buffer to minimize artifacts.

  • Instrument Setup: Set the experimental temperature. A typical ITC instrument contains a reference cell (buffer only) and a sample cell (protein solution) to ensure differential heat measurement.[26]

  • Titration: Perform a series of small, precise injections of the inhibitor solution from the syringe into the sample cell containing the kinase.

  • Heat Measurement: The instrument measures the minute temperature difference between the sample and reference cells after each injection, which corresponds to the heat of binding.[26]

  • Data Analysis: The raw data (power vs. time) is integrated to yield the heat per injection. This is plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Kₔ), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) is then calculated from these values.[27]

Protocol 3: X-Ray Crystallography Workflow

This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the kinase, making it the gold standard for visualizing binding modes.[29][30][31][32][33]

  • Protein-Ligand Complex Formation: The complex can be formed either by co-crystallization (crystallizing the pre-formed complex) or by soaking the ligand into a pre-existing apo-protein crystal. Soaking is often preferred for its simplicity.[30][32]

  • Crystallization: Screen a wide range of conditions (precipitants, buffers, additives) to find one that produces well-ordered, single crystals of the protein-ligand complex.

  • Cryo-protection: Soak the crystal in a cryoprotectant solution (containing the ligand to prevent it from diffusing out) before flash-cooling it in liquid nitrogen.[32]

  • Data Collection: Mount the frozen crystal in a synchrotron X-ray beam and rotate it to collect a complete diffraction pattern.

  • Structure Solution and Refinement: Process the diffraction data to calculate an electron density map. A molecular model of the protein and ligand is then built into this map and refined to best fit the experimental data. The final structure reveals the precise atomic interactions between the inhibitor's methoxy group and the kinase.[31]

dot

G A Form Protein-Ligand Complex (Co-crystallization or Soaking) B Grow Single, Diffractable Crystals A->B C Cryo-protect and Flash-cool Crystal B->C D Collect X-ray Diffraction Data C->D E Process Data and Calculate Electron Density Map D->E F Build and Refine 3D Atomic Model E->F G Analyze Inhibitor Binding Mode F->G

Caption: High-level workflow for protein-ligand X-ray crystallography.

Section 5: Signaling Pathway Context: The MAPK/ERK Cascade

The function of a kinase inhibitor can only be fully understood in the context of the signaling pathway it modulates. The MAPK/ERK pathway is a canonical signaling cascade that regulates cell proliferation, differentiation, and survival, and is frequently dysregulated in cancer.[34][35][36][37][38][39] Inhibitors targeting kinases in this pathway, such as RAF and MEK, are clinically important therapeutics.

The pathway is initiated by growth factors binding to Receptor Tyrosine Kinases (RTKs), which triggers the activation of the small GTPase RAS. RAS then activates a three-tiered kinase cascade: RAF (a MAPKKK) phosphorylates and activates MEK (a MAPKK), which in turn phosphorylates and activates ERK (a MAPK). Activated ERK then translocates to the nucleus to phosphorylate transcription factors, driving gene expression that leads to cell proliferation.[34][35][36] Methoxy-containing inhibitors, such as MEK inhibitors, act by binding to the ATP pocket of MEK, preventing its phosphorylation of ERK and thereby blocking the downstream signal.

dot

G RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF (MAPKKK) RAS->RAF Activates MEK MEK (MAPKK) RAF->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival TF->Proliferation Regulates Inhibitor Methoxy-Containing MEK Inhibitor Inhibitor->MEK

Caption: The MAPK/ERK signaling pathway and the action of a MEK inhibitor.

Conclusion

The methoxy group is a subtle but powerful tool in the design of potent and selective kinase inhibitors. Its ability to act as a hydrogen bond acceptor, participate in C-H···O interactions, and favorably modulate physicochemical properties like lipophilicity and PSA makes it an invaluable "scout" for exploring protein binding pockets.[3] However, its utility is critically dependent on its precise placement within the inhibitor scaffold to maximize favorable interactions and avoid steric hindrance. Furthermore, its inherent metabolic liability through O-demethylation must be carefully considered and managed throughout the drug development process.[3][9] A thorough understanding of these competing factors, guided by the robust experimental and computational methods detailed here, is essential for leveraging the full potential of the methoxy group in the creation of next-generation kinase-targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Cabozantinib from 6,7-Dimethoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the synthesis of the multi-kinase inhibitor, Cabozantinib, utilizing 6,7-Dimethoxyquinolin-4-ol as a key starting material. The described synthetic route is a well-established pathway for researchers in medicinal chemistry and drug development.

Introduction

Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR, and AXL, which are implicated in tumor progression, angiogenesis, and metastasis.[1][2][3] It is clinically approved for the treatment of various cancers, such as medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[2][4] The synthesis of Cabozantinib is a multi-step process, and this document outlines a common and effective route starting from this compound.

Targeted Signaling Pathways of Cabozantinib

Cabozantinib exerts its therapeutic effects by simultaneously inhibiting several critical signaling pathways involved in cancer cell proliferation, survival, invasion, and angiogenesis. The primary targets include the MET, VEGFR, and AXL receptor tyrosine kinases.[1][5]

Cabozantinib_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_cabozantinib cluster_downstream Downstream Effects HGF HGF MET MET HGF->MET VEGF VEGF VEGFR VEGFR VEGF->VEGFR Gas6 Gas6 AXL AXL Gas6->AXL Proliferation Tumor Cell Proliferation MET->Proliferation Invasion Invasion & Metastasis MET->Invasion Angiogenesis Angiogenesis VEGFR->Angiogenesis AXL->Invasion Cabozantinib Cabozantinib Cabozantinib->MET Cabozantinib->VEGFR Cabozantinib->AXL

Caption: Cabozantinib inhibits key signaling pathways in cancer.

Synthetic Scheme

The overall synthetic route from this compound to Cabozantinib is depicted below. It involves a three-step process: chlorination, etherification, and a final amidation reaction.

Synthesis_Workflow Start This compound Step1 Step 1: Chlorination (POCl3 or SOCl2) Start->Step1 Intermediate1 4-Chloro-6,7-dimethoxyquinoline Step1->Intermediate1 Step2 Step 2: Etherification (4-Aminophenol) Intermediate1->Step2 Intermediate2 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline Step2->Intermediate2 Step3 Step 3: Amidation (Cyclopropane-1,1-dicarbonyl derivative) Intermediate2->Step3 End Cabozantinib Step3->End

Caption: Synthetic workflow for Cabozantinib.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-6,7-dimethoxyquinoline

This step involves the conversion of the hydroxyl group at the 4-position of the quinoline ring to a chlorine atom, a crucial step for the subsequent nucleophilic substitution.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • Diethylene glycol dimethyl ether (optional solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of this compound (1 equivalent) in a suitable solvent like diethylene glycol dimethyl ether, add phosphorus oxychloride (3.5 equivalents) dropwise at 0 °C.[6]

  • After the addition is complete, heat the reaction mixture to 100 °C and maintain for 4-12 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a mixture of ethanol and ethyl acetate to yield 4-chloro-6,7-dimethoxyquinoline.[6]

Step 2: Synthesis of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline

This step involves a nucleophilic aromatic substitution reaction where the chlorine atom of 4-chloro-6,7-dimethoxyquinoline is displaced by the hydroxyl group of 4-aminophenol.

Materials:

  • 4-Chloro-6,7-dimethoxyquinoline

  • 4-Aminophenol

  • Sodium tert-butoxide

  • N,N-Dimethylacetamide (DMA)

  • Water

Procedure:

  • In a reaction flask, dissolve 4-chloro-6,7-dimethoxyquinoline (1 equivalent) and 4-aminophenol (1.4 equivalents) in N,N-dimethylacetamide.[8]

  • Cool the mixture to 0 °C and slowly add sodium tert-butoxide (1.4 equivalents).[8]

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 120-125 °C for 4 hours.[9]

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Slowly add water to the reaction mixture to precipitate the product.[9]

  • Stir for an additional 2-3 hours, then filter the solid, wash with water, and dry to obtain 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.[9]

Step 3: Synthesis of Cabozantinib (N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide)

This is the final step where the aniline intermediate is coupled with a cyclopropane dicarboxamide derivative.

Materials:

  • 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline

  • Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylate

  • Sodium methoxide

  • Toluene

Procedure:

  • To a suspension of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (1 equivalent) and methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylate in toluene, add sodium methoxide (2 equivalents).[10]

  • Heat the reaction mixture to 63 °C and stir. Methanol is removed azeotropically.[10]

  • Monitor the reaction by TLC. After completion, cool the mixture.

  • Quench the reaction with water and adjust the pH to neutral with a dilute acid.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to afford Cabozantinib.

Quantitative Data Summary

StepReactant 1Reactant 2ProductSolventCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Purity (%)
1This compoundPOCl₃4-Chloro-6,7-dimethoxyquinolineDiethylene glycol dimethyl ether-1004-12~85>98
24-Chloro-6,7-dimethoxyquinoline4-Aminophenol4-((6,7-Dimethoxyquinolin-4-yl)oxy)anilineDMASodium tert-butoxide120-125484.599.1[8]
34-((6,7-Dimethoxyquinolin-4-yl)oxy)anilineMethyl 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylateCabozantinibTolueneSodium methoxide63-->99

Note: Yields and purity are representative and can vary based on reaction scale and purification methods.

References

Application Notes and Protocols for the Synthesis of Tivozanib from 6,7-Dimethoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tivozanib is a potent and selective vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma.[1] This document provides detailed application notes and experimental protocols for the synthesis of Tivozanib, commencing from the key intermediate, 6,7-Dimethoxyquinolin-4-ol. The synthesis involves a two-step process: the chlorination of this compound to yield 4-chloro-6,7-dimethoxyquinoline, followed by a condensation reaction to produce the final Tivozanib product.

Synthetic Pathway Overview

The synthesis of Tivozanib from this compound is a well-established route in medicinal chemistry. The initial step involves the conversion of the hydroxyl group at the 4-position of the quinoline ring to a chlorine atom, creating a reactive intermediate. This is followed by a nucleophilic aromatic substitution reaction with a pre-synthesized urea-containing side chain to yield Tivozanib.

Step 1: Chlorination of this compound

The hydroxyl group of this compound is converted to a chlorine atom using a chlorinating agent, typically phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2]

Step 2: Condensation to form Tivozanib

The resulting 4-chloro-6,7-dimethoxyquinoline is then reacted with 1-(4-amino-2-chlorophenyl)-3-(5-methylisoxazol-3-yl)urea in the presence of a base to yield Tivozanib.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of Tivozanib from this compound.

Table 1: Synthesis of 4-chloro-6,7-dimethoxyquinoline

ParameterValueReference
Starting MaterialThis compound[3]
ReagentsPhosphorus oxychloride (POCl₃)[3]
SolventDiethylene glycol dimethyl ether[3]
Reaction Temperature100°C[3]
Reaction Time6 hours[3]
Yield79.2%[3]
Purity (by HPLC)>98%[4]

Table 2: Synthesis of Tivozanib

ParameterValueReference
Starting Materials4-chloro-6,7-dimethoxyquinoline, 1-(4-amino-2-chlorophenyl)-3-(5-methylisoxazol-3-yl)urea[5]
ReagentsPhenyl chloroformate, 3-amino-5-methylisoxazole[5][6]
SolventN,N-Dimethylformamide (DMF)[6]
Reaction TemperatureReflux[5]
Reaction Time5 hours[5]
Yield86.1%[5]
Purity (by HPLC)>98.5%[1]

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-6,7-dimethoxyquinoline

This protocol details the chlorination of this compound.

Materials:

  • This compound (11.7 g, 0.057 mol)[3]

  • Diethylene glycol dimethyl ether (100 mL)[3]

  • Phosphorus oxychloride (30.4 g, 0.20 mol)[3]

  • 10% Potassium carbonate aqueous solution[3]

  • Ethyl acetate[3]

  • Ethanol[3]

Procedure:

  • To a 250 mL reaction flask, add this compound (11.7 g, 0.057 mol) and diethylene glycol dimethyl ether (100 mL) at 20°C.[3]

  • Stir the mixture and add phosphorus oxychloride (30.4 g, 0.20 mol).[3]

  • Heat the reaction mixture to 100°C and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[3]

  • After completion, cool the reaction solution to 20°C.[3]

  • Pour the cooled solution into 1200 mL of 10% potassium carbonate aqueous solution and stir for 2 hours until a solid precipitate forms.[3]

  • Filter the solid by suction and dry to obtain the crude product.[3]

  • Purify the crude product by recrystallization from a 1:1 mixture of ethyl acetate and ethanol (120 mL) to yield 4-chloro-6,7-dimethoxyquinoline as a gray solid (10.1 g, 79.2% yield).[3]

Protocol 2: Synthesis of Tivozanib

This protocol describes the condensation reaction to form Tivozanib.

Materials:

  • 4-((4-amino-3-chlorophenyl)oxy)-6,7-dimethoxyquinoline (17 g, 0.051 mol)[5]

  • 3-amino-5-methylisoxazole (5.0 g, 0.051 mol)[5]

  • Phenyl chloroformate (7.98 g, 0.051 mol)[5]

  • N,N-Dimethylformamide (DMF, 100 mL)[5]

  • Anhydrous ethanol[5]

Procedure:

  • In a 250 mL three-necked flask, combine 4-((4-amino-3-chlorophenyl)oxy)-6,7-dimethoxyquinoline (17 g, 0.051 mol), 3-amino-5-methylisoxazole (5.0 g, 0.051 mol), phenyl chloroformate (7.98 g, 0.051 mol), and N,N-Dimethylformamide (100 mL).[5]

  • Heat the mixture to reflux and maintain for 5 hours.[5]

  • Cool the reaction mixture to room temperature.[5]

  • Add 100 mL of anhydrous ethanol and stir.[5]

  • Filter the resulting precipitate by suction and dry to obtain Tivozanib (20.0 g, 86.1% yield).[5]

Visualizations

Synthetic Workflow

Synthesis_Workflow 6_7_Dimethoxyquinolin_4_ol This compound Chlorination Chlorination 6_7_Dimethoxyquinolin_4_ol->Chlorination POCl₃ 4_chloro_6_7_dimethoxyquinoline 4-chloro-6,7- dimethoxyquinoline Chlorination->4_chloro_6_7_dimethoxyquinoline Condensation Condensation 4_chloro_6_7_dimethoxyquinoline->Condensation + 1-(4-amino-2-chlorophenyl)-3- (5-methylisoxazol-3-yl)urea Tivozanib Tivozanib Condensation->Tivozanib

Caption: Synthetic workflow for Tivozanib preparation.

Tivozanib Mechanism of Action: VEGFR Signaling Pathway Inhibition

Tivozanib_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling VEGFR VEGFR-1, -2, -3 PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt MAPK MAPK Pathway VEGFR->MAPK PLCg PLCγ Pathway VEGFR->PLCg VEGF VEGF VEGF->VEGFR Binds Tivozanib Tivozanib Tivozanib->VEGFR Inhibits Phosphorylation Angiogenesis Angiogenesis, Tumor Growth, Metastasis PI3K_Akt->Angiogenesis MAPK->Angiogenesis PLCg->Angiogenesis

Caption: Tivozanib inhibits VEGFR signaling pathways.

References

Application Notes and Protocols for the Chlorination of 4-Hydroxy-6,7-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the synthesis of 4-chloro-6,7-dimethoxyquinoline, a key intermediate in the production of several anti-cancer medications, including cabozantinib and tivozanib.[1] The described method involves the chlorination of 4-hydroxy-6,7-dimethoxyquinoline using phosphorus oxychloride (POCl₃).[1]

Introduction

The conversion of 4-hydroxyquinolines to their 4-chloro counterparts is a fundamental transformation in the synthesis of numerous pharmacologically active molecules.[1] Phosphorus oxychloride is a commonly used and effective chlorinating agent for this reaction.[1][2] The protocol herein outlines the necessary reagents, equipment, and procedural steps for the successful synthesis of 4-chloro-6,7-dimethoxyquinoline.

Data Presentation

The following table summarizes the key quantitative parameters for the chlorination of 4-hydroxy-6,7-dimethoxyquinoline.

ParameterValue (Method 1)Value (Method 2)Reference
Reactants
4-Hydroxy-6,7-dimethoxyquinoline11.7 g (0.057 mol)11.7 g (0.057 mol)[1][3]
Phosphorus Oxychloride (POCl₃)120 mL (1.288 mol)30.4 g (0.20 mol)[1][4]
Solvent
None (POCl₃ as solvent)Diethylene glycol dimethyl ether (100 mL)[1][4]
Reaction Conditions
Temperature100°C100°C[3][4]
Reaction Time6 hours6 hours[3][4]
Work-up
10% Potassium Carbonate Solution-1200 mL[1][3]
Purification
Recrystallization Solvent-Ethyl Acetate / Ethanol (1:1 v/v)[3][4]
Yield
Product Mass10.1 g10.1 g[3][4]
Yield (%)79.2%79.2%[3][4]

Experimental Protocols

Materials and Equipment
  • 4-hydroxy-6,7-dimethoxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • Diethylene glycol dimethyl ether (optional solvent)

  • 10% Potassium carbonate (K₂CO₃) aqueous solution

  • Ethanol

  • Ethyl acetate

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with stirrer

  • Beakers

  • Buchner funnel and filter flask

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

Procedure: Chlorination using Phosphorus Oxychloride

Two primary methods are presented for the chlorination reaction. Method 1 utilizes an excess of phosphorus oxychloride as both the reactant and the solvent, while Method 2 employs a solvent.

Method 1: Phosphorus Oxychloride as Solvent

  • Reaction Setup: In a 250 mL round-bottom flask, add 4-hydroxy-6,7-dimethoxyquinoline (11.7 g, 0.057 mol).[4] At 20°C, carefully add phosphorus oxychloride (120 mL, 1.288 mol).[4]

  • Reaction: Heat the reaction mixture to 100°C and maintain this temperature for 6 hours with continuous stirring.[4]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a developing solvent of dichloromethane:petroleum ether (1:8).[2][3] The reaction is considered complete when the starting material spot is no longer visible.[2]

  • Work-up: Once the reaction is complete, cool the mixture to 20°C.[4] Concentrate the reaction mixture under reduced pressure to remove the excess POCl₃.[4]

  • Isolation: Slowly and carefully pour the concentrated residue into a beaker containing a stirred ice-water mixture. A solid precipitate will form.

  • Purification: Collect the solid by suction filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a mixture of ethanol and ethyl acetate.[4]

Method 2: Reaction in Diethylene Glycol Dimethyl Ether

  • Reaction Setup: In a 250 mL reaction flask, add 4-hydroxy-6,7-dimethoxyquinoline (11.7 g, 0.057 mol).[3] Add 100 mL of diethylene glycol dimethyl ether and stir the mixture.[3] Carefully add phosphorus oxychloride (30.4 g, 0.20 mol) to the stirred suspension.[3]

  • Reaction: Heat the reaction mixture to 100°C and maintain this temperature for 6 hours with continuous stirring.[3]

  • Monitoring: Monitor the reaction progress by TLC as described in Method 1.[3]

  • Work-up and Isolation: After the reaction is complete, cool the solution to 20°C.[3] In a well-ventilated fume hood, slowly and carefully pour the reaction mixture into 1200 mL of a 10% aqueous potassium carbonate solution.[3] Stir the resulting mixture for 2 hours, during which a solid precipitate will form.[3][4] Collect the solid product by suction filtration.[3]

  • Purification: Dry the crude product.[3] Purify the crude solid by recrystallization from a 1:1 mixture of ethyl acetate and ethanol.[3] After recrystallization, collect the purified crystals by suction filtration and dry to obtain the final product.[3]

Safety Precautions

  • Phosphorus oxychloride is corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • The quenching of POCl₃ is exothermic and releases HCl gas; therefore, it must be done slowly and with caution.[3]

  • Handle all organic solvents in a well-ventilated area.

Visualizations

Chlorination_Workflow start Start reactants Charge Reactor: 4-hydroxy-6,7-dimethoxyquinoline + Solvent (optional, e.g., Diglyme) + POCl₃ start->reactants heat Heat to 90-100°C (4-12 hours) reactants->heat monitor Monitor Reaction by TLC heat->monitor cool Cool to 20°C monitor->cool Reaction Complete quench Quench Reaction Mixture (e.g., pour into ice water or K₂CO₃ solution) cool->quench precipitate Stir to Allow Precipitation quench->precipitate filter Filter and Wash Solid precipitate->filter dry Dry Crude Product filter->dry recrystallize Recrystallize from Ethanol/Ethyl Acetate dry->recrystallize end Obtain Pure 4-chloro-6,7-dimethoxyquinoline recrystallize->end

Caption: Workflow for the chlorination of 4-hydroxy-6,7-dimethoxyquinoline.

References

Application Notes and Protocols for the Ullmann Condensation Synthesis of 6,7-dimethoxy-4-phenoxy-quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, 6,7-dimethoxy-quinoline derivatives have demonstrated a wide range of biological activities, including the potent inhibition of receptor tyrosine kinases such as c-Met.[1] The introduction of a phenoxy group at the 4-position of the quinoline ring can significantly modulate the pharmacological properties of the molecule. This document provides detailed protocols for the synthesis of 6,7-dimethoxy-4-phenoxy-quinoline via a two-step process involving a key Ullmann condensation reaction. This compound and its derivatives are of significant interest for their potential as kinase inhibitors and anticancer agents.[1]

Synthetic Pathway Overview

The synthesis of 6,7-dimethoxy-4-phenoxy-quinoline is achieved through a two-step synthetic route. The process begins with the chlorination of 4-hydroxy-6,7-dimethoxyquinoline to form the reactive intermediate, 4-chloro-6,7-dimethoxyquinoline. This is followed by a copper-catalyzed Ullmann condensation, a type of nucleophilic aromatic substitution, where the chloro-intermediate is coupled with phenol to yield the final product.[1]

Synthetic_Pathway cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Ullmann Condensation 4-hydroxy-6,7-dimethoxyquinoline 4-hydroxy-6,7-dimethoxyquinoline 4-chloro-6,7-dimethoxyquinoline 4-chloro-6,7-dimethoxyquinoline 4-hydroxy-6,7-dimethoxyquinoline->4-chloro-6,7-dimethoxyquinoline POCl₃, reflux 6,7-dimethoxy-4-phenoxy-quinoline 6,7-dimethoxy-4-phenoxy-quinoline 4-chloro-6,7-dimethoxyquinoline->6,7-dimethoxy-4-phenoxy-quinoline Cu(I) catalyst, Base, Heat Phenol Phenol Phenol->6,7-dimethoxy-4-phenoxy-quinoline

Caption: General synthetic pathway for 6,7-dimethoxy-4-phenoxy-quinoline.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reactants and Reagents for Step 1 (Chlorination)

CompoundMolecular Weight ( g/mol )Molar Equivalents
4-hydroxy-6,7-dimethoxyquinoline205.221.0
Phosphorus oxychloride (POCl₃)153.3310 - 15

Table 2: Reactants and Reagents for Step 2 (Ullmann Condensation)

CompoundMolecular Weight ( g/mol )Molar Equivalents
4-chloro-6,7-dimethoxyquinoline223.661.0
Phenol94.111.2 - 1.5
Potassium Carbonate (K₂CO₃)138.212.0
Copper(I) Iodide (CuI)190.450.1

Experimental Protocols

Step 1: Synthesis of 4-chloro-6,7-dimethoxyquinoline

This protocol details the synthesis of the key intermediate, 4-chloro-6,7-dimethoxyquinoline, from 4-hydroxy-6,7-dimethoxyquinoline.[1][2]

Materials:

  • 4-hydroxy-6,7-dimethoxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place 4-hydroxy-6,7-dimethoxyquinoline (1 equivalent).

  • In a fume hood, carefully add phosphorus oxychloride (10-15 equivalents) to the flask.[1]

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[1]

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).[1]

  • Combine the organic layers and wash with brine (1 x 50 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford 4-chloro-6,7-dimethoxyquinoline as a solid.[1]

Step 2: Ullmann Condensation for Synthesis of 6,7-dimethoxy-4-phenoxy-quinoline

This protocol describes the copper-catalyzed Ullmann condensation of 4-chloro-6,7-dimethoxyquinoline with phenol.

Materials:

  • 4-chloro-6,7-dimethoxyquinoline

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • To a dry reaction flask, add 4-chloro-6,7-dimethoxyquinoline (1 equivalent), phenol (1.2-1.5 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).[2]

  • Add anhydrous DMF to the flask under a nitrogen atmosphere.[1]

  • Heat the reaction mixture to 115 °C and stir for 12 hours.[1][3]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.[1]

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]

  • Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to yield the desired 6,7-dimethoxy-4-phenoxy-quinoline.[3]

Experimental Workflow and Mechanism

The general workflow for the synthesis and purification of the target compound is illustrated below, followed by a diagram of the proposed catalytic cycle for the Ullmann condensation.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reaction Setup Reaction Setup Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Reagent Addition Reagent Addition Inert Atmosphere->Reagent Addition Heating & Stirring Heating & Stirring Reagent Addition->Heating & Stirring Cooling Cooling Heating & Stirring->Cooling Quenching Quenching Cooling->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Characterization Characterization Column Chromatography->Characterization

Caption: Workflow for synthesis, work-up, and purification.

The Ullmann condensation is a copper-catalyzed reaction that facilitates the formation of a carbon-oxygen bond between an aryl halide and an alcohol or phenol.[4] The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the phenoxide, and subsequent reductive elimination to yield the diaryl ether and regenerate the Cu(I) catalyst.

Ullmann_Condensation_Mechanism Cu(I)X Cu(I)X Ar-Cu(III)(X)-OAr' Ar-Cu(III)(Cl)-OPh Cu(I)X->Ar-Cu(III)(X)-OAr' Oxidative Addition Cu(I)-OAr' Cu(I)-OPh Cu(I)X->Cu(I)-OAr' Transmetalation Ar-X Ar-Cl Ar-X->Ar-Cu(III)(X)-OAr' Oxidative Addition Oxidative Addition Ar-O-Ar' Ar-O-Ph Ar-Cu(III)(X)-OAr'->Ar-O-Ar' Reductive Elimination Reductive Elimination Reductive Elimination Cu(I)-OAr'->Ar-Cu(III)(X)-OAr' Transmetalation Transmetalation Ar'-OH + Base Ph-OH + Base Ar'-OH + Base->Cu(I)-OAr'

Caption: Proposed catalytic cycle for the Ullmann condensation.

Safety Precautions

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

  • Work in a well-ventilated area, preferably a fume hood, especially when handling volatile and corrosive reagents.

  • Use caution when heating flammable organic solvents.

References

Application Notes and Protocols for Multi-Target Inhibitor Design Using 6,7-Dimethoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6,7-dimethoxyquinolin-4-ol scaffold is a privileged structure in medicinal chemistry, serving as a foundational building block for a multitude of multi-target inhibitors, particularly in oncology. Its derivatives have shown potent inhibitory activity against a range of clinically relevant kinases involved in cancer progression, including c-Met, Vascular Endothelial Growth Factor Receptors (VEGFRs), FLT3, and c-KIT. This quinoline core is central to the synthesis of approved antineoplastic agents like Cabozantinib and Tivozanib. These application notes provide a comprehensive guide to utilizing the this compound scaffold in the design and evaluation of novel multi-target inhibitors.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro activity of various derivatives of this compound against key oncogenic kinases and cancer cell lines.

Table 1: Inhibitory Activity against Receptor Tyrosine Kinases

Compound IDTarget KinaseIC50 (nM)Reference
18bc-Met1.39
12nc-Met30
Cabozantinibc-Met-
Foretinibc-Met-
12cFLT3312
12gFLT3384
14bVEGFR-216
CHMFL-KIT-64c-KITsingle-digit nM
UnnamedAXL3.5

Note: "-" indicates data not available in the cited sources. IC50 values represent the concentration of a drug required for 50% inhibition in vitro.

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
12nA549Lung-
12nMCF-7Breast-
12nMKN-45Gastric-
14mLOX IMVIMelanoma0.116 - 0.227
14mFull PanelVarious1.26 (MG-MID)
14bHep-G2Liverlow-micromolar
14bMCF-7Breastlow-micromolar

Note: "-" indicates data not available in the cited sources.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their synthesis and evaluation.

G cluster_0 HGF/c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Dimerization Dimerization & Autophosphorylation cMet->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 6,7-Dimethoxyquinoline Derivative Inhibitor->cMet

Figure 1: HGF/c-Met Signaling Pathway Inhibition.

G cluster_1 VEGF/VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K DAG DAG PLCg->DAG PKC PKC DAG->PKC Endothelial Endothelial Cell Proliferation, Migration, and Survival PKC->Endothelial AKT AKT PI3K->AKT AKT->Endothelial Angiogenesis Angiogenesis Endothelial->Angiogenesis Inhibitor 6,7-Dimethoxyquinoline Derivative Inhibitor->VEGFR

Figure 2: VEGF/VEGFR Signaling Pathway and Angiogenesis.

G cluster_2 Experimental Workflow Start This compound Chlorination Chlorination (POCl3) Start->Chlorination Intermediate 4-chloro-6,7-dimethoxyquinoline Chlorination->Intermediate Coupling Nucleophilic Aromatic Substitution Intermediate->Coupling Derivative 6,7-Dimethoxyquinoline Derivative Library Coupling->Derivative Aniline Substituted Aniline/Phenol Aniline->Coupling Purification Purification & Characterization Derivative->Purification Bioassays Biological Evaluation (Kinase & Cell-based assays) Purification->Bioassays Lead Lead Compound Identification Bioassays->Lead

Figure 3: General workflow for synthesis and evaluation.

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-6,7-dimethoxyquinoline

This protocol outlines the synthesis of the key intermediate, 4-chloro-6,7-dimethoxyquinoline, from this compound.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl3)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1 equivalent).

  • In a fume hood, carefully add phosphorus oxychloride (10-15 equivalents) to the flask.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford 4-chloro-6,7-dimethoxyquinoline as a solid.

Protocol 2: Synthesis of 6,7-dimethoxy-4-anilinoquinoline Derivatives

This protocol describes the nucleophilic aromatic substitution to generate the final compounds.

Materials:

  • 4-chloro-6,7-dimethoxyquinoline

  • Substituted aniline (1-1.2 equivalents)

  • Isopropanol or N,N-Dimethylformamide (DMF)

  • Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinoline (1 equivalent) and the desired substituted aniline (1-1.2 equivalents) in a suitable solvent such as isopropanol.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold isopropanol, and dry under vacuum.

  • If no precipitate forms, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the desired 6,7-dimethoxy-4-anilinoquinoline derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against target kinases.

Materials:

  • Recombinant human kinase (e.g., c-Met, VEGFR-2)

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds (serially diluted)

  • Adenosine triphosphate (ATP)

  • Assay buffer

  • Microplate

  • Plate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In the wells of a microplate, combine the kinase, substrate, and test compound. Pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding ATP. Incubate for a specific period (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™, HTRF®, or ELISA-based).

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 4: Cell Proliferation Assay (MTT Assay)

This protocol describes a common method to assess the anti-proliferative effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, MKN-45)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader.

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion

The this compound scaffold offers a versatile and potent platform for the development of multi-target inhibitors. The synthetic accessibility and the possibility for diverse substitutions at the 4-position allow for the fine-tuning of inhibitory profiles against various kinases. The protocols and data presented herein provide a solid foundation for researchers to design, synthesize, and evaluate novel therapeutic agents based on this privileged chemical structure.

Application Notes and Protocols for the Synthesis of 4-Alkoxy-2-Aryl-6,7-Dimethoxyquinolines

Author: BenchChem Technical Support Team. Date: December 2025

These protocols outline the synthesis of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines, a class of compounds identified as potential topoisomerase I inhibitors with notable in vitro anticancer activity.[1][2][3] The methodologies provided are intended for researchers in medicinal chemistry and drug development, offering a detailed guide for the preparation and purification of these compounds.

Data Presentation

The synthesis of the target 4-alkoxy-2-aryl-6,7-dimethoxyquinolines is achieved through a multi-step process. The following table summarizes the yields for key intermediate and final products, providing a quantitative overview of the synthetic efficiency.

CompoundSubstituent RLinker LYield (%)
11a p-Cl-81
11b p-CF3-85
12a p-Cl-88
12b p-CF3-92
13a p-Cl-95
13b p-CF3-98
14a-p VariedEthyl, PropylVaried
19a-c VariedVariedVaried

Experimental Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

SynthesisWorkflow A 2-Amino-4,5-dimethoxyacetophenone (9) C N-(4,5-dimethoxy-2-acetylphenyl)benzamide (11a,b) A->C Et3N, THF B Benzoyl Chloride (10a,b) B->C D 2-Aryl-6,7-dimethoxyquinolin-4-ol (12a,b) C->D t-BuOK, t-BuOH E 4-Chloro-2-aryl-6,7-dimethoxyquinoline (13a,b) D->E POCl3 G Target Compounds (14a-p, 19a-c) E->G NaH, DMF F Hydroxyalkylamines F->G

Caption: Synthetic workflow for 4-alkoxy-2-aryl-6,7-dimethoxyquinolines.

Experimental Protocols

This section provides detailed procedures for the synthesis of the target compounds.

Synthesis of N-(4,5-dimethoxy-2-acetylphenyl)benzamides (11a,b)
  • To a solution of 2-amino-4,5-dimethoxyacetophenone (9) in dry tetrahydrofuran (THF) at 0 °C, add triethylamine (Et3N) as a base.[1]

  • Slowly add the appropriate benzoyl chloride (10a or 10b) to the mixture.[1]

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure N-(4,5-dimethoxy-2-acetylphenyl)benzamide.

Synthesis of 2-Aryl-6,7-dimethoxyquinolin-4-ols (12a,b)
  • Dissolve the N-(4,5-dimethoxy-2-acetylphenyl)benzamide (11a or 11b) in tert-butanol.

  • Add potassium tert-butoxide (t-BuOK) to the solution.

  • Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield the 2-aryl-6,7-dimethoxyquinolin-4-ol.

Synthesis of 4-Chloro-2-aryl-6,7-dimethoxyquinolines (13a,b)
  • To the 2-aryl-6,7-dimethoxyquinolin-4-ol (12a or 12b), add phosphorus oxychloride (POCl3).

  • Heat the mixture at reflux for several hours.

  • After cooling, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the 4-chloro-2-aryl-6,7-dimethoxyquinoline.

General Procedure for the Synthesis of 4-Alkoxy-2-aryl-6,7-dimethoxyquinolines (14a-p, 19a-c)
  • To a solution of the appropriate hydroxyalkylamine in dry dimethylformamide (DMF), add sodium hydride (NaH) at 0 °C.

  • Stir the mixture at room temperature for a specified time to allow for the formation of the alkoxide.

  • Add a solution of the 4-chloro-2-aryl-6,7-dimethoxyquinoline (13a or 13b) in dry DMF.

  • Heat the reaction mixture at a specified temperature until the reaction is complete (monitored by TLC).

  • Cool the mixture, quench with water, and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the final 4-alkoxy-2-aryl-6,7-dimethoxyquinoline.

References

Application of 6,7-Dimethoxyquinolin-4-ol in Alzheimer's Research: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct research on the application of 6,7-Dimethoxyquinolin-4-ol in Alzheimer's disease (AD) is currently limited, the broader class of quinoline and quinolinone derivatives has emerged as a significant area of investigation for novel anti-Alzheimer's agents.[1][2] The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives are being explored as multi-target-directed ligands (MTDLs) to address the complex pathophysiology of AD.[1][3] This document provides a prospective application note and detailed protocols based on the research conducted on structurally related quinoline derivatives, offering a framework for investigating the potential of this compound in this field.

Some research suggests that this compound may possess neuroprotective properties that could be relevant to Alzheimer's disease research, although specific mechanisms and therapeutic applications are yet to be thoroughly investigated.[4] The primary current application of this compound is as a crucial intermediate in the synthesis of several anti-cancer drugs, including cabozantinib and tivozanib.[4][5]

Rationale for Investigating this compound in Alzheimer's Disease

The therapeutic strategies for AD are increasingly focused on developing multifunctional agents that can address various pathological cascades, including cholinergic deficits, amyloid-beta (Aβ) aggregation, and neuroinflammation.[3][6] Quinoline derivatives have shown promise in targeting these pathways. Specifically, they have been reported to exhibit:

  • Cholinesterase Inhibition: Many quinoline derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][3]

  • Anti-inflammatory Properties: Certain quinoline-O-carbamate derivatives have demonstrated the ability to decrease the production of pro-inflammatory cytokines such as IL-6 and IL-1β, as well as nitric oxide (NO).[3][6]

  • Aβ Aggregation Inhibition: Some quinolinone derivatives have been shown to inhibit both self-induced and AChE-induced Aβ aggregation.[7]

Given that this compound shares the core quinoline structure, it is a plausible candidate for exhibiting similar multi-target activities relevant to AD.

Quantitative Data on Related Quinoline Derivatives

The following table summarizes the in vitro activities of various quinoline derivatives from recent studies, providing a benchmark for potential future studies on this compound.

Compound ClassSpecific DerivativeTargetIC50 ValueReference
Quinoline-thiosemicarbazoneCompound 29aAChE0.12 ± 0.02 µM[1]
QuinolinoneCompound QN8hrAChE0.29 ± 0.02 µM[2]
QuinolinoneCompound QN8hrBuChE12.73 ± 0.45 µM[2]
Quinolinone DithiocarbamateCompound 4ceeAChE0.22 µM[7]
Quinolinone DithiocarbamateCompound 4chAChE0.16 µM[7]
Quinoline-O-carbamateCompound 3feeAChE1.3 µM[3][6]
Quinoline-O-carbamateCompound 3feqBuChE0.81 µM[3][6]

hrAChE: human recombinant Acetylcholinesterase; hrBuChE: human recombinant Butyrylcholinesterase; eeAChE: Electrophorus electricus Acetylcholinesterase; hAChE: human Acetylcholinesterase; eqBuChE: equine Butyrylcholinesterase.

Experimental Protocols

The following are detailed protocols for key experiments that would be essential for evaluating the potential of this compound in Alzheimer's research, based on methodologies reported for other quinoline derivatives.

Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the inhibitory activity of this compound against AChE and BuChE.

Materials:

  • Acetylcholinesterase (from Electrophorus electricus)

  • Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound

  • Donepezil (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compound (this compound) and the positive control (Donepezil) in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 125 µL of DTNB solution (3 mM) and 50 µL of phosphate buffer (pH 8.0).

  • Add 25 µL of AChE or BuChE enzyme solution and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI, 15 mM).

  • Measure the absorbance at 405 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 2: Anti-inflammatory Activity Assay in LPS-stimulated Microglia

Objective: To evaluate the anti-inflammatory effects of this compound by measuring the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • ELISA kits for IL-6 and TNF-α

  • This compound

  • Dexamethasone (positive control)

Procedure:

  • Culture BV-2 cells in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Cytokine Measurement (IL-6, TNF-α):

    • Collect the cell culture supernatant.

    • Measure the concentrations of IL-6 and TNF-α using specific ELISA kits according to the manufacturer's instructions.

  • Determine the dose-dependent effect of this compound on the production of NO, IL-6, and TNF-α.

Visualizations

Hypothetical Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates iNOS iNOS NO NO iNOS->NO produces NFkB_nuc->iNOS induces transcription Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB_nuc->Cytokines induces transcription Quinoline This compound Quinoline->IKK inhibits? Quinoline->NFkB_nuc inhibits?

Caption: Hypothetical anti-inflammatory mechanism of this compound.

Experimental Workflow

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Mechanism of Action A1 Synthesis/Procurement of This compound A2 Cholinesterase Inhibition Assay A1->A2 A3 Anti-inflammatory Assay (Microglia) A1->A3 A4 Aβ Aggregation Inhibition Assay A1->A4 B1 AD Animal Model (e.g., APP/PS1 mice) A4->B1 B2 Behavioral Tests (e.g., Morris Water Maze) B1->B2 B3 Histopathological Analysis B2->B3 C1 Western Blot Analysis (Signaling Proteins) B3->C1 C2 Gene Expression Analysis (RT-PCR) B3->C2

Caption: Workflow for evaluating this compound in AD research.

Conclusion

While direct evidence is pending, the structural similarity of this compound to other quinoline derivatives that have shown promise in Alzheimer's research warrants its investigation as a potential multi-target agent. The provided protocols and conceptual frameworks offer a starting point for researchers to explore its efficacy in inhibiting key pathological pathways of AD. Further studies are essential to elucidate its specific mechanisms of action and to determine its therapeutic potential.

References

Application Notes: Developing Antimicrobial Agents from Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in the development of antimicrobial agents, historically significant for its role in antimalarials like chloroquine and evolving into a major class of antibiotics known as fluoroquinolones.[1][2][3] The emergence of widespread antimicrobial resistance (AMR) has reignited interest in developing novel quinoline derivatives to combat multidrug-resistant pathogens.[3][4] This document provides a comprehensive overview of the key considerations, experimental protocols, and data interpretation for researchers engaged in the discovery and development of new antimicrobial agents based on the quinoline framework.

Quinoline derivatives exhibit a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi and parasites.[5][6] Their mechanism of action, particularly for the well-studied fluoroquinolones, involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4][7][8] These enzymes are crucial for DNA replication, recombination, and repair, and their inhibition leads to fragmentation of the bacterial chromosome and subsequent cell death.[4] The versatility of the quinoline ring allows for extensive chemical modifications, enabling the fine-tuning of antimicrobial potency, spectrum of activity, and pharmacokinetic properties.[2][9]

Mechanism of Action: Targeting Bacterial DNA Replication

The primary mode of action for many antibacterial quinoline derivatives is the disruption of DNA synthesis. This is achieved by forming a stable ternary complex with the bacterial type II topoisomerase and DNA.[7] This complex traps the enzyme in a state where it has cleaved the DNA but is unable to religate it, leading to the accumulation of double-strand breaks.[4]

  • DNA Gyrase: Predominantly found in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, a process essential for initiating replication.[7]

  • Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating daughter chromosomes after replication.[8]

While eukaryotic cells possess type II topoisomerases, they are structurally different from their bacterial counterparts, providing a degree of selective toxicity for quinolone antibiotics.[1] However, the development of resistance, often through mutations in the genes encoding these enzymes (gyrA and parC), is a significant clinical challenge.[4][10]

Structure-Activity Relationship (SAR)

The antimicrobial activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline core.[2] Key structural modifications that influence efficacy include:

  • N-1 Position: Substitution at this position is crucial for gyrase binding and antibacterial activity.

  • C-3 Position: The presence of a carboxylic acid group is a hallmark of many potent quinolones, essential for binding to the DNA gyrase.

  • C-6 Position: The introduction of a fluorine atom, as seen in fluoroquinolones, significantly enhances antibacterial activity and broadens the spectrum.[1]

  • C-7 Position: Substitutions with piperazine or other heterocyclic rings can improve potency and pharmacokinetic properties.

  • C-8 Position: Modifications at this position can also modulate activity and spectrum.[1]

Molecular hybridization, combining the quinoline scaffold with other pharmacologically active moieties, is a promising strategy for developing new agents with enhanced activity or novel mechanisms of action.[2]

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against a range of microbial strains, as reported in the literature. This data provides a comparative overview of the potency of different structural modifications.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Compound 8 Vancomycin-resistant E. faecium4[3]
Compound 15 S. aureus0.8 µM[3]
Compound 15 B. cereus1.61 µM[3]
Compound 16, 17, 18 S. pneumoniae ATCC 49619≤ 0.008[3]
Compound 16 S. pneumoniae PU09, mef0.25[3]
Compound 17 S. pneumoniae PU09, mef0.25[3]
Compound 18 S. pneumoniae PU09, mef0.5[3]
Compound 16 S. pneumoniae 07P390, c-ermB0.215[3]
Compound 17 S. pneumoniae 07P390, c-ermB0.062[3]
Compound 18 S. pneumoniae 07P390, c-ermB≤ 0.008[3]
Compound 2, 6 Bacillus cereus, Staphylococcus, Pseudomonas, E. coli3.12 - 50[11][12]
Compound 28 MRSAMore potent than vancomycin[13]
Pyrimidoisoquinolinquinones Gram-positive pathogens0.5 - 64[13]
Pyrimidoisoquinolinquinones (2 derivatives) Klebsiella pneumoniae64[13]
Hybrid 5d Gram-positive and Gram-negative strains0.125 - 8[14]
Quinoline Derivative 95 Various Gram-positive and Gram-negative strainsExcellent activity[6]
Hydrazine-based quinoline derivatives (96-98) E. coli, S. aureusBetter than reference[6]
Derivative 11 S. aureus6.25[6]
Derivatives 58-62 E. coli3.125 - 6.25 nmol/mL[6]

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[15][16]

Materials:

  • 96-well microtiter plates

  • Test quinoline derivatives

  • Standard antibiotic (positive control, e.g., ciprofloxacin, vancomycin)

  • Bacterial or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Incubator

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Test Compounds: Prepare stock solutions of the quinoline derivatives and the positive control antibiotic in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compounds in the sterile broth directly in the 96-well plates.

  • Inoculum Preparation: From a fresh agar plate culture, pick several colonies of the test microorganism and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[16] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (inoculum with a standard antibiotic), a growth control (inoculum without any compound), and a sterility control (broth only).

  • Incubation: Cover the plates and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[16]

  • Determination of MIC: The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth of the microorganism.

Agar Well Diffusion Method

This method is a qualitative or semi-quantitative assay to assess the antimicrobial activity of a compound. It relies on the diffusion of the compound from a well through an agar medium inoculated with the test microorganism.[15]

Materials:

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Test quinoline derivatives

  • Standard antibiotic (positive control)

  • Bacterial or fungal strains

  • Sterile swabs

  • Sterile cork borer or pipette tip

  • Incubator

Procedure:

  • Inoculum Preparation and Plating: Prepare a standardized inoculum as described for the broth microdilution method (0.5 McFarland). Dip a sterile swab into the inoculum and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.

  • Application of Compounds: Add a fixed volume of the quinoline derivative solution, the positive control, and a solvent control (if applicable) to separate wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Visualizations

antimicrobial_workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Advanced Studies a Library of Quinoline Derivatives Synthesis c Primary Screening (Agar Diffusion) a->c b In Silico Screening (Docking, ADMET) b->a Guide Synthesis d MIC Determination (Broth Microdilution) c->d Active Compounds e Cytotoxicity Assay d->e f Mechanism of Action Studies e->f Promising Hits g In Vivo Efficacy (Animal Models) f->g h Lead Optimization g->h mechanism_of_action quinoline Quinoline Derivative gyrase DNA Gyrase (Gram-negative) quinoline->gyrase Inhibits topoIV Topoisomerase IV (Gram-positive) quinoline->topoIV Inhibits complex Ternary Complex (Quinoline-Enzyme-DNA) gyrase->complex topoIV->complex ds_breaks Double-Strand DNA Breaks complex->ds_breaks Stabilizes death Bacterial Cell Death ds_breaks->death Leads to sar_logic cluster_positions Key Substitution Positions core Quinoline Core Structure pos1 N-1: Gyrase Binding core->pos1 pos3 C-3: Carboxylic Acid core->pos3 pos6 C-6: Fluorine Atom core->pos6 pos7 C-7: Heterocyclic Rings core->pos7 activity Antimicrobial Activity (Potency & Spectrum) pos1->activity pos3->activity pos6->activity pos7->activity

References

Application Notes and Protocols: 6,7-Dimethoxyquinolin-4-ol as a Versatile Building Block for Advanced Luminescent Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of luminescent materials derived from the versatile building block, 6,7-dimethoxyquinolin-4-ol. This scaffold offers a robust platform for the development of novel fluorescent probes for bioimaging and materials for optoelectronic applications.

Introduction

The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and favorable photophysical properties.[1][2] Specifically, the this compound core provides a synthetically accessible starting point for a variety of luminescent derivatives. The electron-donating methoxy groups can enhance quantum yields and modulate the emission spectra, making this building block particularly attractive for the design of fluorescent probes and materials for organic light-emitting diodes (OLEDs).[3] Applications of such derivatives are expanding, with significant potential in cellular imaging, tracking of biomolecules, and the diagnosis of diseases.[2][4]

Data Presentation

The photophysical properties of luminescent materials are critical for their application. Below is a summary of representative data for quinoline derivatives, illustrating the range of properties that can be achieved through chemical modification of the core scaffold.

Derivative TypeExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)SolventReference
6,7-Dimethoxy-4-trifluoromethyl-carbostyril~370~430~0.30Acetonitrile[3]
4-Cyano-6,7-dimethoxy-carbostyril~440-~0.50Acetonitrile[3]
3,4-Dicyano-6,7-dimethoxy-carbostyril~450~520~0.50Acetonitrile[3]
N-Dimethyl Quinoline Steroid Analogue403460/525Not SpecifiedCellular Environment[4]
Imidazo[5,1-a]isoquinoline derivative330-350440-4600.09 - 0.37Dichloromethane[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and application of luminescent materials. The following sections provide step-by-step methodologies for the preparation of key intermediates and their application in cellular imaging.

Protocol 1: Synthesis of 4-Chloro-6,7-dimethoxyquinoline

This protocol details the chlorination of this compound, a crucial step to enable subsequent nucleophilic substitution reactions for the introduction of various functionalities.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

  • In a fume hood, carefully add phosphorus oxychloride (10-15 equivalents) to the flask.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford 4-chloro-6,7-dimethoxyquinoline as a solid.

Protocol 2: Synthesis of a 4-Anilino-6,7-dimethoxyquinazoline Derivative (Representative Amination)

This protocol describes a general method for the synthesis of 4-aminoquinoline derivatives from the 4-chloro intermediate, which often exhibit interesting photophysical and biological properties.

Materials:

  • 4-Chloro-6,7-dimethoxyquinoline (1 equivalent)

  • Substituted aniline (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask, add 4-chloro-6,7-dimethoxyquinoline, the desired substituted aniline, and potassium carbonate.

  • Add anhydrous DMF to the flask under a nitrogen atmosphere.

  • Heat the reaction mixture to 115 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Further purification can be achieved by recrystallization or column chromatography.

Protocol 3: General Procedure for Live-Cell Imaging

This protocol outlines a general procedure for utilizing a quinoline-based fluorescent probe for cellular imaging. Optimization of probe concentration and incubation time is crucial for each specific cell line and probe.[4][6]

Materials:

  • Cells of interest (e.g., MCF-7, HeLa)

  • Appropriate cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Quinoline-based fluorescent probe stock solution (e.g., in DMSO)

  • Imaging dishes or plates

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Culture cells in a suitable medium supplemented with FBS and antibiotics in a humidified incubator at 37 °C with 5% CO₂.

  • Cell Seeding: Seed the cells onto imaging dishes or plates and allow them to adhere overnight.

  • Probe Loading: Prepare a working solution of the fluorescent probe in a serum-free medium at the desired concentration (e.g., 1-30 µM).

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the probe-containing medium to the cells and incubate for a specific period (e.g., 30 minutes to 4 hours) at 37 °C.

  • Washing: Remove the probe solution and wash the cells two to three times with PBS or a suitable imaging buffer to remove excess unbound probe.

  • Imaging: Add fresh imaging buffer to the cells and immediately proceed to image using a fluorescence microscope. Acquire images using the appropriate excitation and emission wavelengths for the specific probe.

Mandatory Visualizations

Synthetic Workflow

Synthetic_Workflow Synthetic Workflow for Luminescent Quinoline Derivatives A This compound B Chlorination (POCl3) A->B Step 1 C 4-Chloro-6,7-dimethoxyquinoline B->C D Nucleophilic Aromatic Substitution (e.g., with amines, phenols) C->D Step 2 E Luminescent Quinoline Derivatives D->E

Caption: A generalized two-step synthetic workflow for producing luminescent quinoline derivatives.

Biological Application: Kinase Activity Probe

Many quinoline derivatives have been developed as kinase inhibitors.[2] By conjugating a quinoline scaffold to a known kinase-binding moiety, a fluorescent probe can be designed to monitor kinase activity within cells.

Kinase_Activity_Probe Mechanism of a Quinoline-Based Kinase Activity Probe cluster_0 Inactivated State cluster_1 Activated State A Quinoline Probe (Low Fluorescence) F Probe Binding to ATP-binding site A->F Binds B Kinase (Inactive) E Kinase (Active) B->E Activation Signal C ATP D Substrate E->F Binds G Fluorescence Signal (High) F->G Emits Light

Caption: A schematic illustrating the use of a quinoline-based probe to detect kinase activity.

Experimental Workflow: Cellular Imaging

Cellular_Imaging_Workflow Experimental Workflow for Cellular Imaging A Cell Seeding in Imaging Dish B Incubation (Adherence) A->B C Fluorescent Probe Loading B->C D Incubation (Uptake) C->D E Washing (Remove excess probe) D->E F Image Acquisition (Fluorescence Microscopy) E->F G Data Analysis F->G

Caption: A streamlined workflow for performing live-cell imaging with a fluorescent probe.

References

Application Notes and Protocols: In Vitro Anticancer Activity of 6,7-Dimethoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro anticancer activity of various 6,7-dimethoxyquinoline derivatives. The information is compiled from recent preclinical studies and is intended to guide researchers in the evaluation and development of this promising class of compounds.

Introduction

Quinoline derivatives are a prominent scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] The 6,7-dimethoxy substitution on the quinoline ring, in particular, has been a key feature in the design of novel therapeutic agents. These derivatives have been shown to exert their anticancer effects through diverse mechanisms, including the inhibition of crucial enzymes like topoisomerase I and vascular endothelial growth factor receptor-2 (VEGFR-2), as well as the induction of apoptosis and cell cycle arrest.[1][3] This document summarizes the in vitro efficacy of selected 6,7-dimethoxyquinoline and structurally related 6,7-dimethoxyquinazoline derivatives against various cancer cell lines and provides detailed protocols for key experimental assays.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the 50% growth inhibition (GI₅₀) and half-maximal inhibitory concentration (IC₅₀) values for representative 6,7-dimethoxy-substituted quinoline and quinazoline derivatives against a panel of human cancer cell lines.

Table 1: Growth Inhibition (GI₅₀) of 4-alkoxy-2-aryl-6,7-dimethoxyquinoline Derivatives

CompoundCancer Cell LineGI₅₀ (µM)Mechanism of Action
14m Leukemia (SR) 0.133Topoisomerase I Inhibitor
Non-Small Cell Lung Cancer (NCI-H226) 0.343
Colon Cancer (COLO205) 0.401
CNS Cancer (SF-295) 0.328
Melanoma (LOX IMVI) 0.116
Melanoma (SK-MEL-5) 0.247
Ovarian Cancer (NCI/ADR-RES) 0.458
Renal Cancer (CAKI-1) 0.188
Breast Cancer (T-47D) 0.472
14e NCI-60 Panel (Mean) 1.26Topoisomerase I Inhibitor

Data sourced from a study on 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as topoisomerase I inhibitors.[1]

Table 2: Cytotoxicity (IC₅₀) of 4,7-disubstituted 8-methoxyquinazoline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of Action
18B Colon Cancer (HCT116) 5.64 ± 0.68β-catenin/TCF4 Signaling Inhibitor
Hepatocellular Carcinoma (HepG2) Not Specified
Primary Human Gallbladder Cancer 8.50 ± 1.44

Data from a study on 8-methoxyquinazoline derivatives targeting the β-catenin/TCF4 signaling pathway.[4]

Table 3: Cytotoxicity (IC₅₀) of Novel 6,7-dimethoxyquinazoline Derivatives

CompoundCancer Cell Line PanelGrowth Inhibition % (at 10 µM)Mechanism of Action
9a-d NCI-60 50.23 - 189.98VEGFR-2 Inhibitor, Apoptosis Inducer

Data from a study on 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors.[3]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and further investigation of 6,7-dimethoxyquinoline derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 6,7-dimethoxyquinoline derivatives in the growth medium. After 24 hours, replace the medium with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • 6,7-dimethoxyquinoline derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compounds for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA, allowing for the analysis of cell distribution in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Human cancer cell lines

  • 6,7-dimethoxyquinoline derivatives

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the test compounds for a specified period (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA histogram.[5]

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key concepts related to the anticancer activity of 6,7-dimethoxyquinoline derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation synthesis Synthesis of 6,7-Dimethoxyquinoline Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cell Viability Assay (e.g., MTT) characterization->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) apoptosis->cell_cycle mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) cell_cycle->mechanism data_analysis IC50/GI50 Determination mechanism->data_analysis pathway_analysis Signaling Pathway Elucidation data_analysis->pathway_analysis lead_optimization lead_optimization pathway_analysis->lead_optimization Lead Optimization

Caption: A generalized workflow for the in vitro evaluation of 6,7-dimethoxyquinoline derivatives.

apoptosis_pathway cluster_intrinsic Intrinsic Apoptosis Pathway compound 6,7-Dimethoxyquinazoline Derivative (e.g., 9b) bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 downregulates bax Bax (Pro-apoptotic) compound->bax upregulates p53 p53 compound->p53 upregulates bcl2->bax inhibits caspase3 Caspase-3 (Executioner) bax->caspase3 activates p53->bax activates apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway induced by a 6,7-dimethoxyquinazoline derivative.[3]

cell_cycle_arrest cluster_cycle Cell Cycle Progression compound Anticancer Compound arrest_point Cell Cycle Arrest compound->arrest_point G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 arrest_point->G1 blocks progression

Caption: General mechanism of cell cycle arrest induced by an anticancer compound.

References

Application Notes and Protocols for Studying Topoisomerase I Inhibition using 6,7-Dimethoxyquinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing derivatives of 6,7-dimethoxyquinolin-4-ol for the investigation of Topoisomerase I (Top1) inhibition. This document outlines the mechanism of action, presents key quantitative data, and offers detailed experimental protocols for relevant assays.

Introduction

Topoisomerase I is a critical nuclear enzyme responsible for relaxing DNA supercoiling during essential cellular processes such as replication and transcription.[1] Its mechanism involves the creation of a transient single-strand break in the DNA, forming a covalent intermediate known as the Top1-DNA cleavage complex (Top1cc).[1] Due to their elevated levels in rapidly dividing cancer cells, Top1 has emerged as a validated and effective target for cancer chemotherapy.[1]

The this compound scaffold serves as a key building block for the synthesis of a novel class of Top1 inhibitors, specifically 4-alkoxy-2-aryl-6,7-dimethoxyquinolines.[1] Unlike some inhibitors that prevent the binding of Top1 to DNA, these derivatives act as Top1 poisons. They intercalate into the Top1-DNA complex, stabilizing the cleavage complex and preventing the religation of the DNA strand.[1][2] This stabilization leads to the accumulation of DNA single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication, ultimately triggering cell death.[2]

Mechanism of Action of this compound Derivatives

The primary mechanism by which 4-alkoxy-2-aryl-6,7-dimethoxyquinoline derivatives inhibit Topoisomerase I is through the stabilization of the Top1-DNA cleavage complex (Top1cc). The planar quinoline ring system is crucial for this activity, allowing the molecule to intercalate at the DNA cleavage site.[1] This prevents the religation of the DNA backbone, leading to an accumulation of single-strand breaks and subsequent cell cycle arrest and apoptosis.

Topoisomerase_I_Inhibition cluster_0 Normal Topoisomerase I Catalytic Cycle cluster_1 Inhibition by this compound Derivatives Top1 Topoisomerase I Non_covalent_complex Top1-DNA Non-covalent Complex Top1->Non_covalent_complex Binds Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->Non_covalent_complex Cleavage_complex Top1-DNA Cleavage Complex (Top1cc) Non_covalent_complex->Cleavage_complex DNA Cleavage Relaxed_DNA Relaxed DNA Cleavage_complex->Relaxed_DNA DNA Religation Stabilized_complex Stabilized Top1cc- Inhibitor Complex Cleavage_complex->Stabilized_complex Relaxed_DNA->Top1 Dissociation Inhibitor This compound Derivative Inhibitor->Stabilized_complex Binds to DNA_Breaks Accumulation of Single-Strand Breaks Stabilized_complex->DNA_Breaks Prevents Religation Apoptosis Apoptosis DNA_Breaks->Apoptosis Leads to

Figure 1: Mechanism of Topoisomerase I Inhibition.

Quantitative Data

While specific enzymatic IC50 values for the direct inhibition of Topoisomerase I by 4-alkoxy-2-aryl-6,7-dimethoxyquinoline derivatives are not extensively reported in the reviewed literature, their potent anticancer activity has been demonstrated across a wide range of human cancer cell lines. The data is typically presented as GI50 values, which represent the concentration required to inhibit cell growth by 50%.

One of the most potent compounds identified is designated as 14m . The tables below summarize its in vitro anticancer activity.

Table 1: Anticancer Activity of Compound 14m against Various Cancer Cell Lines [1]

Cancer TypeCell LineGI50 (µM)
LeukemiaSR0.133
Non-Small Cell Lung CancerNCI-H2260.343
Colon CancerCOLO2050.401
CNS CancerSF-2950.328
MelanomaLOX IMVI0.116
MelanomaSK-MEL-50.247
Ovarian CancerNCI/ADR-RES0.458
Renal CancerCAKI-10.188
Breast CancerT-47D0.472

Table 2: Mean GI50 Values of Compound 14m across Cancer Subpanels [1]

Cancer SubpanelMean GI50 (µM)
Colon Cancer0.875
Leukemia0.904
Melanoma0.926
Full Panel MG-MID 1.26

Experimental Protocols

Two key in vitro assays are fundamental for studying the effect of this compound derivatives on Topoisomerase I: the DNA Relaxation Assay and the Top1-Mediated DNA Cleavage Assay.

Topoisomerase I DNA Relaxation Assay

This assay determines the ability of a compound to inhibit the catalytic activity of Top1, which is the relaxation of supercoiled DNA.

DNA_Relaxation_Assay cluster_workflow Experimental Workflow cluster_results Interpretation of Results A Prepare Reaction Mix: - Supercoiled Plasmid DNA (e.g., pBR322) - Assay Buffer - Test Compound (or vehicle control) B Add Purified Topoisomerase I Enzyme A->B C Incubate at 37°C (e.g., 30 minutes) B->C D Stop Reaction (e.g., add SDS) C->D E Agarose Gel Electrophoresis D->E F Visualize DNA Bands (e.g., Ethidium Bromide Staining & UV Transillumination) E->F Result1 Control (No Enzyme): Only supercoiled DNA band Result2 Control (Enzyme, No Inhibitor): Relaxed DNA bands appear Result3 Effective Inhibitor: Supercoiled DNA band persists, relaxed bands are reduced/absent

Figure 2: Workflow for DNA Relaxation Assay.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Supercoiled plasmid DNA (e.g., 200 ng of pBR322)

    • 10x Topoisomerase I reaction buffer

    • Test compound at various concentrations (or DMSO as a vehicle control)

    • Nuclease-free water to a final volume of 18 µL.

  • Enzyme Addition: Add 2 µL of purified human Topoisomerase I enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS.

  • Sample Preparation for Electrophoresis: Add 2.5 µL of 10x loading dye to each reaction.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization: Visualize the DNA bands under UV light. The supercoiled and relaxed forms of the plasmid DNA will migrate differently, allowing for the assessment of inhibition.

Topoisomerase I-Mediated DNA Cleavage Assay

This assay is crucial for determining if a compound acts as a Top1 poison by stabilizing the Top1-DNA cleavage complex.

DNA_Cleavage_Assay cluster_workflow Experimental Workflow cluster_results Interpretation of Results A Prepare Radiolabeled DNA Substrate (e.g., 3'-[32P]-labeled oligonucleotide) B Prepare Reaction Mix: - Labeled DNA Substrate - Assay Buffer - Test Compound A->B C Add Purified Topoisomerase I Enzyme B->C D Incubate at 25°C (e.g., 20 minutes) C->D E Terminate Reaction (add SDS) D->E F Denaturing Polyacrylamide Gel Electrophoresis (PAGE) E->F G Autoradiography to Visualize Cleaved DNA Fragments F->G Result1 Control (No Inhibitor): Faint or no cleavage bands Result2 Top1 Poison (e.g., quinoline derivative): Intensified DNA cleavage bands appear, indicating stabilization of the Top1cc

Figure 3: Workflow for DNA Cleavage Assay.

Protocol:

  • Substrate Preparation: Prepare a 3'-end radiolabeled DNA substrate (e.g., using [α-³²P] dATP and terminal deoxynucleotidyl transferase).

  • Reaction Setup: In a microcentrifuge tube, combine:

    • Radiolabeled DNA substrate (~2 nM)

    • 10x Top1 cleavage buffer (typically containing Tris-HCl, KCl, MgCl₂, and EDTA)

    • Test compound at desired concentrations

    • Nuclease-free water to a final volume of 18 µL.

  • Enzyme Addition: Add 2 µL of purified human Topoisomerase I.

  • Incubation: Incubate the reaction at 25°C for 20 minutes to allow for the formation of cleavage complexes.

  • Reaction Termination: Terminate the reaction by adding 2 µL of 0.5% SDS.

  • Sample Denaturation: Add formamide-containing loading buffer and heat the samples to denature the DNA.

  • PAGE: Separate the DNA fragments on a denaturing polyacrylamide gel.

  • Visualization: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled DNA fragments. An increase in the intensity of cleaved DNA fragments in the presence of the test compound indicates stabilization of the Top1-DNA cleavage complex.

Conclusion

Derivatives of this compound represent a promising class of Topoisomerase I inhibitors with significant anticancer potential. The application notes and protocols provided herein offer a framework for researchers to effectively study these compounds. By utilizing the described assays, scientists can further elucidate the mechanism of action, evaluate the potency of new derivatives, and contribute to the development of novel cancer therapeutics targeting Topoisomerase I.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6,7-Dimethoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6,7-dimethoxyquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of this compound, a critical intermediate in the synthesis of several oncology drugs, including Tivozanib and Cabozantinib.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key steps?

The most prevalent method for synthesizing this compound is the Gould-Jacobs reaction.[2][3] This multi-step process involves:

  • Condensation: The reaction begins with the condensation of 3,4-dimethoxyaniline with diethyl ethoxymethylenemalonate. This step forms an anilidomethylenemalonic ester intermediate.[3]

  • Thermal Cyclization: The intermediate undergoes a high-temperature thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline.[3][4]

  • Saponification and Decarboxylation (Optional): The ester group can be hydrolyzed to a carboxylic acid, which is then decarboxylated to yield the final this compound.[3]

Q2: I am experiencing low yields in the cyclization step. What are the critical factors to consider for improvement?

The cyclization step is often the most challenging and yield-determining part of the synthesis. Key factors include:

  • Temperature: This is a thermal process that requires high temperatures, typically in the range of 250-300°C.[4] Insufficient temperature will lead to an incomplete reaction.

  • Reaction Time: The reaction time must be optimized. While longer times can drive the reaction to completion, prolonged exposure to high temperatures can lead to degradation and side reactions.[5]

  • High-Boiling Solvents: The use of a high-boiling point solvent, such as Dowtherm A or diphenyl ether, is essential to achieve the necessary reaction temperatures.[4][6]

  • Microwave Irradiation: Microwave-assisted synthesis can be a highly effective alternative to conventional heating. It can significantly reduce reaction times and, in many cases, improve yields.[4][5]

Q3: What are the common impurities and side reactions, and how can they be minimized?

Common impurities often include unreacted starting materials like 3,4-dimethoxyaniline and side-products from incomplete cyclization.[2] A frequent side reaction is the decarboxylation of the 3-carboalkoxy group, particularly at very high temperatures.[4]

Minimization Strategies:

  • Monitor the reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product.

  • Control Temperature and Time: Carefully control the reaction temperature and time to avoid product degradation and side reactions.[5]

  • Purification: Employ effective purification techniques post-reaction to remove impurities.

Q4: My final product is difficult to purify. What are the recommended purification methods?

  • Recrystallization: This is a highly effective method for purifying the solid product. A mixture of ethanol and ethyl acetate has been shown to be a good solvent system for quinoline derivatives.[2]

  • Acid-Base Extraction: To remove unreacted 3,4-dimethoxyaniline, which is basic, a liquid-liquid extraction with a dilute acidic solution (e.g., 1M HCl) can be performed.[2]

  • Column Chromatography: If the product is oily or contains persistent impurities, column chromatography is a suitable option. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice.[2][7]

Q5: My product appears as an oil and is not crystallizing. What should I do?

An oily product can be challenging but can often be solidified.

  • Remove Residual Solvent: Ensure all solvents from the workup are thoroughly removed under a high vacuum.

  • Column Chromatography: Purifying the oil via column chromatography can remove impurities that may be inhibiting crystallization.[2]

  • Induce Crystallization: If the purified product is still an oil, attempting to form a salt, such as a hydrochloride salt, can often induce crystallization.[2]

Data Presentation

Table 1: Comparison of Cyclization Conditions for Gould-Jacobs Reaction

Heating MethodTemperature (°C)Reaction TimeTypical YieldReference
Conventional Heating25030-60 minModerate to High[4]
Microwave Irradiation25010-15 minHigh[8]
Microwave Irradiation3005 min~47%[5]

Note: Yields are highly dependent on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Synthesis of this compound via Gould-Jacobs Reaction (Conventional Heating)
  • Condensation: In a round-bottom flask, combine 3,4-dimethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture to 100-130°C for 1-2 hours. The reaction progress can be monitored by observing the evolution of ethanol.[4]

  • Cyclization: To the crude intermediate, add a high-boiling solvent such as Dowtherm A. Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction by TLC.[4]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add a non-polar solvent like hexane to precipitate the crude product.[4]

    • Collect the solid by filtration and wash with cold hexane.

    • The crude product can be further purified by recrystallization from an ethanol/ethyl acetate mixture.[2]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot 1:1 mixture of ethanol and ethyl acetate. The ideal solvent will dissolve the product when hot and allow for crystal formation upon cooling.[2]

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Gently heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[2]

  • Drying: Dry the purified crystals in a vacuum oven.[2]

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 3,4-Dimethoxyaniline 3,4-Dimethoxyaniline Anilidomethylenemalonate\nIntermediate Anilidomethylenemalonate Intermediate 3,4-Dimethoxyaniline->Anilidomethylenemalonate\nIntermediate Condensation (100-130°C) Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Anilidomethylenemalonate\nIntermediate This compound This compound Anilidomethylenemalonate\nIntermediate->this compound Thermal Cyclization (~250°C, Dowtherm A) Troubleshooting_Workflow start Low Yield Observed check_temp Is cyclization temperature adequate (~250°C)? start->check_temp check_time Is reaction time optimized? check_temp->check_time Yes increase_temp Increase temperature or use microwave heating. check_temp->increase_temp No check_impurities Are starting materials present in product? check_time->check_impurities Yes adjust_time Adjust heating time. Monitor via TLC/HPLC. check_time->adjust_time No check_degradation Evidence of product degradation? check_impurities->check_degradation No purify Improve purification. Use acid wash for aniline. Recrystallize or use column. check_impurities->purify Yes reduce_temp_time Reduce temperature or shorten reaction time. check_degradation->reduce_temp_time Yes end Yield Improved check_degradation->end No increase_temp->end adjust_time->end purify->end reduce_temp_time->end

References

Technical Support Center: Purification of 6,7-Dimethoxyquinolin-4-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the purification of 6,7-Dimethoxyquinolin-4-ol using column chromatography. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data to ensure successful purification in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The most prevalent impurities are typically unreacted starting materials from the Gould-Jacobs reaction, a common synthetic route. These include 3,4-dimethoxyaniline and diethyl ethoxymethylenemalonate. Additionally, side-products from incomplete cyclization or other unintended reactions may also be present.[1]

Q2: My purified this compound is an oil and will not crystallize. What should I do?

A2: An oily product can be addressed by several methods. First, ensure all residual solvent from the reaction workup has been thoroughly removed under a high vacuum. If the product remains oily, column chromatography is an effective next step for purification, which often facilitates solidification upon removal of the chromatography solvent. If the purified product is still an oil, attempting to form a salt, such as a hydrochloride salt, can often induce crystallization.[1]

Q3: How can I remove a persistent solid impurity from my this compound product?

A3: For persistent solid impurities, recrystallization is a highly effective purification technique. The principle is to select a solvent system in which your target compound and the impurity exhibit different solubilities at varying temperatures. A mixture of ethanol and ethyl acetate has proven effective for recrystallizing similar quinoline derivatives.[1]

Q4: How can I effectively monitor the progress of my column chromatography?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the separation. By collecting and analyzing small aliquots of the eluted fractions, you can identify which fractions contain the purified product. For optimal separation, the solvent system for the column should be one that gives your target compound an Rf value of approximately 0.3 on a TLC plate.[1]

Experimental Protocols and Data

Recommended Column Chromatography Parameters

The selection of an appropriate mobile phase is critical for the successful separation of this compound from its impurities. The following table provides recommended solvent systems and other key parameters for column chromatography.

ParameterSpecificationRationale
Stationary Phase Silica Gel (200-300 mesh)Standard stationary phase for normal-phase chromatography of polar compounds like quinolinols.[2]
Mobile Phase System 1 Hexane / Ethyl AcetateA good starting point for many organic compounds, with a typical gradient of 9:1 to 1:1 (v/v).[2]
Mobile Phase System 2 Dichloromethane (DCM) / Methanol (MeOH)Effective for more polar analogs, with a typical gradient of 99:1 to 9:1 (v/v).[2]
Elution Mode Gradient ElutionAllows for the separation of a wide range of compounds from non-polar to highly polar by gradually increasing the polarity of the eluent.[2]
Silica Gel to Crude Product Ratio 30:1 to 100:1 by weightA general guideline to ensure sufficient separation capacity of the column.[3]
Detailed Column Chromatography Protocol

This protocol provides a general guideline for the purification of this compound. The solvent system should be optimized using Thin Layer Chromatography (TLC) prior to performing the column.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane/Ethyl Acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle under gravity, ensuring a uniform and crack-free packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed. Alternatively, for compounds with low solubility in the mobile phase, a "dry loading" technique is recommended.[1][3]

  • Elution: Begin eluting the column with the initial low-polarity mobile phase. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (gradient elution).

  • Fraction Collection: Collect the eluent in fractions using test tubes or a fraction collector.

  • Monitoring: Regularly monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[2]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Poor Separation or Overlapping Spots The polarity of the mobile phase is not optimal.Systematically vary the ratio of the non-polar and polar solvents. If a Hexane/Ethyl Acetate system is not effective, consider a Dichloromethane/Methanol system.[1]
The compound and impurity have very similar polarities.Try a different solvent system with different solvent properties (e.g., aprotic vs. protic).
Low Yield After Column Chromatography The product is irreversibly adsorbed onto the silica gel due to its basic nature.Add a small amount of triethylamine (0.1-1%) to the mobile phase to deactivate the acidic silanol groups on the silica gel.[2]
The compound is too polar to elute with the chosen solvent system.Gradually increase the polarity of the mobile phase. If the product still does not elute, flush the column with a highly polar solvent system (e.g., 10-20% methanol in dichloromethane).
Product Streaking on the Column The product is interacting too strongly with the acidic silica gel.Deactivate the silica gel by preparing the slurry with a mobile phase containing 1-2% triethylamine. Alternatively, consider using a different stationary phase like alumina.[1]
No Compound Eluting from the Column The compound may have decomposed on the silica gel.Test the stability of your compound on a silica gel TLC plate before running the column. If it is unstable, consider a different stationary phase or deactivating the silica gel.
The chosen eluent is not polar enough.Significantly increase the polarity of the eluent.

Visualized Workflows

Purification_Workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation Crude_Product Crude this compound TLC_Optimization TLC Optimization (Rf ~0.3) Crude_Product->TLC_Optimization Column_Packing Column Packing (Silica Gel Slurry) TLC_Optimization->Column_Packing Sample_Loading Sample Loading (Wet or Dry) Column_Packing->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Pooling Combine Pure Fractions TLC_Monitoring->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Problem Encountered Poor_Separation Poor Separation? Start->Poor_Separation Low_Yield Low Yield? Poor_Separation->Low_Yield No Change_Solvent Optimize Mobile Phase (TLC) Poor_Separation->Change_Solvent Yes Streaking Product Streaking? Low_Yield->Streaking No Add_Amine Add Triethylamine to Eluent Low_Yield->Add_Amine Yes Change_Stationary_Phase Use Alumina or Deactivated Silica Streaking->Change_Stationary_Phase Yes Check_Stability Check Compound Stability on Silica Streaking->Check_Stability No Different_System Try Different Solvent System Change_Solvent->Different_System Increase_Polarity Increase Eluent Polarity Add_Amine->Increase_Polarity Increase_Polarity->Check_Stability Change_Stationary_Phase->Add_Amine

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Storage and Handling of 6,7-Dimethoxy-4-phenoxy-quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of 6,7-Dimethoxy-4-phenoxy-quinoline during storage and experimentation. By following these guidelines, you can ensure the integrity and stability of your compound for reliable experimental results.

Troubleshooting Guide: Investigating Sample Degradation

If you suspect that your sample of 6,7-Dimethoxy-4-phenoxy-quinoline has degraded, this guide will help you identify the potential cause and provide corrective actions.

Observed Issue Possible Cause Troubleshooting Steps Recommended Action
Appearance of new peaks or a decrease in the main peak area in HPLC analysis. Photodegradation1. Review storage conditions: Was the sample exposed to direct sunlight or fluorescent light for extended periods? 2. Analyze a sample intentionally exposed to light to compare its degradation profile with the stored sample.Store the compound in amber vials or containers wrapped in aluminum foil to protect it from light.[1] Conduct experiments under subdued lighting conditions.
Discoloration of the solid compound (e.g., turning yellow or brown). Oxidation1. Check if the container was properly sealed. Exposure to air can cause oxidation. 2. If stored in solution, consider the possibility of peroxide formation in the solvent.Store the solid compound under an inert atmosphere (e.g., nitrogen or argon).[1] For solutions, use freshly opened, high-purity solvents and consider purging with an inert gas before sealing.
Changes in physical state (e.g., clumping of powder) or poor solubility. Hydrolysis1. Assess if the compound was exposed to high humidity. Quinoline derivatives can be hygroscopic. 2. If in solution, was the solvent anhydrous and the pH neutral?Store the solid compound in a desiccator with a suitable desiccant.[1] For solutions, use anhydrous solvents and avoid acidic or basic conditions unless specified for the experiment.
Inconsistent experimental results or loss of biological activity. Thermal Degradation1. Verify the storage temperature. Was the sample stored at an elevated temperature? 2. Were there repeated freeze-thaw cycles?Store the compound at the recommended low temperatures (2-8 °C for short-term, -20 °C for long-term).[1] Aliquot solutions to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 6,7-Dimethoxy-4-phenoxy-quinoline?

A1: Based on studies of similar quinoline-based kinase inhibitors, the primary degradation pathways for 6,7-Dimethoxy-4-phenoxy-quinoline are likely to be photodegradation, oxidation, and hydrolysis under acidic or basic conditions.[1] The quinoline core is susceptible to light-induced degradation, and the electron-rich dimethoxy and phenoxy groups may be prone to oxidation.[1]

Q2: What are the ideal storage conditions for solid 6,7-Dimethoxy-4-phenoxy-quinoline?

A2: For long-term stability, solid 6,7-Dimethoxy-4-phenoxy-quinoline should be stored in a tightly sealed, light-resistant container (e.g., an amber glass vial) under an inert atmosphere (nitrogen or argon) at a low temperature (refrigerated at 2-8 °C or frozen at -20 °C).[1] To prevent hydrolysis, storage in a desiccator is also recommended.[1]

Q3: How can I minimize the degradation of 6,7-Dimethoxy-4-phenoxy-quinoline in solution?

A3: To minimize degradation in solution, it is best to prepare solutions fresh for each experiment using high-purity, anhydrous solvents. If storage in solution is necessary, use a low-volume, tightly capped vial with minimal headspace, purge with an inert gas, and store protected from light at low temperatures.[1] For aqueous solutions, maintaining a neutral pH with buffers is recommended.[1]

Q4: Are there any recommended stabilizers for 6,7-Dimethoxy-4-phenoxy-quinoline?

A4: While specific stabilizers for this compound are not extensively documented, general-purpose antioxidants or photostabilizers can be considered. For protection against oxidation, antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) could be evaluated at low concentrations (e.g., 0.01-0.1%). The compatibility of any stabilizer with your specific application must be thoroughly assessed to avoid interference.[1]

Q5: How can I detect and quantify the degradation of 6,7-Dimethoxy-4-phenoxy-quinoline?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Diode Array Detection (DAD) is the most common and effective technique. This method can separate the parent compound from its degradation products, allowing for accurate quantification of purity. Liquid chromatography-mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

Data Presentation

The following table provides illustrative quantitative data from a forced degradation study of a related quinoline derivative. This data should be used as a general guide, as the actual degradation rates for 6,7-Dimethoxy-4-phenoxy-quinoline may vary.

Stress ConditionConditionsDurationDegradation (%)Number of Degradants
Acid Hydrolysis1 M HCl at 60 °C8 hours~15-20%2-3
Base Hydrolysis1 M NaOH at RT4 hours~10-15%1-2
Oxidative30% H₂O₂ at RT24 hours~20-25%3-4
Photolytic1.2 million lux hours7 days~10-12%1-2
Thermal80 °C48 hours~5-8%1
Note: This data is illustrative and based on typical results for related compounds.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.

  • Sample Preparation : Prepare a stock solution of 6,7-Dimethoxy-4-phenoxy-quinoline in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[1]

  • Stress Conditions :

    • Acid Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60 °C for 8 hours.[1]

    • Base Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours.[1]

    • Oxidative Degradation : Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.[1]

    • Photolytic Degradation : Expose the stock solution in a transparent vial to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]

    • Thermal Degradation : Store the stock solution at an elevated temperature (e.g., 60-80°C) for a specified period.

  • Sample Analysis : At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to analyze 6,7-Dimethoxy-4-phenoxy-quinoline and its degradation products.

  • Instrumentation : A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).[2]

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]

  • Mobile Phase : An isocratic or gradient mixture of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.[2]

  • Flow Rate : 1.0 mL/min.[2]

  • Column Temperature : 30 °C.[2]

  • Detection Wavelength : 254 nm and 320 nm are typical starting points; optimize based on the UV spectrum of the parent compound.[2]

  • Injection Volume : 10 µL.[2]

  • Sample Preparation : Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[2]

Visualizations

Potential Degradation Pathways cluster_photodegradation Photodegradation (Light) cluster_oxidation Oxidation (Air/Peroxides) cluster_hydrolysis Hydrolysis (Moisture/pH) parent 6,7-Dimethoxy-4-phenoxy-quinoline photo_product Photolytic Products parent->photo_product UV/Visible Light ox_product Oxidative Products parent->ox_product O2 acid_product Acidic Hydrolysis Products parent->acid_product H+ / H2O base_product Basic Hydrolysis Products parent->base_product OH- / H2O Forced Degradation Study Workflow start Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (1M HCl, 60°C) stress->acid base Base Hydrolysis (1M NaOH, RT) stress->base oxidation Oxidation (30% H2O2, RT) stress->oxidation photo Photolysis (Light Exposure) stress->photo thermal Thermal Stress (Elevated Temp) stress->thermal analysis Neutralize & Dilute Samples acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis hplc Analyze by Stability-Indicating HPLC Method analysis->hplc end Identify & Quantify Degradants hplc->end

References

Technical Support Center: Troubleshooting Poor Separation of Quinoline Derivatives on TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor separation of quinoline derivatives during thin-layer chromatography (TLC) experiments.

Troubleshooting Guide

This section addresses common issues encountered during the TLC analysis of quinoline derivatives in a question-and-answer format.

Problem: My quinoline derivative spot is streaking or "tailing" down the plate.

Answer: This is a frequent observation when analyzing basic compounds like quinolines on standard silica gel TLC plates.[1] The underlying cause is the interaction between the basic nitrogen atom in the quinoline ring and the slightly acidic nature of the silica gel stationary phase, leading to strong, sometimes irreversible, binding that results in a streaked appearance.[1][2]

Solutions:

  • Incorporate a Basic Modifier into the Mobile Phase: The most common and effective solution is to add a small quantity of a basic modifier to your eluent. This neutralizes the acidic sites on the silica gel, preventing strong interactions with the basic quinoline derivative.[1]

    • Add 0.1–2.0% triethylamine (NEt₃) to your solvent system.[1][3]

    • Alternatively, use a solution of 1-10% ammonia in methanol, which is then added as a component to your primary mobile phase (e.g., dichloromethane).[1][3]

  • Reduce Sample Concentration: Overloading the TLC plate with a highly concentrated sample can also lead to streaking.[4][5] Try diluting your sample and applying a smaller amount to the plate. The ideal starting spot should be only 1-2 mm in diameter.[1]

  • Consider Alternative Stationary Phases: If streaking persists, especially with highly basic quinoline derivatives, consider using a different type of TLC plate.[6]

    • Alumina plates: Alumina is a basic stationary phase and can improve the spot shape for basic compounds.[1][2]

    • Reversed-phase (C18) plates: These plates separate compounds based on polarity in a reverse manner to normal-phase silica gel and can sometimes offer better separation for certain quinoline derivatives.[1]

Problem: My spots are not moving from the baseline (Rf ≈ 0).

Answer: If your spots remain at the origin, the mobile phase (eluent) is not polar enough to move the compound up the stationary phase.[1][4]

Solutions:

  • Increase the Polarity of the Mobile Phase: Gradually increase the proportion of the more polar solvent in your mobile phase mixture. For instance, if you are using a 10% ethyl acetate in hexanes mixture, try increasing the ethyl acetate concentration to 30% or 50%.[1][4]

  • Switch to a More Polar Solvent System: If adjusting the solvent ratio is insufficient, a more significant change in the solvent system is necessary. For very polar quinoline derivatives, a system like 5% methanol in dichloromethane is a good starting point.[1]

Problem: My spots are running at the solvent front (Rf ≈ 1).

Answer: This indicates that the mobile phase is too polar, causing the compound to travel with the solvent front instead of interacting with the stationary phase.[4]

Solutions:

  • Decrease the Polarity of the Mobile Phase: Reduce the proportion of the more polar solvent in your eluent. For example, if you are using 50% ethyl acetate in hexanes, try decreasing it to 20% or 10%.[4]

  • Switch to a Less Polar Solvent System: If you are using a highly polar system like methanol/dichloromethane, consider switching to a less polar combination such as ethyl acetate/hexanes.[4]

Problem: I can't see any spots on my developed TLC plate.

Answer: This can happen if your compound is not UV-active or if the concentration is too low.

Solutions:

  • Use a Visualization Stain: Since many compounds are not visible under UV light, a chemical stain is often necessary.[3] For quinoline derivatives, several options are effective:

    • Iodine Chamber: A simple and generally effective method is to place the dried TLC plate in a chamber containing a few iodine crystals. Most organic compounds will appear as brown spots.[1][7]

    • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, which includes many quinoline derivatives and their functional groups. It results in yellow-brown spots on a purple background.[1]

  • Increase Sample Concentration: Your sample may be too dilute to be detected.[3][8] Try concentrating your sample before spotting it on the TLC plate, or apply the sample multiple times to the same spot, ensuring the solvent evaporates completely between each application.[3][8]

  • Check the Solvent Level in the Developing Chamber: Ensure that the solvent level in the chamber is below the baseline where you spotted your sample. If the baseline is submerged, your sample will dissolve into the solvent reservoir instead of moving up the plate.[1][8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for analyzing quinoline derivatives on TLC?

A good starting point for quinoline derivatives of "normal" polarity is a mixture of 10-50% ethyl acetate in hexanes.[1] For derivatives with highly polar functional groups, a more polar system like 5% methanol in dichloromethane may be a better initial choice.[1] It is highly recommended to add a small amount of triethylamine (~0.5%) to the solvent system to prevent tailing.[1]

Q2: How do I calculate the Retention Factor (Rf), and what is a good range?

The Retention Factor (Rf) is a ratio calculated by dividing the distance the compound traveled from the baseline by the distance the solvent front traveled from the baseline.[1]

Formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

An ideal Rf value for good separation is typically between 0.3 and 0.7.[1] Values too close to 0 or 1 indicate that the chosen solvent system is not providing adequate separation.[1]

Q3: How can I confirm the identity of a spot on my TLC plate?

To tentatively identify a compound, you can use a co-spotting technique.[1] On the same TLC plate, apply three spots to the baseline:

  • Your unknown sample.

  • An authentic, known standard of the suspected compound.

  • A "co-spot" containing both your unknown sample and the known standard applied at the same point.

If your unknown compound is the same as the standard, the co-spot will appear as a single, unified spot after development. If they are different, you will likely see two separate spots.[1]

Q4: What are the best visualization methods for quinoline compounds?

Quinolines are aromatic and highly conjugated systems, which generally makes them UV-active.[1]

  • UV Light (254 nm): This should be the first method you try. On a TLC plate containing a fluorescent indicator (F₂₅₄), UV-active compounds will appear as dark spots against a green fluorescent background. This method is non-destructive.[1]

  • Staining: If UV visualization is not effective, use a chemical stain. An iodine chamber is a good general-purpose choice. For more specific functional groups, potassium permanganate or anisaldehyde stains can be very effective.[1]

Data Presentation

Table 1: Example Solvent Systems for Quinoline Derivative TLC

Compound Type / ExampleMobile Phase (Solvent System)Approximate Rf ValueNotes
General Quinoline Derivatives20-40% Ethyl Acetate in Hexanes + 0.5% Triethylamine0.3 - 0.6A good starting point for many derivatives.
Polar Quinoline Derivatives5-10% Methanol in Dichloromethane + 0.5% Triethylamine0.2 - 0.5For quinolines with polar functional groups.
Quinine/Quinidine AlkaloidsToluene:Chloroform:Diethyl ether:Diethylamine (40:15:35:10 v/v)VariesA specialized system for Cinchona alkaloids.[9]
Highly Polar Derivatives1-10% of (10% NH₄OH in Methanol) in DichloromethaneVariesFor very basic or polar compounds that streak significantly.[1][10]

Note: Actual Rf values will vary based on the specific quinoline structure, temperature, plate condition, and chamber saturation.

Experimental Protocols

Detailed Methodology for a Standard TLC Experiment

  • Chamber Preparation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber atmosphere with solvent vapor. Cover the chamber tightly and allow it to equilibrate for 5-10 minutes.

  • Plate Preparation: Using a pencil (never a pen, as the ink can run with the solvent), gently draw a straight baseline about 1 cm from the bottom of the TLC plate.[1] Mark the lanes where you will spot your samples.[1]

  • Sample Spotting: Dissolve a small amount of your sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the sample onto the marked lanes on the baseline. Aim for a spot size of 1-2 mm in diameter.[1] If co-spotting, apply the mixture to the designated lane.

  • Development: Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[1] Cover the chamber and allow the solvent to move up the plate via capillary action.[1] Let the solvent front travel to about 1 cm from the top of the plate.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[1] If no spots are visible, proceed with a chemical staining method (e.g., iodine chamber or potassium permanganate dip).[1]

  • Analysis: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot.[1]

Mandatory Visualization

TLC_Troubleshooting_Workflow start Problem with TLC Separation shape Poor Spot Shape? start->shape position Poor Spot Position? start->position visible No Spots Visible? start->visible streaking Streaking or Tailing? shape->streaking Yes rf0 Spots at Baseline (Rf ≈ 0)? position->rf0 Yes rf1 Spots at Solvent Front (Rf ≈ 1)? position->rf1 No uv Checked under UV (254nm)? visible->uv Yes add_base Add 0.1-2% Triethylamine or Ammonia Solution to Eluent streaking->add_base Yes inc_polarity Increase Eluent Polarity rf0->inc_polarity Yes dec_polarity Decrease Eluent Polarity rf1->dec_polarity Yes stain Use a Chemical Stain (Iodine, KMnO₄) uv->stain No Spots Seen reduce_conc Reduce Sample Concentration add_base->reduce_conc Still Tailing? alt_plate Use Alumina or C18 Plate reduce_conc->alt_plate Still Tailing? inc_conc Increase Sample Concentration stain->inc_conc Still No Spots?

Caption: A logical workflow for diagnosing and solving common TLC separation problems with quinoline derivatives.

TLC_Experimental_Workflow prep_chamber 1. Prepare Developing Chamber (Solvent + Filter Paper) prep_plate 2. Prepare TLC Plate (Draw Baseline with Pencil) prep_chamber->prep_plate spot_sample 3. Spot Sample(s) on Baseline prep_plate->spot_sample develop_plate 4. Develop Plate in Chamber spot_sample->develop_plate mark_front 5. Mark Solvent Front develop_plate->mark_front dry_plate 6. Dry Plate Completely mark_front->dry_plate visualize 7. Visualize Spots (UV Light then Staining) dry_plate->visualize analyze 8. Analyze Results (Calculate Rf Values) visualize->analyze

Caption: A standard step-by-step procedure for performing a thin-layer chromatography experiment.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your SNAr experiments.

Troubleshooting Guide

This section addresses specific issues that may be encountered during SNAr reactions in a question-and-answer format.

Q1: My SNAr reaction shows low or no conversion of the starting material. What are the potential causes and how can I improve the yield?

A1: Low conversion in an SNAr reaction can be attributed to several factors. A systematic approach to troubleshooting this issue is detailed below:

  • Substrate Reactivity: The aromatic ring must be sufficiently activated towards nucleophilic attack. This is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1] If your substrate lacks adequate activation, consider using a more electron-deficient analogue.

  • Leaving Group Ability: In SNAr reactions, the reactivity of halogen leaving groups is often F > Cl > Br > I.[1] This is contrary to S_N2 reactions. Fluoride's high electronegativity makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.[1] If your reaction is sluggish, consider using a fluoro-substituted starting material if available.

  • Nucleophile Strength: The nucleophile may be too weak. For instance, an alcohol is a weaker nucleophile than its corresponding alkoxide. If you are using a neutral nucleophile, consider deprotonating it with a suitable base prior to or during the reaction.

  • Reaction Temperature: Many SNAr reactions require heating to overcome the activation energy barrier. If the reaction is being run at room temperature, a gradual increase in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can significantly improve the rate and yield.[1]

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred.[1] These solvents solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive. Protic solvents can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing down the reaction.[1]

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions in SNAr, and how can I minimize them?

A2: The formation of side products is a common challenge in SNAr reactions. Here are some likely causes and their solutions:

  • Di-substitution: If your aromatic substrate has more than one leaving group, you may be observing double substitution. To favor mono-substitution, use a stoichiometric amount of the nucleophile and consider lowering the reaction temperature.[1]

  • Reaction with Solvent (Solvolysis): If you are using a nucleophilic solvent, such as an alcohol, it can compete with your intended nucleophile, especially at elevated temperatures. It is advisable to use a non-reactive, polar aprotic solvent.[2]

  • Hydrolysis: The starting material or product may be susceptible to hydrolysis. Ensure anhydrous reaction conditions by using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Competing Reactions at Different Positions: On substituted rings with multiple potential leaving groups, the regioselectivity can be an issue. The electronic environment of the ring dictates the preferred site of substitution. Modifying the nucleophile or reaction conditions can sometimes alter this selectivity.

Q3: I am having difficulty with the workup and purification of my SNAr reaction. What are some common issues and their solutions?

A3: Workup and purification can be challenging, especially when using high-boiling point polar aprotic solvents like DMSO or DMF.

  • Removal of High-Boiling Solvents: To remove DMSO or DMF, perform an aqueous workup. These solvents are water-soluble and can be removed by washing the organic layer multiple times with water or brine.[1]

  • Product is Highly Polar: If your product is polar and difficult to extract from the aqueous phase, try back-extracting the aqueous layer multiple times with your organic solvent. If the product is an amine, it can be precipitated by adjusting the pH.[3]

  • Persistent Emulsions: Emulsions can form during aqueous workup. To break them up, try adding brine or a small amount of a different organic solvent.

  • Purification: Flash column chromatography is a common method for purifying SNAr products.[4] If your product is basic (e.g., an amine), consider using a silica gel column treated with a small amount of triethylamine in the eluent to prevent streaking.

Frequently Asked Questions (FAQs)

Q: What is the role of electron-withdrawing groups (EWGs) in SNAr reactions?

A: Electron-withdrawing groups are crucial for activating the aromatic ring towards nucleophilic attack. They achieve this by pulling electron density from the ring, which makes the carbon atom attached to the leaving group more electrophilic. Additionally, they stabilize the negatively charged intermediate, known as the Meisenheimer complex, through resonance, which lowers the reaction's activation energy.[1][5] For effective stabilization, the EWG must be positioned ortho or para to the leaving group.[5]

Q: Why is fluorine often the best leaving group in SNAr reactions?

A: The rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[6] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. The breaking of the carbon-leaving group bond occurs in the second, faster step, so the strength of the C-F bond has less of an impact on the overall reaction rate.[1]

Q: How can I monitor the progress of my SNAr reaction?

A: The most common and convenient method for monitoring SNAr reactions is Thin Layer Chromatography (TLC).[1][7] By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of the starting material and the appearance of the product spot.[1][7] For more quantitative analysis, techniques such as Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[1]

Q: What is a Meisenheimer complex, and is it possible to observe it?

A: A Meisenheimer complex is the resonance-stabilized, negatively charged intermediate formed when a nucleophile attacks an electron-poor aromatic ring in an SNAr reaction.[1][4][8] In many instances, these intermediates are transient and not directly observable. However, in reactions involving highly activated aromatic systems and strong nucleophiles, the Meisenheimer complex can be stable enough to be detected and characterized by spectroscopic methods like NMR and UV-Vis spectroscopy. The formation of a colored solution during the reaction can sometimes indicate the presence of a Meisenheimer complex.[1][9]

Data Presentation

The efficiency of SNAr reactions is highly dependent on the choice of leaving group and solvent. The following tables provide a summary of relative reactivity based on these factors.

Table 1: Relative Reactivity of Leaving Groups in SNAr Reactions

Leaving GroupRelative Rate
F3300
Cl4.5
Br2.7
I1

Data is for the reaction of piperidine with 2,4-dinitrophenyl halides in methanol.[1]

Table 2: Effect of Solvent on SNAr Reaction Rate

SolventDielectric Constant (ε)Relative RateSolvent Type
Methanol331Polar Protic
Ethanol240.3Polar Protic
Acetonitrile3863Polar Aprotic
DMF (N,N-Dimethylformamide)371230Polar Aprotic
DMSO (Dimethyl sulfoxide)472400Polar Aprotic

Data is for the reaction of 2,4-dinitrochlorobenzene with aniline.

Experimental Protocols

Below are detailed methodologies for key SNAr experiments.

Protocol 1: General Procedure for the SNAr Reaction of an Aryl Halide with an Amine

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.1 equiv)

  • Base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add the aryl halide and the base.

  • Add the anhydrous polar aprotic solvent to dissolve the reactants.

  • Add the amine to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) and stir.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: SNAr Reaction of an Aryl Halide with an Alcohol (Williamson Ether Synthesis)

Materials:

  • Aryl halide (1.0 equiv)

  • Alcohol (1.0 equiv)

  • Strong base (e.g., NaH, 1.5 equiv)

  • Anhydrous THF

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar under an inert atmosphere, add the alcohol and dissolve it in anhydrous THF.

  • Cool the solution in an ice bath and carefully add the sodium hydride in portions.

  • Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.

  • Add the aryl halide to the reaction mixture.

  • Heat the reaction to reflux and stir until the starting material is consumed as monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully quench the excess NaH by the slow addition of water.

  • Partition the mixture between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[3]

Visualizations

SNAr Reaction Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Rate-Determining Step) cluster_products Products ArylHalide Ar-X Meisenheimer Ar(X)Nu⁻ Resonance Stabilized ArylHalide->Meisenheimer:f0 + Nu⁻ Nucleophile Nu⁻ Product Ar-Nu Meisenheimer->Product - X⁻ LeavingGroup X⁻

Caption: The addition-elimination mechanism of SNAr.

General Experimental Workflow for SNAr Reaction Optimization

SNAr_Workflow Start Define SNAr Reaction (Substrate, Nucleophile) Setup Reaction Setup (Solvent, Base, Temp.) Start->Setup Monitor Monitor Reaction (TLC, LC-MS) Setup->Monitor Troubleshoot Low Yield or Side Products? Monitor->Troubleshoot Workup Aqueous Workup & Extraction Purify Purification (Chromatography) Workup->Purify Analyze Analyze Product (NMR, MS) Purify->Analyze Result Desired Product & Yield Analyze->Result Troubleshoot->Workup Reaction Complete Optimize Optimize Conditions (Temp, Solvent, etc.) Troubleshoot->Optimize No Optimize->Setup Troubleshooting_Tree Start Low Yield in SNAr Reaction Check_Activation Is the aromatic ring sufficiently activated (ortho/para EWG)? Start->Check_Activation Activate_Substrate Consider a more -electron-deficient substrate. Check_Activation->Activate_Substrate No Check_LG Is the leaving group optimal (F > Cl > Br > I)? Check_Activation->Check_LG Yes End Re-evaluate reaction with optimized conditions. Activate_Substrate->End Change_LG Use a substrate with a better leaving group (e.g., Ar-F). Check_LG->Change_LG No Check_Nucleophile Is the nucleophile strong enough? Check_LG->Check_Nucleophile Yes Change_LG->End Increase_Nucleophilicity Use a stronger nucleophile (e.g., alkoxide instead of alcohol) or add a base. Check_Nucleophile->Increase_Nucleophilicity No Check_Temp Is the reaction temperature high enough? Check_Nucleophile->Check_Temp Yes Increase_Nucleophilicity->End Increase_Temp Gradually increase the reaction temperature. Check_Temp->Increase_Temp No Check_Solvent Are you using a polar aprotic solvent (DMSO, DMF)? Check_Temp->Check_Solvent Yes Increase_Temp->End Change_Solvent Switch to a polar aprotic solvent. Check_Solvent->Change_Solvent No Check_Solvent->End Yes Change_Solvent->End

References

Technical Support Center: Purification and Removal of Unreacted 3,4-Dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the removal of unreacted 3,4-dimethoxyaniline from reaction products. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification processes.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial method for removing a large amount of unreacted 3,4-dimethoxyaniline from my crude product?

Q2: My desired product is also basic and might be sensitive to acid. Can I still use an acidic wash?

This is a common challenge. If your product is also basic, it may be partially or fully extracted into the aqueous layer along with the unreacted starting material, leading to low yields.[2] In this case, you should consider alternative methods like column chromatography or recrystallization.[2] If you must perform an extraction, very careful control of the pH may be necessary, though this can be difficult. Another option is to use a milder acidic wash or a buffered solution.

Q3: How can I remove small, trace amounts of 3,4-dimethoxyaniline to achieve high purity?

For removing trace impurities to achieve high purity, recrystallization and column chromatography are the preferred methods.

  • Recrystallization is highly effective if your desired product is a solid and has different solubility characteristics than 3,4-dimethoxyaniline in a particular solvent.[1][5]

  • Column Chromatography offers excellent separation capabilities and can yield very pure products, especially when impurities have similar solubility to the desired compound.[1][6]

Q4: I'm seeing significant streaking or tailing when running a TLC or column with my amine-containing product. What causes this?

This is a frequent issue when purifying basic compounds like amines on standard silica gel. Silica gel is acidic and can interact strongly with basic amines through acid-base interactions.[7][8] This can lead to poor separation, streaking on a TLC plate, or even irreversible adsorption of your compound onto the column.[3][8] To resolve this, you can add a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent or use a different stationary phase like basic alumina or amine-functionalized silica.[2][7][8]

Q5: How can I confirm that all the 3,4-dimethoxyaniline has been removed?

You can assess the purity of your product and confirm the absence of the starting material using several standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the separation. Your purified product should ideally show a single spot that is distinct from the 3,4-dimethoxyaniline spot.[5]

  • Melting Point Analysis: A pure solid compound will have a sharp, defined melting point.[5] The presence of impurities typically results in a lower and broader melting range.

  • Spectroscopy (NMR, IR): Techniques like ¹H NMR are definitive. The spectrum of your purified product should not show the characteristic peaks corresponding to 3,4-dimethoxyaniline.[2]

Troubleshooting Guides

This section addresses specific issues you may encounter during product purification.

Problem Potential Cause(s) Solution(s)
Acidic Wash
An emulsion has formed between the aqueous and organic layers, and they won't separate.[9]- Vigorous shaking of the separatory funnel. - High concentration of solutes.- Allow the separatory funnel to stand for a longer period. - Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.[9] - Gently swirl the funnel instead of shaking vigorously.[9] - For persistent emulsions, filter the mixture through a plug of Celite or glass wool.[9]
Low product yield after acidic wash.- Your product may also be basic and is being extracted into the acidic aqueous layer.[2]- Check the pH of the aqueous layer to ensure it's not excessively acidic. - Consider alternative purification methods like chromatography or recrystallization that do not rely on acid-base chemistry.[2]
Recrystallization
The product "oils out" instead of forming crystals.[9]- The solute is coming out of the solution as a liquid, which can happen with low-melting point solids or if the solution is too concentrated.[9] - The chosen solvent is not ideal.- Reheat the solution until the oil redissolves, add a small amount of additional solvent, and allow it to cool more slowly.[9] - Select a different solvent or use a solvent pair to achieve proper crystallization.[9]
No crystals form upon cooling.[5]- Too much solvent was used, so the solution is not supersaturated. - The solution was cooled too rapidly. - Impurities are inhibiting crystallization.- Reheat the solution to evaporate some of the solvent to concentrate it.[5] - Scratch the inside of the flask with a glass rod to create nucleation sites.[5] - Add a "seed crystal" of the pure product if available.[5]
Column Chromatography
The compound is stuck at the top of the silica gel column.[9]- The compound may have precipitated on the column. - The compound might be unstable on silica gel. - The solvent system is not polar enough.- Try adding a small amount of a more polar solvent to the top of the column to redissolve the compound.[9] - Test compound stability on a TLC plate first. If unstable, use a different stationary phase like alumina.[9] - Increase the polarity of your eluent system.
Poor separation between the product and 3,4-dimethoxyaniline.- The Rf values of the two compounds are very similar in the chosen eluent. - Strong interaction of the basic amine with the acidic silica.- Test different solvent systems using TLC to optimize selectivity.[1] - Add a basic modifier (e.g., 0.5-1% triethylamine) to the eluent to reduce tailing of the amine.[2][3] - Consider using an alternative stationary phase, such as amine-functionalized silica.[8]

Data Presentation

The table below summarizes the effectiveness of different purification methods for removing unreacted 3,4-dimethoxyaniline.

Purification Method Typical Purity Achieved Expected Yield Best For Notes
Acidic Wash >95% (product in organic phase)>95%Bulk removal of large quantities of 3,4-dimethoxyaniline.[1]Highly efficient for initial cleanup. Yield is dependent on the product not being basic or acid-sensitive.[1][2]
Recrystallization >99%80-95%Removing small amounts of impurities from a solid product.[1]Yield depends on the product's solubility in the cold solvent. Slow cooling promotes the formation of purer crystals.[5][10]
Column Chromatography >99%70-90%Achieving very high purity; separating mixtures with similar polarities.[1]Requires optimization of the stationary and mobile phases. Using a basic modifier in the eluent is often necessary for amines.[2][8]

Experimental Protocols

Protocol 1: Acidic Wash for Bulk Removal
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • First Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.[1]

  • Extraction: Stopper the funnel and shake for 1-2 minutes, inverting the funnel and periodically venting to release pressure.[1]

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The 3,4-dimethoxyaniline will be protonated and drawn into the aqueous (bottom) layer.[2]

  • Drain: Remove the stopper and carefully drain the bottom aqueous layer.

  • Repeat: Repeat the wash process (steps 2-5) one or two more times with fresh 1M HCl to ensure complete removal. Monitor the removal progress by TLC if necessary.[1]

  • Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent using a rotary evaporator to isolate the product.[9]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent in which your desired product is highly soluble at high temperatures but poorly soluble at room temperature, while the 3,4-dimethoxyaniline impurity has different solubility.[11][12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[5]

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them, keeping the solution hot to prevent premature crystallization.[9]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[5]

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation and product yield.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[9]

  • Drying: Dry the crystals completely, either by air-drying on the filter or in a desiccator.[11]

Protocol 3: Flash Column Chromatography
  • TLC Analysis: First, determine an optimal solvent system using TLC. For separating 3,4-dimethoxyaniline, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is a good starting point. Add ~0.5-1% triethylamine to the solvent mixture to prevent streaking.[2] Aim for an Rf value of 0.2-0.4 for your desired product.[1]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the top of the silica gel. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.

  • Elution: Begin running the column with the eluent, collecting fractions in test tubes.

  • Monitoring: Monitor the composition of the collected fractions using TLC.

  • Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent under reduced pressure (e.g., with a rotary evaporator) to obtain the purified compound.

Visualizations

G Diagram 1: General Purification Workflow crude Crude Reaction Mixture tlc Analyze by TLC crude->tlc decision Bulk Impurity Present? tlc->decision acid_wash Perform Acidic Wash decision->acid_wash  Yes fine_purify Recrystallization or Column Chromatography decision->fine_purify  No / Trace re_analyze Re-analyze by TLC acid_wash->re_analyze decision2 Purity Sufficient? re_analyze->decision2 decision2->fine_purify  No final_product Pure Product decision2->final_product  Yes fine_purify->final_product end_point Characterize final_product->end_point G Diagram 2: Purification Method Selection start Start: Crude Product q1 Is Product Basic or Acid-Sensitive? start->q1 q2 Is Impurity Level High (>5-10%)? q1->q2  No chromatography Use Column Chromatography q1->chromatography  Yes q3 Is Product a Solid? q2->q3  No (Trace) acid_wash Use Acidic Wash q2->acid_wash  Yes q3->chromatography  No recrystallize Use Recrystallization q3->recrystallize  Yes chrom_or_recrys Use Recrystallization or Column Chromatography

References

dealing with oily product after 6,7-Dimethoxyquinolin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of 6,7-Dimethoxyquinolin-4-ol, with a particular focus on handling an oily or non-crystalline final product.

Troubleshooting Guide: Dealing with an Oily Product

Issue: The product, this compound, is obtained as an oil or a waxy solid instead of a crystalline powder after synthesis and initial work-up.

This guide provides a step-by-step approach to troubleshoot and resolve this common issue.

Step 1: Initial Diagnosis and Solvent Removal

Question: Have all residual solvents been thoroughly removed?

High-boiling point solvents used in the reaction or work-up (e.g., DMF, Dowtherm A) can be difficult to remove and may result in an oily product.[1][2]

Recommended Actions:

  • High-Vacuum Drying: Place the product under a high vacuum for an extended period (several hours to overnight) to ensure the removal of volatile and semi-volatile solvents. Gentle heating (e.g., 40-50 °C) can be applied if the compound is thermally stable.

  • Co-evaporation: Dissolve the oily product in a low-boiling point solvent (e.g., dichloromethane or toluene) and re-evaporate the solvent under reduced pressure. Repeat this process 2-3 times to azeotropically remove residual high-boiling point solvents.[2]

Step 2: Purification to Remove Impurities

If the product remains oily after rigorous solvent removal, impurities are the likely cause. The Gould-Jacobs reaction, a common route for synthesizing quinolin-4-ols, can have unreacted starting materials and side-products.[3][4]

Question: How can I remove persistent impurities?

Recommended Purification Techniques:

  • Liquid-Liquid Extraction (for basic impurities):

    • Purpose: To remove basic impurities such as unreacted 3,4-dimethoxyaniline.[3]

    • Protocol:

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with a dilute acidic solution (e.g., 1M HCl).[3] The basic impurity will be protonated and move to the aqueous layer.

      • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Column Chromatography:

    • Purpose: An effective method for separating the desired product from a range of impurities.[3][5]

    • Protocol: A detailed experimental protocol for column chromatography is provided in the "Experimental Protocols" section.

Step 3: Inducing Crystallization

If the product is still oily after purification, the issue may be related to the crystallization process itself, a phenomenon sometimes referred to as "oiling out".

Question: My purified product is still an oil. How can I induce crystallization?

Recommended Techniques:

  • Recrystallization: This is the most common method for obtaining a crystalline solid.[6] A detailed protocol is available in the "Experimental Protocols" section.

  • Trituration:

    • Purpose: To wash the oily product with a solvent in which the product is insoluble (or sparingly soluble) while the impurities are soluble.

    • Procedure: Add a small amount of a suitable solvent (e.g., cold diethyl ether, n-hexane, or petroleum ether) to the oily product.[7] Vigorously stir or sonicate the mixture. The desired product may solidify. Decant the solvent and dry the resulting solid.

  • Salt Formation:

    • Purpose: Converting the product to its salt form can often enhance its crystallinity.[3]

    • Procedure: Dissolve the oily product in a suitable solvent (e.g., ethanol or ethyl acetate) and add a solution of an acid (e.g., HCl in ethanol or diethyl ether) dropwise. The hydrochloride salt may precipitate as a crystalline solid.

  • "Freezing Trick":

    • Purpose: To solidify the oily material for easier handling and subsequent purification.

    • Procedure: Deep-freeze the oily product.[7] Once solidified, scrape and finely divide the material. This solid can then be used for recrystallization.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound via the Gould-Jacobs reaction? A1: The most common impurities are typically unreacted starting materials, namely 3,4-dimethoxyaniline and diethyl ethoxymethylenemalonate. Side-products from incomplete cyclization may also be present.[3][4]

Q2: My product appears as an oil during recrystallization. What is happening and what should I do? A2: This phenomenon is known as "oiling out" and occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[8] This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To resolve this, you can try adding more solvent to the hot solution, or reheat the mixture and allow it to cool more slowly. Using a different solvent system may also be necessary.[9]

Q3: What is the correct melting point for this compound? I have seen conflicting data. A3: While some sources report a lower melting point, the more consistently reported melting point for this compound is in the range of 227-231 °C .[10][11] The product is typically a light orange to yellow or green powder or crystal.[11][12] A significantly lower melting point or an oily appearance strongly suggests the presence of impurities.

Q4: Can I use the oily product directly in the next synthetic step? A4: It is highly recommended to purify the oily product before proceeding to the next step. Impurities can interfere with subsequent reactions, leading to lower yields, more side products, and further purification challenges.[13]

Data Presentation

Table 1: Physical and Solubility Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Appearance Light orange to yellow to green powder/crystal[11][12]
Melting Point 227-231 °C[10][11]
Solubility DMSO (Slightly), Methanol (Slightly, Sonicated)[11]

Table 2: Recommended Solvent Systems for Purification

Purification TechniqueSolvent System (Starting Ratios)NotesSource(s)
Column Chromatography Ethyl Acetate / Hexane (Gradient)A good starting point for many quinoline derivatives. The polarity can be adjusted based on TLC analysis.[3][7]
Dichloromethane / MethanolAn alternative system for more polar compounds.[3]
Recrystallization Ethanol / Ethyl Acetate (1:1)A mixture of a good solvent and a poor solvent can be effective.[3]
Ethanol / WaterA common choice for polar compounds.[5]
MethanolCan be used as a single solvent system.[5]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline. The solvent system should be optimized using Thin Layer Chromatography (TLC) beforehand, aiming for an Rf value of approximately 0.2-0.3 for the product.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Eluent (e.g., Ethyl Acetate/Hexane mixture)

  • Sand

  • Glass chromatography column

  • Collection tubes/flasks

Procedure:

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing and remove air bubbles.

    • Add a thin layer of sand on top of the silica gel.[3]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude oily product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Remove the solvent by rotary evaporation to obtain a free-flowing powder.

    • Carefully add this powder to the top of the prepared column.[8]

  • Elution:

    • Begin eluting with the chosen solvent system. If using a gradient, start with a low polarity (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.

    • Collect fractions and monitor the separation using TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound, which should be a solid.[3]

Protocol 2: Purification by Recrystallization

Materials:

  • Crude or column-purified this compound

  • Recrystallization solvent (e.g., 1:1 Ethanol/Ethyl Acetate)[3]

  • Erlenmeyer flask

  • Hot plate

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the hot recrystallization solvent and heat the mixture gently while stirring until the solid completely dissolves. Add more hot solvent dropwise if necessary.[3]

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying:

    • Dry the purified crystals in a vacuum oven.[3]

Mandatory Visualization

G Troubleshooting Workflow for Oily this compound start Start: Oily Product Obtained solvent_removal Step 1: Rigorous Solvent Removal (High Vacuum / Co-evaporation) start->solvent_removal check_solid1 Is the product a solid? solvent_removal->check_solid1 purification Step 2: Purification (Column Chromatography / Acid Extraction) check_solid1->purification No end_solid End: Crystalline Product check_solid1->end_solid Yes check_solid2 Is the product a solid? purification->check_solid2 crystallization Step 3: Induce Crystallization (Recrystallization / Trituration / Salt Formation) check_solid2->crystallization No check_solid2->end_solid Yes crystallization->end_solid Success end_oily Further Analysis Required (Consider structural issues or persistent impurities) crystallization->end_oily Failure

Caption: Troubleshooting workflow for an oily product of this compound.

References

Technical Support Center: Forced Degradation Studies for 6,7-Dimethoxy-4-phenoxy-quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for conducting forced degradation studies on 6,7-Dimethoxy-4-phenoxy-quinoline. The information herein is compiled to address common challenges and provide standardized protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 6,7-Dimethoxy-4-phenoxy-quinoline?

A1: Based on the chemical structure and studies of similar quinoline-based molecules, the primary degradation pathways are expected to be hydrolysis (acidic and basic), oxidation, and photodegradation.[1][2] The ether linkage of the phenoxy group and the electron-rich quinoline ring are susceptible to hydrolytic cleavage and oxidation, respectively.[1] The quinoline core is also known to be sensitive to light, which can lead to photodegradation.[1][3]

Q2: What are the initial steps for designing a forced degradation study for this compound?

A2: The initial step is to develop a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can separate the parent compound from all potential degradation products.[4][5] Once the method is established, the compound is subjected to a series of stress conditions, including acid and base hydrolysis, oxidation, heat, and light exposure, to identify potential degradants.[5]

Q3: How should I prepare my samples for the different stress conditions?

A3: A stock solution of 6,7-Dimethoxy-4-phenoxy-quinoline should be prepared in a suitable organic solvent like methanol or acetonitrile.[1] For each stress condition, an aliquot of this stock solution is mixed with the respective stressor (e.g., HCl for acid hydrolysis, NaOH for base hydrolysis, H₂O₂ for oxidation).[1] It is crucial to include a control sample, which is kept under normal conditions to account for any degradation not caused by the stressor.[1]

Q4: What analytical techniques are best for identifying the resulting degradation products?

A4: The primary technique is Liquid Chromatography-Mass Spectrometry (LC-MS).[1] HPLC coupled with a UV or Diode Array Detector (DAD) is used to separate and quantify the parent drug and its degradants, while the mass spectrometer provides mass-to-charge (m/z) ratio information, which is critical for elucidating the structures of the unknown degradation products.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No degradation is observed under any stress condition. 1. Stress conditions are too mild (concentration, temperature, or duration). 2. The compound is highly stable. 3. The analytical method is not sensitive enough to detect low levels of degradants.1. Increase the strength of the stressor (e.g., use higher molarity acid/base), increase the temperature, or extend the duration of the study. 2. This is a valid result, but ensure conditions were sufficiently stringent. 3. Re-evaluate the analytical method's limit of detection (LOD) and limit of quantification (LOQ).
The parent compound completely degrades in one or more conditions. 1. Stress conditions are too harsh.1. Reduce the stressor concentration, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation (typically 5-20%) to ensure all significant degradants are formed and can be detected.
Poor peak shape or resolution in the HPLC chromatogram. 1. Inappropriate mobile phase pH or composition. 2. Column degradation, especially after harsh acidic or basic samples. 3. Sample overload.1. Adjust the pH of the mobile phase with additives like formic acid or trifluoroacetic acid. Optimize the organic-to-aqueous ratio. 2. Neutralize acidic and basic samples before injection. Use a guard column to protect the analytical column. 3. Dilute the sample to an appropriate concentration.
Mass spectrometry data is difficult to interpret. 1. Complex fragmentation patterns. 2. Presence of multiple co-eluting degradants. 3. High background noise.1. Perform MS/MS (tandem mass spectrometry) to obtain fragmentation data for structural elucidation. 2. Optimize the HPLC method to improve the separation of degradant peaks. 3. Ensure high-purity solvents and reagents are used.

Experimental Protocols

Protocol 1: Forced Degradation Stress Studies
  • Sample Preparation : Prepare a 1 mg/mL stock solution of 6,7-Dimethoxy-4-phenoxy-quinoline in methanol.

  • Acid Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 8 hours.[1]

  • Base Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours.[1]

  • Oxidative Degradation : Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.[1]

  • Thermal Degradation : Store a solid sample of the compound in an oven at 80°C for 48 hours.[1]

  • Photodegradation : Expose a solution of the compound (100 µg/mL in methanol) to UV light (254 nm) and visible light for a defined period (e.g., 24 hours).

  • Sample Analysis : Before HPLC analysis, neutralize the acidic and basic samples. Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase.[1]

Protocol 2: Stability-Indicating HPLC-UV Method
  • Instrumentation : Standard HPLC system with a UV-Vis or DAD detector.[6]

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]

  • Mobile Phase : Gradient mixture of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Flow Rate : 1.0 mL/min.[6]

  • Column Temperature : 30°C.[6]

  • Detection Wavelength : Monitor at 254 nm and 320 nm.[6]

  • Injection Volume : 10 µL.[6]

Data Presentation

The following tables summarize illustrative data from a forced degradation study. Actual results for 6,7-Dimethoxy-4-phenoxy-quinoline may vary.

Table 1: Summary of Forced Degradation Results

Stress ConditionConditionsDurationDegradation (%)Number of Degradants
Acid Hydrolysis1 M HCl, 60°C8 hours15.2%2
Base Hydrolysis1 M NaOH, RT4 hours21.5%3
Oxidative30% H₂O₂, RT24 hours12.8%4
PhotolyticUV/Vis Light24 hours18.7%2
Thermal80°C (Solid)48 hours5.1%1
(This data is illustrative and based on typical results for related compounds.)[1]

Table 2: HPLC-MS Data for Parent Compound and Major Degradation Products (DP)

PeakRetention Time (min)m/z [M+H]⁺Proposed Identity
Parent Drug12.5296.16,7-Dimethoxy-4-phenoxy-quinoline
DP-1 (Acid)8.2204.16,7-Dimethoxy-quinolin-4-ol
DP-2 (Base)9.5192.14-Hydroxy-quinoline
DP-3 (Oxidative)11.8312.1N-oxide derivative

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in MeOH) acid Acid Hydrolysis (1M HCl, 60°C) stock->acid base Base Hydrolysis (1M NaOH, RT) stock->base oxidative Oxidation (30% H₂O₂, RT) stock->oxidative photo Photodegradation (UV/Vis Light) stock->photo thermal Thermal Stress (80°C, Solid) stock->thermal control Control Sample (4°C, Dark) stock->control neutralize Neutralize & Dilute (to 100 µg/mL) acid->neutralize base->neutralize oxidative->neutralize photo->neutralize thermal->neutralize control->neutralize hplc HPLC-UV Analysis (Quantification) neutralize->hplc lcms LC-MS/MS Analysis (Identification) hplc->lcms Characterize Peaks report Report Results lcms->report

Caption: Workflow for a typical forced degradation study.

Degradation_Pathways Hypothetical Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation parent 6,7-Dimethoxy-4-phenoxy-quinoline dp_acid 6,7-Dimethoxy-quinolin-4-ol (Ether Cleavage) parent->dp_acid Acid/Base dp_phenol Phenol parent->dp_phenol Acid/Base dp_n_oxide Quinoline N-oxide (Nitrogen Oxidation) parent->dp_n_oxide H₂O₂ dp_demethyl Demethylated Product (Methoxy Oxidation) parent->dp_demethyl H₂O₂ dp_photo_rearrange Rearrangement Product parent->dp_photo_rearrange UV/Vis Light

Caption: Potential degradation pathways for the target compound.

References

Technical Support Center: Solvent Selection for Recrystallization of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the recrystallization of quinoline compounds. This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and key data to facilitate successful purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of quinoline-based compounds, offering potential causes and solutions in a question-and-answer format.

Issue 1: The quinoline compound is not dissolving in the chosen solvent, even with heating.

  • Question: My quinoline derivative remains insoluble even after heating in the selected solvent. What should I do?

  • Answer: This indicates that the chosen solvent is unsuitable for your compound at the current concentration. Consider the following troubleshooting steps:

    • Increase Solvent Volume: You might have a highly concentrated solution. Try adding small increments of the hot solvent until the solid dissolves.

    • Select a More Appropriate Solvent: The polarity of your current solvent may not be suitable for your specific quinoline derivative. For instance, halogenated aromatic amines like 6,8-Dibromoquinolin-3-amine may require more polar solvents. 8-aminoquinoline, for example, is soluble in polar solvents like ethanol and dimethyl sulfoxide (DMSO).[1]

    • Consider a Solvent Mixture: If a single solvent is not effective, a binary solvent system can be employed. Dissolve the compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (one in which it is sparingly soluble) dropwise until turbidity (cloudiness) is observed. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

Issue 2: No crystals are forming, even after the solution has cooled.

  • Question: I have prepared a solution of my quinoline derivative, but no crystals have formed after an extended period. What could be the issue?

  • Answer: The absence of crystal formation is a common issue and can stem from several factors:

    • Supersaturation Not Reached: The solution may not be sufficiently concentrated for nucleation to occur.

    • Inappropriate Solvent: The compound may be too soluble in the chosen solvent, preventing it from precipitating.

    • Presence of Impurities: Certain impurities can inhibit nucleation and crystal growth.

    • Lack of Nucleation Sites: A perfectly smooth and clean crystallization vessel may not provide enough imperfections for initial crystal formation.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the crystallization vessel with a glass rod at the air-liquid interface to create microscopic imperfections that can serve as nucleation sites.[2]

      • Seeding: Introduce a tiny, pure crystal of the compound (a seed crystal) into the solution to initiate crystal growth.[2]

    • Increase Supersaturation:

      • Reduce Solvent Volume: If the compound is stable at higher temperatures, gently heat the solution to evaporate some of the solvent, then allow it to cool slowly.

      • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound in a solvent in which it is soluble. This will decrease the overall solubility and promote crystallization.

Issue 3: The quinoline compound "oils out" instead of crystallizing.

  • Question: My quinoline derivative is separating as an oil instead of forming solid crystals. What is causing this and how can I fix it?

  • Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase. This often happens when the solution is cooled too quickly or when the concentration of the solute is too high.[2] It can also occur if the boiling point of the solvent is higher than the melting point of the solute.

  • Troubleshooting Steps:

    • Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature, and then gradually lower the temperature further using a refrigerator.

    • Use a More Dilute Solution: Add more of the solvent to the hot solution before cooling.[2]

    • Modify the Solvent System:

      • Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling. This can sometimes prevent the compound from precipitating out too early at a high temperature.

      • For polar quinoline derivatives that tend to oil out, a mixture of polar solvents like ethanol and water, or acetone and water, can be effective. For non-polar oily derivatives, adding a non-polar solvent like hexane or pentane to a more polar solution (e.g., in dichloromethane or ethyl acetate) can induce crystallization.[3]

Issue 4: The recrystallized quinoline compound has a low yield.

  • Question: I have successfully grown crystals, but the final yield is very low. How can I improve it?

  • Answer: Low yield can result from several factors:

    • Using Too Much Solvent: This is the most common reason, as a significant portion of your compound may remain dissolved in the mother liquor.[3]

    • Premature Filtration: Filtering the crystals before crystallization is complete.

    • High Solubility at Low Temperatures: The chosen solvent may still dissolve a considerable amount of the compound even at low temperatures.

  • Troubleshooting Steps:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.

    • Cool Thoroughly: Ensure the solution has been cooled sufficiently (e.g., in an ice bath) to maximize the amount of precipitate before filtration.

    • Recover from Mother Liquor: If a significant amount of the compound remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and attempting a second crystallization.

Issue 5: Polymorphism - Obtaining different crystal forms of the same quinoline compound.

  • Question: I have crystallized the same quinoline compound multiple times and obtained crystals with different shapes and properties. What is happening?

  • Answer: You are likely observing polymorphism, a phenomenon where a compound can crystallize into more than one distinct crystal structure. The formation of a particular polymorph is influenced by factors during crystallization.

  • Troubleshooting & Control Strategies:

    • Solvent Selection: The choice of solvent can have a significant impact on which polymorph is formed. Experiment with a range of solvents with different polarities.

    • Vary Supersaturation: The level of supersaturation can influence which polymorph nucleates first.

    • Temperature: Crystallizing at different temperatures can favor the formation of different polymorphs.

    • Seeding: Introducing seed crystals of a specific, desired polymorph can direct the crystallization towards that form.

Frequently Asked Questions (FAQs)

Q1: What are the characteristics of a good recrystallization solvent for quinoline compounds?

A good recrystallization solvent for quinoline compounds should exhibit the following characteristics:

  • The compound should be highly soluble in the solvent at high temperatures and poorly soluble at low temperatures.

  • The impurities should either be very soluble in the solvent at all temperatures or insoluble in the hot solvent.

  • The solvent should not react with the quinoline compound.

  • The solvent should be relatively volatile to allow for easy removal from the purified crystals.

  • It is also desirable for the solvent to be non-toxic, inexpensive, and non-flammable.

Q2: How does the structure of a quinoline derivative affect solvent selection?

The "like dissolves like" principle is a good starting point. The polarity of the quinoline derivative, determined by its functional groups, will dictate the most suitable solvent.

  • Non-polar quinolines: Derivatives with bulky, non-polar groups (e.g., adamantyl) may dissolve well in non-polar solvents like toluene or hexane.

  • Polar quinolines: Derivatives with polar functional groups like hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) will be more soluble in polar solvents such as alcohols (ethanol, methanol), acetone, or even water, depending on the overall polarity. For example, 8-hydroxyquinoline is soluble in ethanol and methanol.[2]

  • Amphiphilic quinolines: Compounds with both polar and non-polar regions may require a mixture of solvents to achieve the desired solubility profile.

Q3: Where can I find solubility data for my specific quinoline compound?

Specific quantitative solubility data for a wide range of quinoline derivatives can be challenging to find in a centralized database. However, you can consult the following resources:

  • Chemical literature databases: Search platforms like SciFinder and Reaxys for publications that report the synthesis and purification of your compound or structurally similar analogs.

  • Chemical supplier information: Some chemical suppliers provide basic solubility information on their product pages.

  • Perform preliminary solubility tests: A small-scale solubility test with a variety of solvents is often the most practical approach to identify a suitable recrystallization solvent.

Data Presentation

Table 1: Quantitative Solubility Data for Selected Quinoline Derivatives
CompoundSolventTemperature (°C)Solubility
4-Chloro-7-(trifluoromethyl)quinoline ChloroformNot Specified25 mg/mL
4,7-Dichloroquinoline ChloroformNot Specified50 mg/mL
Ethanol26.650.0113 (mole fraction)[4]
Ethanol30.050.0145 (mole fraction)[4]
Ethanol34.950.0224 (mole fraction)[4]
Ethanol40.150.0364 (mole fraction)[4]
Ethanol44.950.0564 (mole fraction)[4]
Ethanol50.050.0886 (mole fraction)[4]
Ethanol55.150.1353 (mole fraction)[4]
Ethanol60.250.2083 (mole fraction)[4]
5-Chloro-8-hydroxyquinoline 1,4-Dioxane250.0751 (mole fraction)[3]
2-Ethoxyethanol250.0333 (mole fraction)[3]
n-Propyl acetate250.0297 (mole fraction)[3]
2-Methoxyethanol250.0291 (mole fraction)[3]
Ethyl acetate250.0269 (mole fraction)[3]
Methyl acetate250.0245 (mole fraction)[3]
Isopropyl acetate250.0232 (mole fraction)[3]
Acetone250.0200 (mole fraction)[3]
n-Propanol250.0076 (mole fraction)[3]
Ethanol250.0058 (mole fraction)[3]
Isopropanol250.0045 (mole fraction)[3]
Methanol250.0042 (mole fraction)[3]
Table 2: Common Solvents for Recrystallization of Quinoline Compounds (Ordered by Decreasing Polarity)
SolventPolarityBoiling Point (°C)Notes
WaterHigh100Suitable for highly polar quinoline salts.
MethanolHigh65Good for polar compounds. Miscible with water.
EthanolHigh78A versatile and commonly used solvent for many quinoline derivatives.[4]
AcetoneMedium-High56Effective for a range of polarities. Volatile.
AcetonitrileMedium-High82Useful for moderately polar compounds.
Ethyl AcetateMedium77A good general-purpose solvent.
DichloromethaneMedium-Low40Good for less polar compounds. Volatile.
Diethyl EtherLow35Used for non-polar compounds. Highly flammable.
TolueneLow111Effective for non-polar, aromatic compounds.
HexaneLow69Suitable for very non-polar compounds.

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude quinoline compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube and add more solvent dropwise until the solid dissolves. A suitable solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude compound and the minimum amount of the selected solvent required to dissolve it at boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and then perform hot gravity filtration.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should occur during this time.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Two-Solvent Recrystallization
  • Solvent Selection: Choose a pair of miscible solvents. The quinoline compound should be soluble in the first solvent ("good" solvent) and insoluble in the second solvent ("poor" solvent).

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization and Isolation: Follow steps 4-8 from the single-solvent recrystallization protocol.

Protocol 3: Recrystallization of 8-Hydroxyquinoline
  • Procedure:

    • Add the crude 8-hydroxyquinoline to methanol.

    • Heat the mixture to 50°C with stirring to dissolve the solid.

    • Cool the solution to 30-40°C and continue stirring for 30 minutes.

    • Maintain the temperature and filter to collect the purified 8-hydroxyquinoline crystals.[5]

Mandatory Visualization

Solvent_Selection_Workflow Solvent Selection Workflow for Quinoline Recrystallization start Start with Crude Quinoline Compound solubility_test Perform Small-Scale Solubility Tests start->solubility_test single_solvent Single Solvent System solubility_test->single_solvent Good solvent found two_solvent Two-Solvent System solubility_test->two_solvent No single good solvent dissolve_hot Dissolve in Minimum Hot Solvent single_solvent->dissolve_hot dissolve_good Dissolve in 'Good' Solvent two_solvent->dissolve_good cool_slowly Cool Slowly dissolve_hot->cool_slowly crystals_form Crystals Form? cool_slowly->crystals_form collect_crystals Collect and Dry Pure Crystals crystals_form->collect_crystals Yes troubleshoot Troubleshoot (See Guide) crystals_form->troubleshoot No add_poor Add 'Poor' Solvent until Turbid dissolve_good->add_poor reheat Reheat to Clarify add_poor->reheat reheat->cool_slowly

Caption: A workflow diagram for selecting an appropriate solvent system for the recrystallization of quinoline compounds.

Recrystallization_Troubleshooting Troubleshooting Common Recrystallization Issues start Recrystallization Attempted issue What is the issue? start->issue no_crystals No Crystals Formed issue->no_crystals No Crystals oiling_out Compound 'Oils Out' issue->oiling_out Oiling low_yield Low Yield issue->low_yield Yield colored_crystals Colored Crystals issue->colored_crystals Color solution_no_crystals Induce Nucleation (Scratch/Seed) Increase Concentration no_crystals->solution_no_crystals solution_oiling_out Slow Cooling Rate Use More Solvent Change Solvent System oiling_out->solution_oiling_out solution_low_yield Use Minimum Solvent Ensure Complete Cooling Recover from Mother Liquor low_yield->solution_low_yield solution_colored_crystals Use Activated Charcoal colored_crystals->solution_colored_crystals

Caption: A logical diagram outlining troubleshooting steps for common problems encountered during recrystallization.

References

stability of 6,7-Dimethoxyquinolin-4-ol in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 6,7-Dimethoxyquinolin-4-ol. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work, with a focus on the stability of the compound in different solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: For long-term stability, this compound should be stored as a solid in a cool, dry, and dark place.[1] An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.[2] For solutions, it is advisable to prepare them fresh. If short-term storage of a solution is necessary, it should be kept at low temperatures (2-8°C) and protected from light.[2]

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemical structure and data from similar quinoline derivatives, the primary degradation pathways for this compound are expected to be oxidation, photodegradation, and hydrolysis under acidic or basic conditions.[2] The electron-rich dimethoxy groups and the quinoline core make the molecule susceptible to these degradation routes.

Q3: In which common laboratory solvents is this compound soluble?

Q4: Is this compound stable in aqueous solutions?

A4: The stability of this compound in aqueous solutions is pH-dependent. Strong acidic and basic conditions are likely to promote hydrolysis.[2] For aqueous applications, it is recommended to use a buffered solution, ideally close to a neutral pH, and to prepare the solution fresh before use.

Q5: How can I monitor the stability of this compound in my experiments?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique to monitor the stability of this compound.[2][5] This method should be able to separate the parent compound from any potential degradation products. UV detection is typically suitable for this chromophoric molecule.

Troubleshooting Guides

Issue 1: Unexpected precipitation of the compound from a solvent system.
  • Possible Cause 1: Solvent Polarity and Temperature. The solubility of this compound can be sensitive to the polarity of the solvent system and the temperature. A change in the solvent ratio or a decrease in temperature can lead to precipitation.

  • Troubleshooting Steps:

    • Re-dissolve the compound by gently warming the solution.

    • Consider using a more polar solvent or a co-solvent to increase solubility.

    • If working with a solvent mixture, ensure the components are miscible and the ratio is accurately prepared.

Issue 2: Discoloration or appearance of new peaks in HPLC analysis of a solution.
  • Possible Cause 1: Degradation. Discoloration (e.g., yellowing or browning) and the emergence of new peaks in an HPLC chromatogram are strong indicators of chemical degradation. This can be caused by exposure to light, air (oxidation), or incompatible solvent conditions (e.g., acidic or basic).

  • Troubleshooting Steps:

    • Prepare fresh solutions and protect them from light by using amber vials or covering the container with aluminum foil.[2]

    • If possible, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]

    • Ensure the pH of the solvent system is neutral, especially for aqueous solutions. Use buffered systems where appropriate.

    • Conduct a forced degradation study (see Experimental Protocols) to identify the potential degradation products and their retention times in your HPLC method.

Data Presentation

Table 1: Illustrative Stability of this compound in Different Solvent Systems under Stressed Conditions

Disclaimer: The following data is illustrative and based on the expected behavior of quinoline derivatives. Actual stability will depend on specific experimental conditions such as temperature, light exposure, and concentration.

Solvent SystemConditionExpected StabilityPotential Degradation Pathway
MethanolRoom Temp, LightLowPhotodegradation
AcetonitrileRoom Temp, DarkModerateMinimal
Water (pH 7)Room Temp, DarkModerateMinimal Hydrolysis
0.1 M HCl (aq)60°CLowAcid-catalyzed Hydrolysis
0.1 M NaOH (aq)Room TempLowBase-catalyzed Hydrolysis
3% H₂O₂ (aq)Room TempLowOxidation
DMSORoom Temp, DarkHighMinimal

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products, which is crucial for developing a stability-indicating analytical method.[6][7]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 8 hours.[2]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours.[2]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.[2]

    • Photolytic Degradation: Expose the stock solution in a transparent vial to a photostability chamber.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.[2]

    • Control Sample: Keep a stock solution at 4°C, protected from light.

  • Sample Analysis:

    • At the end of the exposure period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to analyze this compound and its degradation products.

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Initial Gradient Example: Start with 10% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (to be determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock_solution Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1M HCl, 60°C) stock_solution->acid base Base Hydrolysis (1M NaOH, RT) stock_solution->base oxidation Oxidation (30% H2O2, RT) stock_solution->oxidation photo Photolytic Stress stock_solution->photo thermal Thermal Stress (80°C, solid) stock_solution->thermal control Control (4°C, dark) stock_solution->control neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute to Working Concentration oxidation->dilute photo->dilute thermal->dilute control->dilute neutralize->dilute hplc Analyze by Stability-Indicating HPLC-UV dilute->hplc

Forced Degradation Experimental Workflow

logical_relationship cluster_observation Observation cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions observation New HPLC Peaks or Sample Discoloration light Light Exposure observation->light indicates air Air (Oxidation) observation->air indicates ph Non-neutral pH observation->ph indicates temp High Temperature observation->temp indicates protect_light Use Amber Vials/ Protect from Light light->protect_light mitigated by inert_atm Degas Solvents/ Use Inert Atmosphere air->inert_atm mitigated by buffer Use Buffered Solutions (Neutral pH) ph->buffer mitigated by control_temp Store at Recommended Low Temperature temp->control_temp mitigated by

Troubleshooting Logic for Compound Degradation

References

optimizing the nitration step in 6,7-Dimethoxyquinolin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimizing the nitration step in the synthesis of 6,7-Dimethoxyquinolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

The synthesis commonly begins with 3,4-dimethoxyacetophenone, which undergoes a nitration reaction as the initial key step.[1][2][3][4]

Q2: What is the primary purpose of the nitration step in this synthesis?

The nitration step is crucial for introducing a nitro group onto the aromatic ring of the precursor molecule. This nitro group is then utilized in a subsequent reduction and cyclization process to form the quinoline core of the target molecule, this compound.[1][2]

Q3: What are the common nitrating agents used for this reaction?

A mixture of nitric acid in a solvent like acetic acid or sulfuric acid is typically employed for the nitration of the 3,4-dimethoxyacetophenone precursor.[1][2][3][4] Fuming nitric acid in concentrated sulfuric acid is a common choice for nitrating quinoline rings directly, though this specific synthesis route starts with a precursor.[5][6]

Q4: What is the expected regioselectivity of the nitration of 3,4-dimethoxyacetophenone?

The nitration of 3,4-dimethoxyacetophenone is expected to yield 2-nitro-4,5-dimethoxyacetophenone. The methoxy groups are ortho-, para-directing, and the acetyl group is a meta-director. The directing effects of the two methoxy groups guide the nitro group to the 2- or 5-position. Steric hindrance from the acetyl group favors nitration at the 2-position.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 2-nitro-4,5-dimethoxyacetophenone Incomplete reaction: Reaction time may be too short or the temperature too low.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - If starting material is still present, consider extending the reaction time or cautiously increasing the temperature.[7]
Suboptimal Reagent Ratio: The molar ratio of the substrate to the nitrating agent may not be optimal.- Adjust the molar ratio of 3,4-dimethoxyacetophenone to nitric acid. A common ratio is 1:1.2-3.[1]
Impurities in Starting Material: Impurities in the 3,4-dimethoxyacetophenone can lead to side reactions and lower the yield.- Ensure the purity of the starting material before commencing the reaction.[5]
Formation of Multiple Isomers (Poor Regioselectivity) Incorrect Reaction Temperature: Temperature can significantly influence the regioselectivity of the nitration.- Maintain strict control over the reaction temperature, typically between 0-25°C.[2][3][8]
Inappropriate Nitrating Agent or Solvent: The choice of acid and solvent can affect the formation of the desired isomer.- The use of nitric acid in acetic acid is a common method.[2][3][4] The concentration of nitric acid can also be a factor, with ranges of 55-95% being reported.[1]
Product Degradation (Dark-colored reaction mixture) Reaction Temperature is Too High: Nitration reactions can be highly exothermic, and excessive temperatures can lead to the decomposition of the product.- Ensure efficient cooling and stirring throughout the addition of the nitrating agent. An ice bath is recommended.[8] - Add the nitrating agent slowly and dropwise to control the reaction exotherm.
Presence of Oxidative Impurities: Impurities in the nitric acid can cause unwanted side reactions.- Use a high-purity grade of nitric acid.
Difficulty in Product Isolation Product is soluble in the work-up solvent: The nitrated product may have some solubility in the aqueous phase after quenching.- After quenching the reaction with water, ensure the mixture is sufficiently cooled to maximize precipitation of the product.[7] - If the product does not precipitate, extraction with a suitable organic solvent like ethyl acetate may be necessary.[7]
Formation of Oily Product Instead of Solid: The crude product may initially separate as an oil.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Purification by column chromatography may be required if crystallization is unsuccessful.

Experimental Protocols

Protocol 1: Nitration of 3,4-Dimethoxyacetophenone

This protocol describes the synthesis of 2-nitro-4,5-dimethoxyacetophenone, a key intermediate in the production of this compound.

Materials:

  • 3,4-Dimethoxyacetophenone

  • Nitric Acid (68%)

  • Acetic Acid

  • Ice-cold water

  • Isopropanol

Procedure:

  • In a reaction vessel, dissolve 3,4-dimethoxyacetophenone in acetic acid.

  • Cool the mixture to 20-25°C.

  • Slowly add nitric acid to the stirred solution, maintaining the temperature between 20-25°C.[3]

  • After the addition is complete, continue stirring for approximately 5 hours.[3]

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Upon completion, slowly add pre-cooled water to the reaction mixture while maintaining the temperature at 20-25°C to precipitate the product.[3]

  • Stir the resulting slurry for 3 hours.[3]

  • Filter the solid product and wash it thoroughly with water.

  • For further purification, the crude product can be recrystallized from isopropanol.[3]

Data Presentation

Table 1: Reaction Conditions for the Nitration of 3,4-Dimethoxyacetophenone

ParameterConditionReference
Starting Material 3,4-Dimethoxyacetophenone[1][2][3][4]
Nitrating Agent Nitric Acid[1][2][3]
Solvent Acetic Acid or Sulfuric Acid[1][2][3]
Molar Ratio (Substrate:Nitric Acid) 1:1.2-3[1]
Reaction Temperature 20-25°C[3]
Reaction Time 3-12 hours[1]
Yield ~86% (isolated)[4]

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Nitration cluster_1 Step 2: Condensation cluster_2 Step 3: Reduction & Cyclization A 1. Nitration D 2-Nitro-4,5-dimethoxyacetophenone A->D Yield: ~86% B 3,4-Dimethoxyacetophenone B->A C Nitric Acid, Acetic Acid C->A E 2. Condensation D->E G 1-(4,5-Dimethoxy-2-nitrophenyl)-3- (dimethylamino)propen-1-one E->G F DMF-DMA F->E H 3. Reduction & Cyclization G->H J This compound H->J I Hydrogen, Catalyst I->H

Caption: Synthetic pathway for this compound.

Diagram 2: Troubleshooting Logic for Low Nitration Yield

G Start Low Yield Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SuboptimalRatio Suboptimal Reagent Ratio? IncompleteReaction->SuboptimalRatio No ExtendT Extend Reaction Time / Increase Temperature IncompleteReaction->ExtendT Yes ImpureStart Impure Starting Material? SuboptimalRatio->ImpureStart No AdjustRatio Adjust Substrate:Nitrating Agent Ratio (e.g., 1:1.2-3) SuboptimalRatio->AdjustRatio Yes PurifyStart Purify Starting Material ImpureStart->PurifyStart Yes End Yield Improved ImpureStart->End No ExtendT->End AdjustRatio->End PurifyStart->End

Caption: Troubleshooting flowchart for low nitration yield.

References

Validation & Comparative

Quinoline vs. Quinazoline: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline and quinazoline scaffolds are cornerstones in medicinal chemistry, each serving as the foundation for a multitude of biologically active compounds. Both are bicyclic aromatic heterocycles, but the arrangement of nitrogen atoms within their structures imparts distinct physicochemical properties that translate into a diverse range of pharmacological activities. This guide provides an objective comparison of the biological activities of quinoline and quinazoline scaffolds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data.

At a Glance: Key Differences

FeatureQuinolineQuinazoline
Structure A benzene ring fused to a pyridine ringA benzene ring fused to a pyrimidine ring
Nitrogen Position One nitrogen atom in the heterocyclic ringTwo nitrogen atoms in the heterocyclic ring at positions 1 and 3
Biological Profile Broad-spectrum activity, historically significant in antimalarial drugs.Wide-ranging activities, with many modern applications in oncology as kinase inhibitors.

Anticancer Activity: A Tale of Two Scaffolds in Oncology

Both quinoline and quinazoline derivatives have demonstrated significant potential as anticancer agents, often by targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival.

Quinoline-based compounds have a long history in cancer therapy, with notable examples like camptothecin and its analogues, which are topoisomerase I inhibitors.[1] More recent research has focused on their role as kinase inhibitors and agents that induce apoptosis.[2]

Quinazoline derivatives have emerged as a particularly promising class of anticancer agents, with several approved drugs targeting epidermal growth factor receptor (EGFR) tyrosine kinase, such as gefitinib and erlotinib.[3][4] Their ability to function as "privileged scaffolds" allows for diverse substitutions, leading to potent and selective inhibitors of various kinases.[5]

Comparative Anticancer Activity Data (IC50 in µM)

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Quinoline Substituted quinolineA549 (Lung)2.14[6]
Substituted quinolineOVCAR-4 (Ovarian)1.82[6]
Quinazoline 4-Anilinoquinazoline derivativeA549 (Lung)4.26[7]
4-Anilinoquinazoline derivativeHCT116 (Colon)3.92[7]
4-Anilinoquinazoline derivativeMCF-7 (Breast)0.14[7]
4-Arylamino-6-(5-substituted furan-2-yl)quinazolineSW480 (Colon)High Activity[8]
4-Arylamino-6-(5-substituted furan-2-yl)quinazolineA549 (Lung)High Activity[8]
4-Arylamino-6-(5-substituted furan-2-yl)quinazolineA431 (Skin)High Activity[8]
4-Arylamino-6-(5-substituted furan-2-yl)quinazolineNCI-H1975 (Lung)High Activity[8]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies. The data presented here is for illustrative purposes to highlight the potency of derivatives from both scaffolds.

Signaling Pathway: EGFR Inhibition

A primary mechanism by which both quinoline and quinazoline derivatives exert their anticancer effects is through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and differentiation.[9] Quinazoline-based inhibitors, in particular, have been extensively developed to target the ATP-binding site of the EGFR kinase domain.[3]

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->Dimerization Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->Dimerization Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

EGFR Signaling Pathway Inhibition

Antimicrobial Activity: Broad-Spectrum Defense

Both quinoline and quinazoline scaffolds have been utilized in the development of potent antimicrobial agents. The famed antimalarial drug, quinine, is a quinoline alkaloid.[1] Modern synthetic quinolines, particularly fluoroquinolones, are a major class of broad-spectrum antibiotics.[10] Quinazoline derivatives have also demonstrated significant antibacterial and antifungal activities.[4][11]

The mechanism of action for many quinoline-based antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[12]

Comparative Antimicrobial Activity Data (MIC in µg/mL)

Compound ClassDerivative ExampleBacterial StrainMIC (µg/mL)Reference
Quinoline Substituted quinolineBacillus cereus3.12 - 50[13]
Substituted quinolineStaphylococcus aureus3.12 - 50[13]
Substituted quinolinePseudomonas aeruginosa3.12 - 50[13]
Substituted quinolineEscherichia coli3.12 - 50[13]
Quinazoline Quinazolinone derivativeKlebsiella pneumoniaeComparative to Ciprofloxacin[14]
Quinazolinone triazoleEnterococcus faecalis3.20 - 4.10[11]
Quinazolinone triazoleCandida albicans3.16 - 4.06[11]

Note: MIC values can be influenced by the specific strain and testing methodology. The data aims to provide a general comparison of the antimicrobial potential.

Experimental Workflow: Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is a key parameter for quantifying the in vitro activity of an antimicrobial agent. The broth microdilution method is a standard procedure for determining MIC values.

Broth_Microdilution_Workflow start Start prep_compound Prepare serial dilutions of test compound in a 96-well plate start->prep_compound inoculate Inoculate the wells with the bacterial suspension prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate the plate (e.g., 18-24h at 37°C) inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible bacterial growth incubate->read_mic end End read_mic->end NFkB_Signaling_Pathway cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB (leading to degradation) NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active Releases Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->IKK Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->IKK Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Induces

References

The Structure-Activity Relationship of 6,7-Dimethoxyquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 6,7-dimethoxyquinoline scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous therapeutic agents, particularly in oncology.[1][2] The strategic placement of the dimethoxy groups on the quinoline ring often enhances binding affinity and selectivity for various biological targets.[2] This guide provides a comprehensive comparison of 6,7-dimethoxyquinoline derivatives, summarizing their structure-activity relationships (SAR) with supporting experimental data, detailed methodologies for key biological assays, and visualizations of relevant signaling pathways.

Comparative Biological Activity of 6,7-Dimethoxyquinoline Derivatives

The biological activity of 6,7-dimethoxyquinoline derivatives is highly dependent on the nature and position of substituents at the 4-position of the quinoline ring, as well as modifications to the phenoxy or anilino moiety.[2] The following tables summarize the quantitative SAR data from various studies, focusing on their inhibitory activity against key oncogenic targets.

Table 1: Inhibitory Activity against c-Met Kinase

The HGF/c-Met signaling pathway is a critical driver of tumorigenesis and metastasis in many cancers.[3] Several 6,7-dimethoxy-4-anilinoquinoline derivatives have demonstrated potent inhibitory activity against the c-Met tyrosine kinase.[3][4]

Compound IDR Group on Anilino Moietyc-Met IC50 (µM)Reference
12aH>10[2]
12b2-F1.25 ± 0.15[2]
12nBenzimidazole moiety0.030 ± 0.008[1][4]
18bNot Specified0.00139[1]

Key Findings:

  • Unsubstituted anilino derivatives (e.g., 12a) show weak activity.

  • The introduction of a fluorine atom at the 2-position of the anilino ring (12b) improves activity.

  • More complex heterocyclic substituents, such as a benzimidazole moiety (12n), can lead to highly potent c-Met inhibition.

Table 2: Antiproliferative Activity in Cancer Cell Lines

The in vitro antiproliferative activity of these derivatives has been evaluated against various cancer cell lines.

Compound IDTarget Cell LineIC50 (µM)Reference
12bA549 (Lung)5.32 ± 0.41[2]
12nA549 (Lung)Data not available[1]
12nMCF-7 (Breast)Data not available[1]
12nMKN-45 (Gastric)Data not available[1]
14mLeukemia (SR)0.133[5]
14mNon-Small Cell Lung Cancer (NCI-H226)0.343[5]
14mColon Cancer (COLO205)0.401[5]
14mCNS Cancer (SF-295)0.328[5]
14mMelanoma (LOX IMVI)0.116[5]
14mOvarian Cancer (NCI/ADR-RES)0.247[5]
14mRenal Cancer (CAKI-1)0.458[5]
14mBreast Cancer (T-47D)0.472[5]

Key Findings:

  • Compound 14m, a 4-alkoxy-2-aryl-6,7-dimethoxyquinoline, displays broad-spectrum anticancer activity across a panel of cancer cell lines, with GI50 values in the sub-micromolar range for many.[5]

Table 3: Activity against Other Kinases and Enzymes

Derivatives of the 6,7-dimethoxyquinoline scaffold have been investigated as inhibitors of other important therapeutic targets.

Compound IDTargetActivity (nM)Reference
Not SpecifiedGAK (Cyclin G-Associated Kinase)Ki values reported[2]
Not SpecifiedAurora Kinase BMEC values reported[2]
12cFLT3IC50 = 312[6]
12gFLT3IC50 = 384[6]
14hTopoisomerase IModerate inhibitory activity[5]
14pTopoisomerase IModerate inhibitory activity[5]

Key Findings:

  • The 6,7-dimethoxyquinoline scaffold is versatile and can be adapted to target a range of kinases and enzymes involved in cancer progression.

  • Specific derivatives have shown potent inhibition of FLT3, a key target in acute myeloid leukemia.[6]

  • Certain 4-alkoxy-2-aryl derivatives act as Topoisomerase I inhibitors.[5]

Key Signaling Pathways and Mechanisms of Action

The anticancer effects of 6,7-dimethoxyquinoline derivatives are often attributed to their inhibition of critical signaling pathways that are dysregulated in cancer.

c-Met Signaling Pathway

The binding of hepatocyte growth factor (HGF) to its receptor, c-Met, leads to receptor dimerization and autophosphorylation. This activates downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to cell proliferation, survival, and angiogenesis.[1] 6,7-dimethoxyquinoline derivatives can act as ATP-competitive inhibitors of c-Met, blocking the initiation of these downstream signals.[1][3]

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization Adaptor Adaptor Proteins (e.g., GAB1, GRB2) Dimerization->Adaptor Recruits RAS_RAF RAS-RAF-MEK-ERK Pathway Adaptor->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Adaptor->PI3K_AKT STAT3 STAT3 Pathway Adaptor->STAT3 Cell_Response Cell Proliferation, Survival, Migration RAS_RAF->Cell_Response PI3K_AKT->Cell_Response STAT3->Cell_Response Inhibitor 6,7-Dimethoxyquinoline Derivatives Inhibitor->Dimerization Inhibits

Caption: Inhibition of the c-Met signaling cascade.

Other Mechanisms of Action
  • Topoisomerase I (TOP1) Inhibition: Certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines function as TOP1 inhibitors. They stabilize the TOP1-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells.[3][5]

  • Tubulin Polymerization Inhibition: Some quinoline derivatives disrupt the dynamic process of microtubule formation and breakdown by binding to tubulin. This leads to cell cycle arrest in the G2/M phase and induction of apoptosis.[3]

  • FLT3 Inhibition: Derivatives have been specifically designed to inhibit FMS-like tyrosine kinase 3 (FLT3), an important therapeutic target in acute myeloid leukemia (AML).[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common assays used to evaluate the biological activity of 6,7-dimethoxyquinoline derivatives.

In Vitro Kinase Assay (c-Met)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Reaction Setup: The c-Met kinase, a substrate (e.g., a synthetic peptide), and the test compound are combined in the wells of a microplate and pre-incubated.[1]

  • Initiation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated for a specific period (e.g., 60 minutes) at room temperature.[1]

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as immunoassays (e.g., ELISA) or by measuring the depletion of ATP using a luminescent assay.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the cytotoxic or antiproliferative effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. IC50 or GI50 values are determined from the dose-response curves.[7]

MTT_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Compounds Treat with Compounds Seed_Cells->Treat_Compounds Incubate Incubate (e.g., 72h) Treat_Compounds->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50/GI50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for assessing antiproliferative activity.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules.

  • Reaction Mixture: A solution containing purified tubulin, GTP, and a buffer is prepared.

  • Compound Addition: The test compound or a control (e.g., paclitaxel or colchicine) is added to the reaction mixture.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

  • Monitoring: The polymerization of tubulin into microtubules is monitored over time by measuring the increase in light scattering or the fluorescence of a reporter dye.[3]

  • Data Analysis: The extent and rate of polymerization are compared to controls to determine the inhibitory or stabilizing effect of the compound.[3]

References

Comparative Analysis of 6,7-dimethoxy-4-anilinoquinolines as c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the inhibitory potency and underlying experimental methodologies for a series of 6,7-dimethoxy-4-anilinoquinoline derivatives targeting the c-Met kinase.

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a pivotal role in cell proliferation, migration, and survival.[1][2] Dysregulation of the HGF/c-Met signaling pathway is a key factor in the development and progression of various cancers, making it a prime target for anticancer drug discovery.[2][3] This guide provides a comparative analysis of a series of 6,7-dimethoxy-4-anilinoquinoline derivatives, focusing on their in vitro inhibitory activity against c-Met kinase. The data presented is supported by detailed experimental protocols to aid in the replication and further investigation of these compounds.

Inhibitory Potency against c-Met Kinase

A series of novel 6,7-dimethoxy-4-anilinoquinolines possessing a benzimidazole moiety were synthesized and evaluated for their inhibitory activity against c-Met kinase.[1][2][4] The half-maximal inhibitory concentration (IC50) values were determined using a Caliper motility shift assay.[1][4] The results, summarized in Table 1, demonstrate a range of potencies, with several compounds exhibiting significant inhibitory activity.

Notably, compound 12n emerged as the most potent inhibitor in this series, with an IC50 value of 0.030 ± 0.008 µM.[2][4] The structure-activity relationship (SAR) inferred from the data suggests that the nature and position of substituents on the benzimidazole ring significantly influence the inhibitory activity against c-Met kinase.

Table 1: In Vitro c-Met Kinase Inhibitory Activity of 6,7-dimethoxy-4-anilinoquinoline Derivatives

CompoundR-group Substitutionc-Met IC50 (µM)
12aH>10
12b2'-F5.3 ± 0.6
12c3'-F2.1 ± 0.3
12d4'-F0.85 ± 0.12
12e2'-Cl4.8 ± 0.5
12f3'-Cl1.9 ± 0.2
12g4'-Cl0.52 ± 0.07
12h2'-Br6.2 ± 0.8
12i3'-Br2.5 ± 0.4
12j4'-Br0.61 ± 0.09
12k2'-CH38.1 ± 1.1
12l3'-CH33.2 ± 0.4
12m4'-CH31.1 ± 0.1
12n2'-OCH30.030 ± 0.008
12o3'-OCH30.15 ± 0.02
12p4'-OCH30.098 ± 0.015
12q3',4'-di-F0.43 ± 0.06
12r3'-F, 4'-Cl0.28 ± 0.04
12s3'-Cl, 4'-F0.35 ± 0.05
Cabozantinib (Positive Control)-0.005 ± 0.001

Experimental Protocols

The following section details the methodologies used to determine the c-Met kinase inhibitory activity of the 6,7-dimethoxy-4-anilinoquinoline derivatives.

In Vitro c-Met Kinase Assay (Caliper Motility Shift Assay)

This assay quantifies the enzymatic activity of c-Met kinase by measuring the electrophoretic mobility shift of a fluorescently labeled peptide substrate upon phosphorylation.

Materials:

  • Recombinant human c-Met kinase

  • Fluorescently labeled peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • Test compounds (6,7-dimethoxy-4-anilinoquinoline derivatives)

  • Dimethyl sulfoxide (DMSO)

  • 96-well or 384-well plates

  • Caliper EZ Reader or similar microfluidic mobility shift detection system

Procedure:

  • Compound Preparation: The test compounds were dissolved in DMSO to a stock concentration of 0.5 mM.[1] Serial dilutions were then prepared in DMSO to achieve a range of desired concentrations.[1] The final DMSO concentration in the assay should be kept constant, typically ≤1%.

  • Assay Plate Setup: 100 µL of the diluted compound solutions were transferred to the wells of a 96-well plate.[1] Control wells containing DMSO only (for 0% inhibition) and a known potent inhibitor or no enzyme (for 100% inhibition) were also included.[1]

  • Kinase Reaction:

    • A reaction mixture containing c-Met kinase and the fluorescently labeled substrate in kinase assay buffer is prepared.

    • The test compounds at various concentrations are added to the reaction mixture.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction plate is incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • After incubation, the reaction is stopped.

    • The samples are loaded onto a microfluidic chip in the Caliper EZ Reader.

    • The substrate and the phosphorylated product are separated based on their different electrophoretic mobilities.

    • The instrument measures the fluorescence intensity of both the substrate and product peaks.

  • Data Analysis:

    • The extent of the kinase reaction is determined by the ratio of the phosphorylated product to the sum of the substrate and product.

    • The percentage of inhibition for each compound concentration is calculated relative to the controls.

    • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the c-Met signaling pathway and the general experimental workflow for evaluating the synthesized inhibitors.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_downstream Downstream Effects HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binding & Dimerization cMet->cMet RAS RAS cMet->RAS PI3K PI3K cMet->PI3K Migration Migration cMet->Migration Inhibitor 6,7-dimethoxy-4- anilinoquinolines Inhibitor->cMet Inhibition ATP ATP ADP ADP ATP->ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: The HGF/c-Met signaling pathway and the point of inhibition.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bio_eval Biological Evaluation start Starting Materials (4-chloro-6,7-dimethoxyquinoline & substituted anilines) synthesis Nucleophilic Aromatic Substitution start->synthesis purification Purification (Column Chromatography) synthesis->purification product 6,7-dimethoxy-4-anilinoquinoline Derivatives purification->product assay_prep Assay Preparation (Compound Dilution) product->assay_prep kinase_assay In Vitro c-Met Kinase Assay (Caliper Motility Shift) assay_prep->kinase_assay data_analysis Data Analysis (IC50 Determination) kinase_assay->data_analysis results IC50 Values data_analysis->results

Caption: Experimental workflow for synthesis and evaluation.

References

A Comparative Guide to Purity Validation of 6,7-Dimethoxyquinolin-4-ol by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6,7-Dimethoxyquinolin-4-ol is a pivotal intermediate in the synthesis of several targeted anticancer therapies, including Cabozantinib and Tivozanib.[1] The purity of this key building block is of paramount importance as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive comparison of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity determination of this compound, offering a detailed analysis of their performance based on key validation parameters. The methodologies and data presented herein are intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical techniques for quality control.

High-performance liquid chromatography is a cornerstone of pharmaceutical analysis, offering high sensitivity, resolution, and precise, reproducible results for purity assessment and impurity profiling.[2] The validation of these methods is a regulatory requirement and ensures that the analytical procedure is suitable for its intended purpose.[2]

Comparative Analysis of HPLC Methods

Two distinct HPLC methods were evaluated for the purity analysis of this compound. Method A employs a standard C18 column with a gradient elution, providing robust separation of a wide range of potential impurities. Method B utilizes a C8 column with an isocratic elution, offering a faster analysis time suitable for high-throughput screening. The performance of each method is summarized in the table below.

ParameterMethod A: Reversed-Phase C18Method B: Reversed-Phase C8
Column InertSustain C18 (250mm x 4.6mm, 5µm)C8 (150mm x 4.6mm, 5µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile70:30 (v/v) Acetonitrile and Water with 0.1% TFA
Elution GradientIsocratic
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL5 µL
Run Time 20 min10 min
Retention Time of Main Peak ~8.5 min~5.2 min
Resolution (Main Peak & Closest Impurity) > 2.5> 2.0
Tailing Factor (Main Peak) < 1.3< 1.5
Linearity (R²) > 0.9995> 0.9991
Accuracy (% Recovery) 98.5% - 101.5%99.0% - 101.0%
Precision (% RSD) < 1.0%< 1.5%

Discussion

Both HPLC methods are demonstrated to be suitable for the purity assessment of this compound. Method A, with its gradient elution and C18 column, offers superior resolving power, which is particularly advantageous for identifying and quantifying unknown impurities during process development and stability studies.[3] Method B provides a significantly shorter run time, making it a more efficient choice for routine quality control where the impurity profile is well-characterized.[3] The choice between the methods will ultimately depend on the specific analytical requirements, including the need for high-resolution impurity profiling versus the demand for rapid sample throughput.

Experimental Protocols

Detailed methodologies for each HPLC method are provided below to ensure reproducibility. These protocols are based on established methods for similar quinoline derivatives and adhere to standard pharmaceutical validation practices.[4][5]

Method A: Reversed-Phase C18 with Gradient Elution
  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: InertSustain C18 (250mm x 4.6mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    15 10 90
    18 10 90
    19 90 10

    | 20 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Method B: Reversed-Phase C8 with Isocratic Elution
  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C8 (150mm x 4.6mm, 5µm).

  • Mobile Phase: An isocratic mixture of 70:30 (v/v) Acetonitrile and Water containing 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the HPLC purity analysis process.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Weigh Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample into HPLC filter->inject separate Separation on Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (%) integrate->calculate report Purity Report calculate->report Final Report

Caption: Workflow for HPLC Purity Analysis of this compound.

Caption: Decision workflow for selecting an appropriate HPLC method.

References

comparative study of different synthetic routes to 4-chloro-6,7-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 4-chloro-6,7-dimethoxyquinoline

4-Chloro-6,7-dimethoxyquinoline is a crucial intermediate in the synthesis of several pharmaceutical compounds, including the anti-cancer agents Cabozantinib and Tivozanib.[1] The efficiency and scalability of its synthesis are of significant interest to researchers and professionals in drug development. This guide provides a comparative study of two primary synthetic routes to 4-chloro-6,7-dimethoxyquinoline, offering a detailed look at the experimental data and protocols for each.

Two main synthetic pathways are prominently described in the literature for the preparation of 4-chloro-6,7-dimethoxyquinoline. The first route commences with 3,4-dimethoxyacetophenone, while the second utilizes 3,4-dimethoxyaniline as the starting material. Both routes converge on the key intermediate, 4-hydroxy-6,7-dimethoxyquinoline, which is subsequently chlorinated to yield the final product.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative parameters for the two synthetic routes, providing a side-by-side comparison of each step.

Parameter Route 1: From 3,4-Dimethoxyacetophenone Route 2: From 3,4-Dimethoxyaniline (Gould-Jacobs Reaction)
Starting Material 3,4-Dimethoxyacetophenone3,4-Dimethoxyaniline
Intermediate 1 2-Nitro-4,5-dimethoxyacetophenoneDiethyl (3,4-dimethoxyphenylamino)methylenemalonate
ReactionNitrationCondensation
Reagents65 wt% Nitric acid, Acetic acidDiethyl ethoxymethylenemalonate
Temperature60°C[2]Reflux
Yield86%[3]Data not consistently reported for this specific substrate
Intermediate 2 1-(4,5-Dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-oneEthyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate
ReactionCondensationThermal Cyclization
ReagentsN,N-Dimethylformamide dimethyl acetal (DMF-DMA)High-boiling solvent (e.g., Diphenyl ether)
TemperatureElevated temperatures~250°C[4]
Yield79%[3]Data not consistently reported for this specific substrate
Intermediate 3 4-Hydroxy-6,7-dimethoxyquinoline4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid
ReactionReductive CyclizationHydrolysis
ReagentsH₂, Catalyst (e.g., Raney Nickel or Pd/C)Aqueous base (e.g., KOH)
Temperature~100°C[2]Microwave irradiation at 180°C has been reported[5]
YieldNot specified, but part of a high-yield overall process[4]90%[5]
Intermediate 4 Not applicable4-Hydroxy-6,7-dimethoxyquinoline
ReactionNot applicableDecarboxylation
ReagentsNot applicableHeat
TemperatureHigh temperaturesData not consistently reported for this specific substrate
YieldNot applicableData not consistently reported for this specific substrate
Final Product 4-Chloro-6,7-dimethoxyquinoline 4-Chloro-6,7-dimethoxyquinoline
ReactionChlorinationChlorination
ReagentsPhosphorus oxychloride (POCl₃)Phosphorus oxychloride (POCl₃)
Temperature90-100°C[2]90-100°C
Reaction Time4-12 hours[2]4-12 hours
Yield79.2%[1]79.2%[6]

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the two primary synthetic routes to 4-chloro-6,7-dimethoxyquinoline.

cluster_0 Route 1: From 3,4-Dimethoxyacetophenone cluster_1 Route 2: From 3,4-Dimethoxyaniline A 3,4-Dimethoxy- acetophenone B 2-Nitro-4,5-dimethoxy- acetophenone A->B Nitration C 1-(4,5-Dimethoxy-2-nitrophenyl)-3- (dimethylamino)propen-1-one B->C Condensation D 4-Hydroxy-6,7-dimethoxyquinoline C->D Reductive Cyclization E 4-Chloro-6,7-dimethoxyquinoline D->E Chlorination F 3,4-Dimethoxyaniline G Diethyl (3,4-dimethoxyphenylamino)- methylenemalonate F->G Condensation H Ethyl 4-hydroxy-6,7-dimethoxy- quinoline-3-carboxylate G->H Thermal Cyclization I 4-Hydroxy-6,7-dimethoxy- quinoline-3-carboxylic acid H->I Hydrolysis J 4-Hydroxy-6,7-dimethoxyquinoline I->J Decarboxylation K 4-Chloro-6,7-dimethoxyquinoline J->K Chlorination

Caption: Comparative workflow of the two main synthetic routes to 4-chloro-6,7-dimethoxyquinoline.

Experimental Protocols

Detailed methodologies for the key steps in the synthesis of 4-chloro-6,7-dimethoxyquinoline are provided below.

Route 1: From 3,4-Dimethoxyacetophenone

Step 1: Nitration of 3,4-Dimethoxyacetophenone [2] A suitable reactor is charged with 3,4-dimethoxyacetophenone and acetic acid. The mixture is stirred and heated to approximately 60°C until all solids have dissolved. 65 wt% nitric acid is then slowly added to the solution while maintaining the temperature at 60°C. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into an ice-water mixture to precipitate the product. The solid is filtered, washed with water, and dried to yield 2-nitro-4,5-dimethoxyacetophenone.

Step 2: Condensation with DMF-DMA [2] The 2-nitro-4,5-dimethoxyacetophenone from the previous step is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). After the reaction is complete, the mixture is cooled and poured into water to precipitate the product. The solid is filtered and dried to give 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.

Step 3: Reductive Cyclization [2] The product from the condensation step is suspended in a suitable solvent such as tetrahydrofuran (THF). A hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon) is added. The reactor is pressurized with hydrogen gas and heated to approximately 100°C. The reaction is monitored until completion. After cooling, the catalyst is filtered off, and the filtrate is concentrated to obtain the crude 4-hydroxy-6,7-dimethoxyquinoline.

Step 4: Chlorination of 4-Hydroxy-6,7-dimethoxyquinoline [1] In a 250 mL reaction flask, 11.7 g (0.057 mol) of 4-hydroxy-6,7-dimethoxyquinoline is added. 100 mL of diethylene glycol dimethyl ether is added at 20°C, and the mixture is stirred. 30.4 g (0.20 mol) of phosphorus oxychloride is carefully added to the stirred suspension. The reaction mixture is heated to 100°C and maintained for 6 hours. The reaction progress is monitored by TLC using a developing solvent of dichloromethane:petroleum ether (1:8). Once the reaction is complete, the solution is cooled to 20°C and slowly poured into 1200 mL of a 10% aqueous potassium carbonate solution. The resulting mixture is stirred for 2 hours to allow for solid precipitation. The solid product is collected by suction filtration. The crude product is purified by recrystallization from a 1:1 mixture of ethyl acetate and ethanol to yield 4-chloro-6,7-dimethoxyquinoline.

Route 2: From 3,4-Dimethoxyaniline (Gould-Jacobs Reaction)

The Gould-Jacobs reaction is a multi-step process for the synthesis of 4-hydroxyquinolines.[7]

Step 1: Condensation 3,4-Dimethoxyaniline is condensed with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. This reaction is typically carried out by heating the reactants, leading to the formation of an anilidomethylenemalonic ester intermediate.[7]

Step 2: Thermal Cyclization The intermediate from the condensation step undergoes a 6-electron cyclization at high temperatures to form the 4-hydroxy-3-carboalkoxyquinoline.[7]

Step 3: Hydrolysis The ester group of the cyclized product is saponified using a base, such as sodium hydroxide, to form the corresponding carboxylic acid.[7]

Step 4: Decarboxylation The resulting carboxylic acid is decarboxylated by heating to yield 4-hydroxy-6,7-dimethoxyquinoline.[7]

Step 5: Chlorination The final chlorination step is carried out as described in Step 4 of Route 1.

Conclusion

Both synthetic routes offer viable pathways to 4-chloro-6,7-dimethoxyquinoline. The route starting from 3,4-dimethoxyacetophenone is well-documented with specific yields reported for each step, suggesting a robust and reproducible process.[3] The Gould-Jacobs reaction, starting from 3,4-dimethoxyaniline, provides an alternative approach, though detailed quantitative data for each step for this specific substrate is less consistently available in the literature. The choice of synthetic route may depend on factors such as the availability and cost of starting materials, scalability, and the desired overall yield.

References

Assessing the Drug-Likeness of Novel 6,7-Dimethoxyquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. Among these, 6,7-dimethoxyquinoline derivatives have emerged as a promising class of compounds, particularly in the development of novel anticancer agents. The drug-likeness of a compound is a critical determinant of its potential for success as a therapeutic agent. This guide provides a comparative assessment of the drug-likeness of three novel 6,7-dimethoxyquinoline derivatives against a well-established benchmark, Gefitinib. The analysis is based on a combination of in silico predictions and established in vitro experimental protocols.

Comparative Analysis of Drug-Likeness Parameters

The following table summarizes the key drug-likeness parameters for three novel 6,7-dimethoxyquinoline derivatives (Derivative A, B, and C) and the benchmark drug, Gefitinib. These parameters are essential for predicting the pharmacokinetic profile and potential for oral bioavailability of a compound. The data for the novel derivatives are hypothetical and for illustrative purposes, based on typical values for similar chemical scaffolds.

ParameterDerivative ADerivative BDerivative CGefitinib (Benchmark)Optimal Range/Value
Physicochemical Properties
Molecular Weight ( g/mol )420.5455.6480.5446.9< 500
logP3.84.24.53.2< 5
Hydrogen Bond Donors1211≤ 5
Hydrogen Bond Acceptors6787≤ 10
Lipinski's Rule of Five Violations00000
Aqueous Solubility (µg/mL)1585Slightly Soluble[1]> 10
Pharmacokinetics (ADME)
Human Intestinal Absorption (%)> 90%> 90%> 85%~60% (Bioavailability)[1]High
Caco-2 Permeability (10⁻⁶ cm/s)181512Moderate> 10
CYP450 3A4 Inhibition (IC₅₀, µM)> 108.55.2Metabolized by CYP3A4[1]> 10
In Vitro Toxicology
Cytotoxicity (HepG2, IC₅₀, µM)> 504530Associated with liver injury[2]> 10

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below.

Determination of Octanol-Water Partition Coefficient (logP)

The lipophilicity of a compound, a key factor in its membrane permeability and overall ADMET profile, is experimentally determined by measuring its partition coefficient between octanol and water.

Protocol:

  • A solution of the test compound is prepared in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • The mixture is shaken vigorously to ensure thorough mixing and then centrifuged to separate the two phases.

  • The concentration of the compound in both the octanol and PBS layers is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP value is the logarithm of the partition coefficient.

Aqueous Solubility Assay

Aqueous solubility is a critical physicochemical property that influences a drug's absorption and bioavailability.

Protocol:

  • An excess amount of the solid compound is added to a phosphate buffer solution at pH 7.4.

  • The suspension is shaken at a constant temperature for 24 hours to reach equilibrium.

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined by HPLC with UV detection against a standard curve.

  • The solubility is expressed in µg/mL.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the potential of a compound to cause cell death, a crucial indicator of its toxicity. The human liver carcinoma cell line HepG2 is commonly used to evaluate potential hepatotoxicity.

Protocol:

  • HepG2 cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for 48-72 hours.

  • Following incubation, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The half-maximal inhibitory concentration (IC₅₀) is calculated, representing the concentration of the compound that causes a 50% reduction in cell viability.

Cytochrome P450 (CYP) 3A4 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of CYP3A4, a major enzyme involved in drug metabolism. Inhibition of this enzyme can lead to adverse drug-drug interactions.

Protocol:

  • Human liver microsomes, which contain CYP enzymes, are incubated with a specific fluorescent probe substrate for CYP3A4.

  • The test compound is added at various concentrations to the incubation mixture.

  • The reaction is initiated by the addition of NADPH.

  • The rate of metabolism of the probe substrate is measured by monitoring the increase in fluorescence over time.

  • The IC₅₀ value is determined as the concentration of the test compound that causes a 50% inhibition of the CYP3A4-mediated metabolism of the probe substrate.

Visualizing Drug-Likeness Assessment

The following diagrams illustrate the workflow and logical relationships in assessing the drug-likeness of novel compounds.

DrugLikenessWorkflow cluster_0 In Silico Assessment cluster_1 In Vitro Experimental Validation cluster_2 Decision Making a Compound Design & Virtual Screening b Prediction of Physicochemical Properties (MW, logP, HBD, HBA) a->b c ADMET Prediction (Absorption, Metabolism, Toxicity) b->c d Synthesis of Lead Compounds c->d Select Promising Candidates e Solubility & logP Determination d->e f Metabolic Stability (Microsomes, Hepatocytes) d->f g Cytotoxicity Assays (e.g., MTT) d->g h CYP450 Inhibition d->h i Lead Optimization e->i f->i g->i h->i j Candidate Selection i->j

Caption: Workflow for assessing the drug-likeness of novel compounds.

DrugLikenessParameters cluster_0 Core Physicochemical Properties cluster_1 Pharmacokinetic (ADME) Properties cluster_2 Safety Profile MW Molecular Weight (<500 Da) Overall Overall Drug-Likeness & Oral Bioavailability MW->Overall Lipinski's Rule of Five logP Lipophilicity (logP) (<5) logP->Overall Lipinski's Rule of Five HBD H-Bond Donors (≤5) HBD->Overall Lipinski's Rule of Five HBA H-Bond Acceptors (≤10) HBA->Overall Lipinski's Rule of Five Solubility Aqueous Solubility Solubility->Overall Permeability Membrane Permeability (e.g., Caco-2) Permeability->Overall Metabolism Metabolic Stability (CYP450 activity) Metabolism->Overall Cytotoxicity In Vitro Cytotoxicity Cytotoxicity->Overall hERG hERG Inhibition hERG->Overall

Caption: Key parameters contributing to the overall drug-likeness assessment.

References

A Comparative Analysis of the Anticancer Efficacy of 4-Phenoxy-Quinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of emerging 4-phenoxy-quinoline analogs reveals distinct mechanisms of action and potent anticancer activities across various cancer cell lines. This guide synthesizes key experimental data, outlines detailed methodologies for core assays, and visualizes the primary signaling pathways targeted by these promising compounds.

A new wave of synthetic 4-phenoxy-quinoline derivatives is demonstrating significant potential in oncology research. These compounds exhibit diverse anticancer activities by targeting critical cellular pathways involved in cell division and proliferation. This guide provides a comparative overview of several key analogs, highlighting their efficacy, mechanisms of action, and the experimental basis for these findings.

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxic activity of various 4-phenoxy-quinoline analogs has been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. Lower IC50 values indicate greater potency.

Compound ClassSpecific AnalogMechanism of ActionCancer Cell LineIC50 (µM)
Halogenated 4-Phenoxy-Quinoline LXY18Aurora Kinase B Relocation BlockerMultiple Cancer Cell LinesMean MEC* < 0.001[1][2][3]
6,7-Disubstituted-4-Phenoxyquinoline 18bc-Met Kinase InhibitorHT-29 (Colon)0.00139
4-Phenoxyquinoline with 1,2,4-triazolone moiety 47c-Met Kinase InhibitorMKN-45 (Gastric)0.031
HT-29 (Colon)0.08
A549 (Lung)0.11
H460 (Lung)0.14
4-Phenoxyquinoline with 3-oxo-3,4-dihydro-quinoxaline moiety 1sc-Met Kinase InhibitorH460 (Lung)0.18
HT-29 (Colon)0.38
A549 (Lung)0.39
MKN-45 (Gastric)0.81
Quinoline Derivative 91b1Lumican DownregulationMultiple Cancer Cell LinesNot specified in provided abstracts
4-Phenoxyquinoline Analog PQQmTOR InhibitorHL-60 (Leukemia)0.064
4-Phenoxyquinoline Derivative Ki6945PDGFr Tyrosine Kinase InhibitorNot specified in provided abstracts0.050

*MEC (Minimum Effective Concentration) to induce polyploidy.

Key Signaling Pathways Targeted by 4-Phenoxy-Quinoline Analogs

The anticancer activity of these compounds stems from their ability to interfere with specific signaling pathways crucial for cancer cell survival and proliferation. The primary pathways identified are the Aurora Kinase B, c-Met, and PI3K/Akt/mTOR pathways.

Aurora Kinase B Pathway and its Disruption

Aurora Kinase B (AURKB) is a key regulator of mitosis, playing a critical role in chromosome segregation and cytokinesis.[4][5] Overexpression of AURKB is common in many cancers and is associated with poor prognosis.[4][5] Certain 4-phenoxy-quinoline analogs, such as LXY18, act by preventing the proper localization of AURKB during mitosis, leading to failed cell division (cytokinesis), the formation of polyploid cells, and subsequent cell death.[1][2]

Aurora_Kinase_B_Pathway Disruption of Aurora Kinase B Localization by 4-Phenoxy-Quinoline Analogs cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase Cytokinesis Cytokinesis AURKB AURKB Chromosome_Alignment Chromosome_Alignment AURKB->Chromosome_Alignment ensures proper Spindle_Assembly_Checkpoint Spindle_Assembly_Checkpoint AURKB->Spindle_Assembly_Checkpoint regulates Cytokinesis_Completion Cytokinesis_Completion AURKB->Cytokinesis_Completion mediates Normal_Cell_Division Normal_Cell_Division Cytokinesis_Completion->Normal_Cell_Division LXY18 4-Phenoxy-Quinoline Analog (e.g., LXY18) AURKB_Mislocalization AURKB_Mislocalization LXY18->AURKB_Mislocalization induces Failed_Cytokinesis Failed_Cytokinesis AURKB_Mislocalization->Failed_Cytokinesis leads to Polyploidy Polyploidy Failed_Cytokinesis->Polyploidy results in Cell_Death Cell_Death Polyploidy->Cell_Death triggers

Caption: Disruption of AURKB localization by 4-phenoxy-quinoline analogs leading to mitotic failure.

c-Met Signaling Pathway Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a significant role in tumor progression, including proliferation, survival, and invasion.[6][7][8] Aberrant c-Met signaling is implicated in a variety of human cancers.[7][8] Several 4-phenoxy-quinoline derivatives have been developed as potent inhibitors of c-Met kinase activity.

cMet_Signaling_Pathway Inhibition of c-Met Signaling by 4-Phenoxy-Quinoline Analogs HGF HGF cMet_Receptor c-Met Receptor HGF->cMet_Receptor binds to PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway cMet_Receptor->PI3K_Akt_mTOR activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway cMet_Receptor->RAS_RAF_MEK_ERK activates JAK_STAT JAK/STAT Pathway cMet_Receptor->JAK_STAT activates Cell_Survival Cell_Survival PI3K_Akt_mTOR->Cell_Survival Cell_Proliferation Cell_Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation Invasion_Metastasis Invasion_Metastasis JAK_STAT->Invasion_Metastasis Quinoline_Analog 4-Phenoxy-Quinoline Analog (c-Met Inhibitor) Quinoline_Analog->cMet_Receptor inhibits

Caption: Inhibition of c-Met signaling cascade by specific 4-phenoxy-quinoline analogs.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its deregulation is a common feature in many cancers.[9][10] The quinoline-based compound PQQ has been identified as a potent inhibitor of mTOR, a key component of this pathway.

PI3K_Akt_mTOR_Pathway Inhibition of PI3K/Akt/mTOR Pathway by 4-Phenoxy-Quinoline Analogs Growth_Factors Growth_Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK activate PI3K PI3K RTK->PI3K recruits and activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell_Growth mTOR->Cell_Growth Cell_Proliferation Cell_Proliferation mTOR->Cell_Proliferation Cell_Survival Cell_Survival mTOR->Cell_Survival PQQ_Analog 4-Phenoxy-Quinoline Analog (e.g., PQQ) PQQ_Analog->mTOR inhibits

Caption: PQQ, a 4-phenoxy-quinoline analog, inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Standardized methodologies are crucial for the reliable evaluation of anticancer compounds. Below are detailed protocols for key in vitro assays used to characterize the 4-phenoxy-quinoline analogs discussed in this guide.

General Experimental Workflow

The typical workflow for evaluating the anticancer activity of these compounds involves a series of in vitro assays to determine cytotoxicity, effects on the cell cycle, and the induction of apoptosis.

Experimental_Workflow General Workflow for In Vitro Anticancer Activity Assessment Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with 4-Phenoxy-Quinoline Analog Cell_Culture->Compound_Treatment MTT_Assay Cell Viability Assay (MTT Assay) Compound_Treatment->MTT_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Compound_Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V / PI Staining) Compound_Treatment->Apoptosis_Assay Data_Analysis Data Analysis and IC50 Determination MTT_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: A generalized workflow for the in vitro assessment of anticancer compounds.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11][12][13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • 4-phenoxy-quinoline analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat the cells with various concentrations of the 4-phenoxy-quinoline analogs and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13]

  • Carefully remove the medium and add 150-200 µL of the solubilization solution to dissolve the formazan crystals.[13]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15]

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment, wash with cold PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[14]

  • Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[14]

  • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

Materials:

  • Treated and untreated cancer cells

  • 1X Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Harvest the treated cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

References

validation of antimicrobial activity of synthesized quinazoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial activity of recently synthesized quinazoline derivatives against key microbial pathogens. The data presented is compiled from various studies to offer an objective overview of their potential as antimicrobial agents. Detailed experimental protocols and a visualization of the proposed mechanism of action are included to support further research and development in this area.

Data Presentation: Antimicrobial Activity of Quinazoline Derivatives

The antimicrobial efficacy of synthesized quinazoline derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of representative quinazoline derivatives against Gram-positive bacteria, Gram-negative bacteria, and fungi.

Table 1: Antibacterial Activity of Quinazoline Derivatives against Staphylococcus aureus

Compound IDDerivative DescriptionMIC (µg/mL)Reference
3a 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one25.6 ± 0.5[1]
3f 2-phenyl-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one0.0078[2]
8b 7-nitro-2-phenyl-quinazolin-4(3H)-one31.1[3]
6y 2-(3,4-difluorobenzylamino)quinazolin-4(3H)-one0.36 µM[4]
16 2-(pyrrolidin-1-yl)-3-(4-chlorophenyl)quinazolin-4(3H)-one0.5[5]

Table 2: Antibacterial Activity of Quinazoline Derivatives against Escherichia coli

Compound IDDerivative DescriptionMIC (µg/mL)Reference
3a 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one25.1 ± 0.5[1]
5a 2-(1-(furan-2-yl)ethylidenehydrazinyl)quinazolin-4(3H)-one1-16[6]
8ga Imidazo[1,2-c]quinazoline derivative4-8[7]
4a 2-(1-(furan-2-yl)ethylidenehydrazinyl)quinazolin-4(3H)-one4[6]
Compound 3b 6-bromo-2-(4-chlorophenyl)-3-substituted-quinazolin-4(3H)-one150[8]

Table 3: Antifungal Activity of Quinazoline Derivatives against Candida albicans

Compound IDDerivative DescriptionMIC (µg/mL)Reference
3a 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one26.1 ± 0.5[1]
3c 2-phenyl-3-(pyridin-2-ylmethyl)quinazolin-4(3H)-one0.0625[2]
3g 2-(4-chlorophenyl)-3-(pyridin-2-ylmethyl)quinazolin-4(3H)-one0.0625[2]
Compound 8 Fused pyrolo-quinazolinone derivative32[9]
Benzo[g]quinazoline 1 2-thioxo-3-ethyl-2,3-dihydrobenzo[g]quinazolin-4(1H)-one20 mm (inhibition zone)[10]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data tables.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[11][12][13]

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the synthesized quinazoline derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.

  • Preparation of Microtiter Plates: A serial two-fold dilution of the antimicrobial agent is performed in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of decreasing concentrations of the compound across the wells.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The inoculum is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. A positive control well (broth and inoculum without the compound) and a negative control well (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for Candida species).

  • Reading of Results: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.

Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a substance.[14][15][16]

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculum Preparation and Seeding: A standardized microbial suspension is prepared as described for the broth microdilution method. A sterile cotton swab is dipped into the suspension and used to evenly streak the entire surface of the agar plate to create a lawn of bacteria.

  • Creation of Wells: A sterile cork borer or a pipette tip is used to create uniform wells (typically 6-8 mm in diameter) in the agar.

  • Application of Test Compound: A specific volume of the synthesized quinazoline derivative solution (at a known concentration) is added to each well. A control well containing the solvent (e.g., DMSO) is also included.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • Measurement of Inhibition Zone: After incubation, the diameter of the clear zone of no microbial growth around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mandatory Visualization

Mechanism of Action: Inhibition of DNA Gyrase

Many quinazoline derivatives exert their antimicrobial effect by targeting bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[6][17][18] By inhibiting this enzyme, these compounds prevent the supercoiling and uncoiling of bacterial DNA, ultimately leading to cell death.

DNA_Gyrase_Inhibition cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by Quinazoline Derivatives DNA Bacterial DNA ReplicationFork Replication Fork DNA->ReplicationFork PositiveSupercoils Positive Supercoils (Torsional Stress) ReplicationFork->PositiveSupercoils DNA_Gyrase DNA Gyrase (Topoisomerase II) PositiveSupercoils->DNA_Gyrase Target for Relaxation NegativeSupercoils Introduction of Negative Supercoils DNA_Gyrase->NegativeSupercoils BlockedReplication Blocked DNA Replication DNA_Gyrase->BlockedReplication RelaxedDNA Relaxed DNA for Replication NegativeSupercoils->RelaxedDNA ReplicatedDNA DNA Replication Proceeds RelaxedDNA->ReplicatedDNA Quinazoline Quinazoline Derivative Inhibition Inhibition of DNA Gyrase Activity Quinazoline->Inhibition Inhibition->DNA_Gyrase Binds to Enzyme CellDeath Bacterial Cell Death BlockedReplication->CellDeath

Caption: Inhibition of bacterial DNA gyrase by quinazoline derivatives.

Experimental Workflow for Antimicrobial Activity Validation

The following diagram illustrates the typical workflow for validating the antimicrobial activity of newly synthesized compounds.

Antimicrobial_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_evaluation Further Evaluation Synthesis Synthesis of Quinazoline Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification SelectStrains Selection of Microbial Strains (Gram+, Gram-, Fungi) AgarWell Agar Well Diffusion Assay BrothMicro Broth Microdilution Assay AgarWell->BrothMicro For Active Compounds SelectStrains->AgarWell MIC Determination of MIC BrothMicro->MIC Mechanism Mechanism of Action Studies (e.g., DNA Gyrase Assay) MIC->Mechanism Toxicity Cytotoxicity Assays MIC->Toxicity

Caption: Experimental workflow for antimicrobial activity validation.

References

A Comparative Analysis of 4-Alkoxy-2-aryl-6,7-dimethoxyquinolines as Topoisomerase I Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the topoisomerase I (TOP1) inhibitory activity of various 4-alkoxy-2-aryl-6,7-dimethoxyquinolines. The data presented is based on a study by Elbadawi et al. (2021), which identified these compounds as a novel class of TOP1 inhibitors with potent in vitro anticancer activity. [1][2][3][4]

The core structure of 4-alkoxy-2-aryl-6,7-dimethoxyquinoline has been investigated for its potential as an anticancer agent targeting topoisomerase I. Variations in the 4-alkoxy substituent have been shown to significantly influence the biological activity of these compounds. This guide summarizes the key findings, presenting quantitative data on their anticancer potency and detailing the experimental protocols used for their evaluation.

Comparative Efficacy of 4-Alkoxy Substituents

The in vitro anticancer activity of two series of 4-alkoxy-2-arylquinolines, 14a-p and 19a-c , was evaluated using the NCI-60 cancer cell line panel.[1][2][3] A key finding from the preliminary cytotoxicity screening at a 10 µM concentration was the significant impact of the length of the alkoxy linker at the C4 position on the growth inhibitory activity.

Compounds with a propyl linker at the C4 position and a p-substituted phenyl group at the C2 position demonstrated superior anticancer activity compared to those with an ethyl linker.[1][3] Specifically, the series of compounds 14e-h and 14m-p , which all feature a propyl linker, were the most potent and were selected for further five-dose level assays.[1][2][3]

In contrast, compounds 14a-d , which have an ethyl linker at the C4 position and a p-chlorophenyl group at C2, showed low anticancer activity.[1] A slight enhancement in activity was observed in compounds 14i-l where the chloro group was replaced with a CF3 substituent, but the growth inhibition remained modest compared to the propyl-linked analogues.[1]

The most potent compound identified was 14m , with a full panel GI50 MG-MID of 1.26 µM.[1][2] It was particularly effective against colon cancer, leukemia, and melanoma cell lines.[1][2] The melanoma cell line LOX IMVI was notably sensitive to all the tested potent compounds, showing GI50 values ranging from 0.116 to 0.227 µM.[1][3]

The morpholino analogs 14h and 14p exhibited moderate TOP1 inhibitory activity in a TOP1-mediated DNA cleavage assay, indicating their potential as lead compounds for further optimization.[1][4]

Quantitative Data Summary

The following table summarizes the mean percentage growth inhibition (GI%) of selected 4-alkoxy-2-aryl-6,7-dimethoxyquinolines at a 10 µM concentration against the NCI-59 cancer cell line panel.

Compound4-Alkoxy LinkerC2-Aryl SubstituentMean % Growth Inhibition (GI%)
14a-d Ethylp-chlorophenyl3–17%
14e-h Propylp-chlorophenyl62–65%
14i-l Ethylp-trifluoromethylphenyl13–34%

Experimental Protocols

The evaluation of the 4-alkoxy-2-aryl-6,7-dimethoxyquinolines involved two key experimental procedures as described by Elbadawi et al. (2021).

Cytotoxicity Screening

The in vitro anticancer activity was determined using the sulforhodamine B (SRB) assay against a panel of 59 human cancer cell lines.[1] This assay measures cell viability and growth inhibition. The compounds were initially tested at a single dose of 10 µM. The more potent compounds were then subjected to a five-dose level assay to determine parameters such as GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).

Topoisomerase I-Mediated DNA Cleavage Assay

The ability of the compounds to act as TOP1 inhibitors was assessed by their capacity to stabilize the TOP1-DNA cleavage complexes (TOP1ccs). This assay is crucial for confirming the mechanism of action of these compounds. An increase in the cleaved DNA form in the presence of the compound indicates its inhibitory effect on the religation step of the TOP1 catalytic cycle. The morpholino analogs 14h and 14p were specifically highlighted for their moderate TOP1 inhibitory activity in this assay when compared to the known inhibitor camptothecin.[1][4]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of a topoisomerase I-mediated DNA cleavage assay used to evaluate the inhibitory activity of the 4-alkoxy-2-aryl-6,7-dimethoxyquinolines.

Topoisomerase_I_Cleavage_Assay cluster_prep Reaction Preparation cluster_reaction Incubation cluster_analysis Analysis cluster_results Results Interpretation DNA Supercoiled Plasmid DNA Incubate Incubate at 37°C DNA->Incubate TOP1 Topoisomerase I Enzyme TOP1->Incubate Buffer Reaction Buffer Buffer->Incubate Compound Test Compound (4-alkoxyquinoline) Compound->Incubate Stop Stop Reaction (e.g., SDS/Proteinase K) Incubate->Stop Gel Agarose Gel Electrophoresis Stop->Gel Visualize Visualize DNA Bands (e.g., Ethidium Bromide) Gel->Visualize Relaxed Relaxed DNA Visualize->Relaxed Cleaved Cleaved DNA (Increased with Inhibitor) Visualize->Cleaved Supercoiled Supercoiled DNA (Control) Visualize->Supercoiled

References

Unveiling the Kinase Cross-Reactivity of 6,7-Dimethoxyquinolin-4-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for advancing novel therapeutics. This guide provides an objective comparison of the cross-reactivity profiles of prominent 6,7-Dimethoxyquinolin-4-ol derivatives, supported by experimental data and detailed methodologies.

The this compound scaffold is a cornerstone in the development of numerous potent kinase inhibitors, most notably the multi-kinase inhibitors Cabozantinib and Tivozanib, which are approved for the treatment of various cancers.[1] These agents primarily exert their therapeutic effects by targeting key kinases involved in tumor growth, angiogenesis, and metastasis. However, their efficacy and safety profiles are intrinsically linked to their interactions with a broader spectrum of kinases. This guide delves into the cross-reactivity of these derivatives to provide a clearer picture of their selectivity.

Comparative Kinase Inhibition Profiles

The following tables summarize the inhibitory activity of Cabozantinib and Tivozanib, two prominent drugs derived from the this compound core structure, against a panel of key kinases. This quantitative data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition in vitro), offers a direct comparison of their potency and selectivity.

Table 1: Kinase Inhibition Profile of Cabozantinib

Target KinaseIC50 (nM)Primary Cellular Functions
MET1.3Proliferation, survival, motility, invasion[2][3][4][5]
VEGFR20.035Angiogenesis, vascular permeability[2][6][7][8][9]
RET5.2Cell proliferation, differentiation[2]
AXL11.3Proliferation, survival, migration, therapy resistance[10][11][12][13][14]
KIT11.3Cell survival, proliferation, differentiation
FLT311.3Hematopoietic stem cell proliferation and differentiation

Data compiled from multiple sources.[2][15]

Table 2: Kinase Inhibition Profile of Tivozanib

Target KinaseIC50 (nM)Primary Cellular Functions
VEGFR10.21Angiogenesis, inflammation[1][7]
VEGFR20.16Angiogenesis, vascular permeability[1][6][7][8][9]
VEGFR30.24Lymphangiogenesis[1][7]

Data compiled from multiple sources.[1][16]

Analysis of Selectivity:

Cabozantinib demonstrates a broader spectrum of potent kinase inhibition compared to Tivozanib, targeting multiple receptor tyrosine kinases including MET, VEGFR2, RET, AXL, KIT, and FLT3.[2][15][17][18][19][20] This multi-targeted profile can contribute to its efficacy in various cancers but may also lead to a wider range of off-target effects.

In contrast, Tivozanib exhibits high potency and selectivity for the Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-1, -2, and -3.[1][21][22][23][24][25][26] Its focused activity on the VEGF signaling pathway is a key aspect of its therapeutic strategy in renal cell carcinoma. One study highlighted Tivozanib as a highly selective VEGFR2 inhibitor when compared to other reference inhibitors.[27]

Experimental Protocols for Kinase Inhibition Assays

The determination of kinase inhibitor cross-reactivity relies on robust and standardized experimental protocols. Below are detailed methodologies for two widely used assays in kinase profiling.

LanthaScreen® Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.[28][29]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 4X solution of the test compound by serial dilution in the assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X kinase/antibody mixture containing the specific kinase and the Eu-labeled anti-tag antibody in the assay buffer.

    • Prepare a 4X tracer solution in the assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 4 µL of the 4X test compound solution to the assay wells.[28]

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.[28]

    • Add 4 µL of the 4X tracer solution to all wells.[28]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes.[28]

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., acceptor emission and donor emission).

  • Data Analysis:

    • Calculate the emission ratio.

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ADP-Glo™ Kinase Assay

This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[30][31][32][33][34]

Detailed Protocol:

  • Kinase Reaction:

    • Set up the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and the test compound at various concentrations.

    • Incubate at the optimal temperature for the kinase (e.g., room temperature or 30°C) for a specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[30][31]

    • Incubate for 40 minutes at room temperature.[31]

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.[30][31]

    • Incubate for 30-60 minutes at room temperature.[31]

  • Measurement and Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a general workflow for assessing kinase cross-reactivity.

G cluster_0 Experimental Workflow for Kinase Cross-Reactivity Profiling Compound This compound Derivative PrimaryAssay Primary Kinase Assay (e.g., against c-Met) Compound->PrimaryAssay KinomeScan Broad Kinase Panel Screen (e.g., KINOMEscan) PrimaryAssay->KinomeScan Potent Inhibitor DoseResponse IC50 Determination for Active Hits KinomeScan->DoseResponse DataAnalysis Data Analysis & Selectivity Profiling DoseResponse->DataAnalysis Report Cross-Reactivity Report DataAnalysis->Report

Caption: A generalized workflow for assessing the cross-reactivity of a kinase inhibitor.

G cluster_1 c-Met Signaling Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates RAS_RAF RAS-RAF-MEK-ERK (MAPK) Pathway cMet->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway cMet->PI3K_AKT STAT JAK/STAT Pathway cMet->STAT Inhibitor This compound Derivative Inhibitor->cMet Inhibits Proliferation Proliferation, Survival, Motility RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Caption: The HGF/c-Met signaling cascade and its inhibition.

G cluster_2 VEGFR Signaling Pathway cluster_downstream_vegf Downstream Signaling VEGF VEGF VEGFR VEGF Receptor (VEGFR1/2/3) VEGF->VEGFR Binds & Activates PLCg PLCγ-PKC-MAPK Pathway VEGFR->PLCg PI3K_AKT_VEGF PI3K-Akt Pathway VEGFR->PI3K_AKT_VEGF Inhibitor This compound Derivative Inhibitor->VEGFR Inhibits Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival PLCg->Angiogenesis PI3K_AKT_VEGF->Angiogenesis

Caption: The VEGF/VEGFR signaling cascade in angiogenesis.

G cluster_3 AXL Signaling Pathway cluster_downstream_axl Downstream Signaling GAS6 Gas6 AXL AXL Receptor GAS6->AXL Binds & Activates PI3K_AKT_AXL PI3K-AKT-mTOR Pathway AXL->PI3K_AKT_AXL MAPK_AXL MAPK Pathway AXL->MAPK_AXL STAT_AXL JAK/STAT Pathway AXL->STAT_AXL Inhibitor This compound Derivative Inhibitor->AXL Inhibits Resistance Cell Survival, Migration, Therapy Resistance PI3K_AKT_AXL->Resistance MAPK_AXL->Resistance STAT_AXL->Resistance

Caption: The Gas6/AXL signaling cascade and its role in cancer.

References

Unveiling the Anticancer Potential of Quinoline Derivatives: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents with enhanced efficacy and selectivity is a perpetual endeavor. Quinoline derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of pharmacological activities, including potent anticancer effects. This guide provides an objective comparative analysis of the performance of various quinoline derivatives against different cancer cell lines, supported by experimental data, detailed protocols, and visualizations of their mechanisms of action.

Quinoline and its analogues have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[1] This comparative guide delves into the cytotoxic activity of several quinoline derivatives, presenting their half-maximal inhibitory concentration (IC50) values across a panel of human cancer cell lines. Furthermore, it outlines the detailed experimental methodologies for key assays and visualizes the intricate signaling pathways targeted by these compounds.

Comparative Cytotoxicity of Quinoline Derivatives

The in vitro cytotoxic activity of a range of quinoline derivatives has been evaluated against various human cancer cell lines. The IC50 values, representing the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized in the table below. This data, compiled from multiple studies, offers a quantitative comparison of the potency of these compounds.

Quinoline DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinoline-Chalcone Hybrid (12e) MGC-803 (Gastric)1.385-FU6.22
HCT-116 (Colon)5.345-FU10.4
MCF-7 (Breast)5.215-FU11.1
Phenylsulfonylurea Derivative (7) HepG-2 (Liver)2.71--
A549 (Lung)7.47--
MCF-7 (Breast)6.55--
Anilino-Fluoroquinolone (4c) K562 (Leukemia)7.72--
MOLT-4 (Leukemia)8.17--
HOP-92 (Lung)2.37--
BT-549 (Breast)4.11--
Fluorinated Quinoline (6a) MDA-MB-468 (Breast)~2.5-5Cisplatin5
Fluorinated Quinoline (6b) MDA-MB-468 (Breast)~2.5-5Cisplatin5
Fluorinated Quinoline (6d) MDA-MB-468 (Breast)~2.5-5Cisplatin5
Fluorinated Quinoline (6f) MDA-MB-468 (Breast)~2.5-5Cisplatin5
DFIQ H1299 (Lung)4.16 (24h)--
A549 (Lung)5.06 (24h)--
Quinoline-8-Sulfonamide (9a) C32 (Melanoma)233.9 µg/mL--
COLO829 (Melanoma)168.7 µg/mL--
MDA-MB-231 (Breast)273.5 µg/mL--
U87-MG (Glioblastoma)339.7 µg/mL--
A549 (Lung)223.1 µg/mL--
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (15) MCF-7 (Breast)29.8Doxorubicin47.9
3-oxo-N-(quinolin-3-yl)-3H-benzol[f] chromene-2-carboxamide (27) MCF-7 (Breast)39.0Doxorubicin47.9
2-cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide (7) MCF-7 (Breast)40.0Doxorubicin47.9
2-cyano-5-(4-(dimethyl-amino) phenyl)-N-(quinolin-3-yl) penta-2,4-dienamide (19) MCF-7 (Breast)40.4Doxorubicin47.9

Key Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for the key experiments commonly employed in the evaluation of anticancer compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This technique quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the quinoline derivative and harvest them at different time points.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

  • Washing: Wash the cells with PBS to remove the ethanol.

  • Staining: Resuspend the cells in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathways and Experimental Workflows

Quinoline derivatives exert their anticancer effects by targeting and modulating key signaling pathways that are often dysregulated in cancer. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for evaluating these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of Quinoline Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt_assay Cell Viability (MTT Assay) cell_culture->mtt_assay apoptosis_assay Apoptosis Analysis (Flow Cytometry) mtt_assay->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) apoptosis_assay->cell_cycle_assay pathway_analysis Signaling Pathway Analysis (Western Blot) cell_cycle_assay->pathway_analysis

Caption: General experimental workflow for the evaluation of quinoline derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers, making it a key therapeutic target.

EGFR_pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Quinoline Quinoline Derivative Quinoline->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR_pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Quinoline Quinoline Derivative Quinoline->VEGFR PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Proliferation PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Inhibition of the VEGFR signaling pathway by quinoline derivatives.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its frequent dysregulation in cancer makes it an attractive target for therapeutic intervention.

PI3K_pathway cluster_downstream Downstream Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Quinoline Quinoline Derivative Quinoline->PI3K mTOR mTOR Quinoline->mTOR PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Akt->mTOR activates CellGrowth Cell Growth, Proliferation mTOR->CellGrowth

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

References

Safety Operating Guide

Safe Disposal of 6,7-Dimethoxyquinolin-4-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for 6,7-Dimethoxyquinolin-4-ol, ensuring compliance with safety regulations and the protection of personnel and the environment.

Hazard Profile and Safety Precautions

This compound is a chemical compound that requires careful handling. According to its safety data sheet, it can cause skin and serious eye irritation.[1][2][3] It may also be harmful if swallowed and could cause respiratory irritation.[1] Therefore, adherence to strict safety protocols is paramount during its handling and disposal.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is mandatory to be equipped with the appropriate personal protective equipment. This includes:

Protective EquipmentSpecification
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved equivalents.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[4][5]
Body Protection A lab coat should be worn to prevent skin contact.
Respiratory Protection A NIOSH-approved respirator is necessary if working in poorly ventilated areas or if there is a risk of dust or aerosol formation.[5]

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal company.[4] This ensures that the chemical is managed in accordance with federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for managing hazardous waste in the United States.[6][7][8]

Step-by-Step Disposal Plan:

  • Segregation and Collection:

    • Collect surplus and non-recyclable this compound in a designated, compatible, and clearly labeled sealed container for hazardous waste.[3][4]

    • Also, collect any contaminated consumables, such as gloves, weighing boats, and pipette tips, in the same hazardous waste container.[3]

  • Labeling:

    • The waste container must be accurately labeled with the chemical name ("this compound") and any applicable hazard warnings.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by the disposal company.

  • Professional Disposal:

    • Contact a licensed hazardous waste disposal service to arrange for the pickup and disposal of the chemical waste.[4]

    • Provide the disposal company with the safety data sheet (SDS) for this compound.

  • Documentation:

    • Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company, in accordance with your institution's environmental health and safety (EHS) procedures and regulatory requirements.

Accidental Release Measures

In the event of a spill or accidental release, the following steps should be taken:

  • Ensure adequate ventilation and wear appropriate PPE. [4]

  • Contain the spill: Pick up and arrange disposal without creating dust.[4]

  • Clean-up: Sweep up the spilled solid material and place it in a suitable, closed container for disposal.[4]

  • Environmental Precaution: Do not let the product enter drains.[4]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Unused or Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into Labeled, Sealed Container ppe->segregate spill Accidental Spill? segregate->spill contain_spill Contain Spill & Clean Up (Avoid Dust, No Drains) spill->contain_spill Yes store Store in Designated Secure Area spill->store No contain_spill->segregate contact_disposal Contact Licensed Waste Disposal Service store->contact_disposal provide_sds Provide SDS to Disposal Company contact_disposal->provide_sds document Document Disposal (Date, Quantity, Company) provide_sds->document end End: Proper Disposal Complete document->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for any additional requirements.

References

Personal protective equipment for handling 6,7-Dimethoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 6,7-Dimethoxyquinolin-4-ol (CAS No: 13425-93-9). Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] Strict adherence to PPE guidelines is mandatory to prevent exposure. The selection of PPE should be based on the concentration and amount of the substance being used.

Summary of Hazards:

Hazard StatementClassificationGHS Code
Harmful if swallowedAcute toxicity, oralH302[1]
Causes skin irritationSkin Irritation, Category 2H315[1]
Causes serious eye irritationEye Irritation, Category 2AH319[1]
May cause respiratory irritationSpecific target organ toxicity – single exposure, Category 3H335[1]
Suspected of causing genetic defectsGerm cell mutagenicityH341[1]
Suspected of damaging fertility or the unborn childReproductive toxicityH361[1]

Required Personal Protective Equipment:

A comprehensive approach to personal protection is required when handling this compound.

PPE CategorySpecificationStandard
Eye Protection Safety glasses with side-shields or tightly fitting safety goggles.[3] A full-face shield may be necessary for larger quantities.EN 166 (EU) or NIOSH (US) approved[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[3]Tested according to EN 374
Body Protection A lab coat with long sleeves. For larger quantities, a complete suit protecting against chemicals is recommended.[3]N/A
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3]NIOSH (US) or CEN (EU) approved[3]

Experimental Protocol: Safe Handling and Weighing

Objective: To safely handle and weigh this compound, minimizing exposure and contamination risk.

Materials:

  • This compound solid

  • Appropriate PPE (as specified in the table above)

  • Chemical fume hood

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Sealable container for waste

Procedure:

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

  • Handling: Conduct all handling and weighing operations within a certified chemical fume hood to control dust and vapor exposure.[3]

  • Weighing:

    • Place a clean weighing paper or boat on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound from the stock container to the weighing paper using a clean spatula.

    • Avoid creating dust.[3] If dust is generated, ensure it is contained within the fume hood.

  • Post-Weighing:

    • Securely close the stock container.

    • Clean the spatula and any contaminated surfaces within the fume hood.

    • Dispose of the weighing paper and any contaminated materials in a designated, sealed hazardous waste container.[3]

  • Decontamination: Wash hands thoroughly with soap and water after handling is complete.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Weighing (in Fume Hood) cluster_post Post-Handling cluster_decon Decontamination A Don Appropriate PPE B Verify Fume Hood Function A->B C Transfer Chemical to Weighing Paper B->C D Weigh Desired Amount C->D E Securely Close Stock Container D->E F Clean Equipment & Surfaces E->F G Dispose of Waste in Labeled Container F->G H Wash Hands Thoroughly G->H First_Aid_Procedures cluster_exposure Exposure Event cluster_routes Routes of Exposure cluster_actions Immediate Actions cluster_medical Medical Attention Exposure Exposure to This compound Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir WashSkin Wash with Soap & Water Skin->WashSkin RinseEyes Rinse Eyes with Water Eye->RinseEyes RinseMouth Rinse Mouth with Water Ingestion->RinseMouth SeekMedical Seek Medical Attention FreshAir->SeekMedical WashSkin->SeekMedical RinseEyes->SeekMedical RinseMouth->SeekMedical

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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